TAT-P110
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C100H178N44O26 |
|---|---|
分子量 |
2412.8 g/mol |
IUPAC 名称 |
(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C100H178N44O26/c1-52(2)43-67(89(165)143-69(44-53(3)4)92(168)144-42-16-26-71(144)91(167)141-58(20-10-36-120-95(107)108)80(156)129-50-76(151)132-70(51-145)93(169)170)142-90(166)68(46-77(152)153)131-74(149)48-126-73(148)47-128-79(155)57(19-9-35-119-94(105)106)133-84(160)62(22-12-38-122-97(111)112)137-86(162)64(24-14-40-124-99(115)116)139-88(164)66(31-32-72(104)147)140-87(163)65(25-15-41-125-100(117)118)138-85(161)63(23-13-39-123-98(113)114)136-83(159)61(18-6-8-34-102)135-82(158)60(17-5-7-33-101)134-81(157)59(21-11-37-121-96(109)110)130-75(150)49-127-78(154)56(103)45-54-27-29-55(146)30-28-54/h27-30,52-53,56-71,145-146H,5-26,31-51,101-103H2,1-4H3,(H2,104,147)(H,126,148)(H,127,154)(H,128,155)(H,129,156)(H,130,150)(H,131,149)(H,132,151)(H,133,160)(H,134,157)(H,135,158)(H,136,159)(H,137,162)(H,138,161)(H,139,164)(H,140,163)(H,141,167)(H,142,166)(H,143,165)(H,152,153)(H,169,170)(H4,105,106,119)(H4,107,108,120)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI 键 |
LPSAKHDCBYBJMC-VZOPDNRXSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TAT-P110 in Mitochondrial Fission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for cellular health, and dysregulation of these processes is a key pathological feature in a growing number of diseases, particularly neurodegenerative disorders. Excessive mitochondrial fission, mediated by the GTPase Dynamin-related protein 1 (Drp1), leads to mitochondrial fragmentation, dysfunction, and subsequent cellular demise. TAT-P110 is a novel cell-penetrating peptide inhibitor designed to selectively curb pathological mitochondrial fission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream effects, and the experimental basis for its therapeutic potential.
Introduction to this compound
This compound is a rationally designed chimeric peptide consisting of two key components:
-
P110: A seven-amino-acid peptide (DLLPRGT) derived from the GTPase domain of Drp1.[1] This sequence is homologous to a region on the mitochondrial fission protein 1 (Fis1).[1]
-
TAT: A cell-penetrating peptide derived from the trans-activating transcriptional activator of the Human Immunodeficiency Virus 1 (HIV-1).[2] This sequence (YGRKKRRQRRR) facilitates the efficient translocation of P110 across the plasma membrane, a critical feature for its biological activity.[2][3]
The core therapeutic hypothesis for this compound is that by selectively inhibiting the interaction between Drp1 and Fis1, it can prevent the excessive mitochondrial fission observed in pathological states without interfering with the basal, physiological functions of Drp1.[4]
Core Mechanism of Action: Inhibition of the Drp1-Fis1 Interaction
Under conditions of cellular stress, such as oxidative stress, Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondria to induce fission. This recruitment is facilitated by several adaptor proteins on the mitochondrial surface, including Fis1, Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49/51).[1]
This compound's primary mechanism of action is the selective inhibition of the interaction between Drp1 and Fis1 .[1][5] This selectivity is crucial, as it leaves the interactions of Drp1 with other adaptor proteins, which are thought to mediate physiological mitochondrial fission, intact.[1]
The proposed mechanism for this inhibition is that P110, due to its sequence homology, competes with Fis1 for a binding site on Drp1.[1] This prevents the stable association of Drp1 with Fis1 on the mitochondrial membrane, thereby inhibiting the initiation of stress-induced fission.
dot
Caption: this compound selectively inhibits the Drp1-Fis1 interaction.
Quantitative Effects of this compound
The efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize key findings.
Table 1: Inhibition of Drp1 GTPase Activity and Protein-Protein Interaction
| Parameter | Method | Model System | Result | Reference |
| Drp1 GTPase Activity Inhibition | In vitro GTPase assay | Recombinant Drp1 | ~50% inhibition at 1 µM P110 | [6][7] |
| Drp1-Fis1 Interaction | Co-immunoprecipitation | MPP+-treated SH-SY5Y cells | Abolished the increased interaction | [5] |
| Drp1-Fis1 Interaction | In vitro binding assay | Recombinant Drp1 and Fis1 | P110 blocked the interaction | [5] |
| Drp1 Translocation to Mitochondria | Western Blot of mitochondrial fractions | MPP+-treated SH-SY5Y cells | Reduced Drp1 association by ~50% at 1 µM | [5] |
Table 2: Effects of this compound on Mitochondrial Morphology
| Cell/Animal Model | Stressor | This compound Concentration | Effect on Mitochondrial Fragmentation | Reference |
| SH-SY5Y neuroblastoma cells | MPP+ (2 mM) | 1 µM | Reduced from 50% to 14% of cells with fragmented mitochondria | [5][8] |
| SH-SY5Y neuroblastoma cells | CCCP (5 µM) | 1 µM | Reduced from 63% to 23% of cells with fragmented mitochondria | [5][8] |
| Huntington's Disease (HD) striatal cells (HdhQ111) | Mutant Huntingtin | 1 µM | Reduced from 45% to 15% of cells with fragmented mitochondria | [3] |
| Fibroblasts from ALS patients | SOD1, FUS1, or TDP-43 mutations | 1 µM (2 days) | Significantly improved mitochondrial interconnectivity (from 0.48 to 1.32) |
Table 3: Downstream Cellular Effects of this compound
| Parameter | Cell/Animal Model | Stressor | This compound Concentration | Outcome | Reference |
| Mitochondrial ROS Production | SH-SY5Y cells | MPP+ | 1 µM | Abolished MPP+-induced mitochondrial superoxide (B77818) production | [5] |
| Mitochondrial Membrane Potential | SH-SY5Y cells | MPP+ or CCCP | 1 µM | Significantly recovered mitochondrial membrane potential | [9] |
| Apoptosis | SH-SY5Y cells | MPP+ | 1 µM | Greatly reduced the number of apoptotic cells | [5][9] |
| Neurite Loss | Primary dopaminergic neurons | MPP+ | 1 µM | Reduced neurite loss | [5][6] |
| Cell Viability | SH-SY5Y cells | MPP+ | 1 µM | Significantly improved cell viability | [5][9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Assessment of Mitochondrial Morphology via Immunofluorescence
This protocol is used to visualize and quantify changes in mitochondrial morphology in response to this compound treatment.
dot
Caption: Experimental workflow for assessing mitochondrial morphology.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed cells (e.g., SH-SY5Y human neuroblastoma cells) onto sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Pre-treat cells with this compound (typically 1 µM) for 30 minutes.[5]
-
Induce mitochondrial stress with an appropriate agent (e.g., 2 mM MPP+ for 4 hours or 5 µM CCCP for 30 minutes).[5][8]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 2% normal goat serum in PBS) for 1 hour at room temperature.[10]
-
Incubate with a primary antibody against a mitochondrial marker, such as anti-Tom20 (a subunit of the translocase of the outer mitochondrial membrane), diluted in blocking buffer (e.g., 1:500-1:1000) overnight at 4°C.[1][5]
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Quantify mitochondrial morphology. This can be done by classifying cells based on their mitochondrial morphology (e.g., filamentous, intermediate, fragmented) and calculating the percentage of cells in each category.[5] At least 100-200 cells per experimental group should be counted by a blinded observer.[3][5]
-
Co-immunoprecipitation (Co-IP) to Assess Drp1-Fis1 Interaction
This protocol is used to determine if this compound disrupts the interaction between Drp1 and Fis1.
Detailed Steps:
-
Cell Lysis:
-
Treat cells as described in section 4.1.1.
-
Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a specific IP lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-Drp1) overnight at 4°C with gentle rotation.[5]
-
Add protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody against the other protein of interest (e.g., anti-Fis1) to detect the co-immunoprecipitated protein.[5]
-
The presence of a band for Fis1 in the Drp1 immunoprecipitate indicates an interaction. A reduction or absence of this band in this compound-treated samples demonstrates the inhibitory effect of the peptide.
-
Signaling Pathways and Logical Relationships
The mechanism of this compound can be visualized as a targeted intervention in the mitochondrial fission signaling cascade.
dot
Caption: Signaling cascade of this compound's neuroprotective effects.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a range of diseases characterized by excessive mitochondrial fission. Its targeted mechanism of action, selectively inhibiting the stress-induced Drp1-Fis1 interaction, allows for the preservation of physiological mitochondrial dynamics. The extensive preclinical data demonstrate its efficacy in reducing mitochondrial fragmentation, mitigating oxidative stress, and promoting cell survival.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the in vivo stability, distribution, and clearance of this compound.
-
Clinical Translation: Rigorous clinical trials to evaluate the safety and efficacy of this compound in human diseases.
-
Biomarker Development: Identification of reliable biomarkers to monitor the therapeutic response to this compound treatment.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the therapeutic potential of this compound.
References
- 1. Immunofluorescence microscopy [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20130053321A1 - Inhibitors of mitochondrial fission and methods of use thereof - Google Patents [patents.google.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 10. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to a Novel Drp1 Inhibitor for Mitigating Mitochondrial Dysfunction and Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of a novel peptide inhibitor of Dynamin-related protein 1 (Drp1), designated P110, which has demonstrated significant potential in diminishing aberrant mitochondrial fission and subsequent neurotoxicity. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.
Core Concepts: Mitochondrial Fission and Neurodegeneration
Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis.[1] Drp1 is a key GTPase that mediates mitochondrial fission.[2] In several neurodegenerative diseases, including Parkinson's and Alzheimer's, Drp1 becomes hyperactivated, leading to excessive mitochondrial fission.[3][4] This aberrant fission results in fragmented, dysfunctional mitochondria, which contribute to neurotoxicity through increased reactive oxygen species (ROS) production, decreased ATP synthesis, and the release of pro-apoptotic factors.[3][5] Therefore, inhibiting excessive Drp1-mediated fission presents a promising therapeutic strategy.
The Novel Drp1 Inhibitor: P110
P110 is a rationally designed peptide inhibitor that selectively blocks the interaction between Drp1 and its mitochondrial anchor protein, Fission 1 (Fis1).[3][6] This targeted inhibition prevents the translocation of Drp1 from the cytosol to the mitochondrial outer membrane, thereby attenuating excessive mitochondrial fission under cellular stress conditions.[3][7]
Quantitative Data on P110 Efficacy
The following tables summarize the key quantitative findings from preclinical studies on P110, primarily conducted in cellular models of Parkinson's disease using the neurotoxin MPP+ to induce mitochondrial stress in SH-SY5Y neuroblastoma cells.
Table 1: Effect of P110 on Drp1-Fis1 Interaction and Mitochondrial Translocation
| Parameter | Condition | P110 Treatment (1 µM) | % Change with P110 |
| Drp1-Fis1 Co-immunoprecipitation | MPP+ (2 mM, 1h) | Yes | ~50% decrease |
| Drp1 Levels in Mitochondrial Fraction | MPP+ (2 mM, 1h) | Yes | ~60% decrease |
Data synthesized from figures in Qi et al., 2013.[3]
Table 2: Neuroprotective Effects of P110 against MPP+-induced Toxicity
| Parameter | Condition | P110 Treatment (1 µM) | % Change with P110 |
| Mitochondrial ROS Production (MitoSOX Red) | MPP+ (2 mM, 2h) | Yes | ~40% decrease |
| Mitochondrial Membrane Potential (TMRM) | MPP+ (2 mM, 6h) | Yes | ~35% increase |
| Neuronal Cell Viability (MTT Assay) | MPP+ (2 mM, 24h) | Yes | ~30% increase |
| Apoptotic Cells (TUNEL Assay) | MPP+ (2 mM, 24h) | Yes | ~50% decrease |
Data synthesized from figures in Qi et al., 2013.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Signaling Pathway of Drp1-Mediated Mitochondrial Fission and P110 Inhibition
Caption: P110 inhibits the Drp1-Fis1 interaction, blocking aberrant fission.
Experimental Workflow for Evaluating P110 Efficacy
Caption: Workflow for testing P110's neuroprotective effects in vitro.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of P110.
Cell Culture and Treatment for Parkinson's Disease Model
-
Cell Line: Human neuroblastoma SH-SY5Y cells.[8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[9]
-
P110 Treatment: P110 is dissolved in sterile phosphate-buffered saline (PBS). Cells are pre-incubated with 1 µM P110 for 1 hour before the addition of the neurotoxin.[3]
-
MPP+ Induced Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I, is added to the culture medium at a final concentration of 2 mM to induce mitochondrial stress and mimic Parkinson's-like neurotoxicity.[3][10] Incubation times vary depending on the specific assay.
Co-immunoprecipitation for Drp1-Fis1 Interaction
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing 1% Triton X-100, protease inhibitors, and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an anti-Fis1 antibody overnight at 4°C with gentle rotation. Protein A/G agarose beads are added and incubated for another 2 hours.
-
Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with anti-Drp1 and anti-Fis1 antibodies to detect the co-immunoprecipitated proteins.[6]
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Probe: MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
Staining: After treatment, cells are incubated with 5 µM MitoSOX Red for 10 minutes at 37°C, protected from light.
-
Imaging and Quantification: Cells are washed with warm PBS and imaged using a fluorescence microscope with an excitation/emission of 510/580 nm. The fluorescence intensity is quantified using image analysis software.[1][3]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Probe: Tetramethylrhodamine, methyl ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[11]
-
Staining: Following treatment, cells are incubated with 20 nM TMRM for 30-45 minutes at 37°C in the dark.[11][12]
-
Imaging and Quantification: Live cells are imaged using a fluorescence microscope with an excitation/emission of 549/575 nm.[13] A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. The fluorescence intensity is quantified using image analysis software.
Neuronal Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[14]
-
Procedure: After the designated treatment period, MTT solution (0.5 mg/ml) is added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[14]
Conclusion and Future Directions
The novel Drp1 inhibitor, P110, demonstrates significant promise as a neuroprotective agent by selectively targeting the Drp1-Fis1 interaction to mitigate aberrant mitochondrial fission. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on in vivo efficacy and safety profiling of P110 and similar Drp1 inhibitors in animal models of neurodegenerative diseases. The continued exploration of this therapeutic strategy holds the potential to yield novel treatments for a range of debilitating neurological disorders.
References
- 1. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accegen.com [accegen.com]
- 9. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
TAT-P110: A Targeted Inhibitor of the Drp1-Fis1 Interaction for Mitigating Pathological Mitochondrial Fission
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous process of fission and fusion, are critical for maintaining cellular health. Dysregulation of these processes, particularly excessive mitochondrial fission, is increasingly implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, ischemia, and sepsis.[1][2] The interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1) is a key driver of pathological mitochondrial fission.[1][3] This technical guide provides a comprehensive overview of TAT-P110, a rationally designed peptide inhibitor that selectively targets the Drp1-Fis1 interaction. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows.
Introduction: The Critical Role of Drp1-Fis1 in Mitochondrial Fission
Mitochondrial fission is a fundamental cellular process governed by the GTPase Drp1.[4] In its basal state, Drp1 is primarily cytosolic.[2][4] Upon cellular stress, Drp1 translocates to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane to mediate fission.[2][5] This translocation and activity are facilitated by several adaptor proteins on the outer mitochondrial membrane, including Fis1, Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49/51).[4]
While Drp1-mediated fission is essential for normal cellular functions like mitochondrial quality control and distribution, excessive fission, particularly driven by the Drp1-Fis1 interaction, is linked to cellular dysfunction and apoptosis.[1][2][6] This pathological fission leads to mitochondrial fragmentation, increased production of reactive oxygen species (ROS), and a decline in ATP synthesis.[2][6] Consequently, inhibiting the specific interaction between Drp1 and Fis1 presents a promising therapeutic strategy to counteract these detrimental effects without disrupting physiological mitochondrial dynamics mediated by other adaptors.[7][8]
This compound: A Selective Peptide Inhibitor
P110 is a seven-amino-acid peptide designed to mimic a homologous sequence between Drp1 and Fis1.[6] To facilitate its entry into cells and across the blood-brain barrier, P110 is conjugated to the cell-penetrating peptide TAT (trans-activator of transcription) from HIV-1, forming this compound.[2][6]
Mechanism of Action
This compound acts as an uncompetitive inhibitor of Drp1.[9] It selectively binds to the GTP-bound form of Drp1, stabilizing this conformation and thereby inhibiting its GTPase activity.[9] This direct binding to Drp1 allosterically prevents the interaction with Fis1 on the mitochondrial membrane.[5] By specifically blocking the Drp1-Fis1 interaction, this compound prevents the recruitment and activation of Drp1 at the mitochondria under pathological conditions, thus inhibiting excessive mitochondrial fission.[2][10] Importantly, this compound does not affect the interaction of Drp1 with other mitochondrial adaptors like Mff and MIEF1 (MiD51), preserving physiological fission.[2][10]
dot
References
- 1. Mitochondrial fission mediated by Drp1-Fis1 pathway and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis | EMBO Molecular Medicine [link.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
The TAT-P110 Peptide: A Deep Dive into its Anti-Apoptotic and Pro-Survival Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The TAT-P110 peptide has emerged as a promising therapeutic agent, demonstrating significant potential in mitigating apoptosis and promoting cell survival across a spectrum of preclinical disease models. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its impact on key cellular signaling pathways, and a summary of quantitative data from pivotal studies. Detailed experimental protocols for assessing the peptide's efficacy are also presented, offering a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of targeting mitochondrial dynamics.
Introduction: Targeting Mitochondrial Fission in Disease
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. An imbalance in these processes, particularly excessive mitochondrial fission, is a key pathological feature in a variety of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain metabolic conditions.[1] This aberrant fission is primarily mediated by the dynamin-related protein 1 (Drp1), which translocates from the cytosol to the mitochondrial outer membrane and, in conjunction with adaptor proteins like mitochondrial fission 1 protein (Fis1), constricts and divides the mitochondria.[2]
This process, when dysregulated, leads to mitochondrial fragmentation, dysfunction, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors, ultimately culminating in cell death. The this compound peptide is a rationally designed inhibitor that specifically targets the pathological interaction between Drp1 and Fis1, thereby offering a targeted approach to preserving mitochondrial integrity and promoting cell survival.[3][4]
Mechanism of Action of this compound
This compound is a cell-permeable peptide composed of a short inhibitory sequence fused to the Tat (Trans-Activator of Transcription) peptide from HIV, which facilitates its entry into cells.[1] Its primary mechanism of action is the selective inhibition of the Drp1-Fis1 interaction.[3] Under conditions of cellular stress, Drp1 is activated and recruited to the mitochondrial surface where it binds to Fis1. This interaction is a critical step in initiating mitochondrial fission. This compound competitively binds to Drp1, preventing its association with Fis1 and thereby inhibiting the subsequent fission process.[3][5] This targeted inhibition of pathological mitochondrial fission leads to a cascade of beneficial downstream effects that collectively counter apoptosis and enhance cell survival.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on various markers of apoptosis and cell survival from key preclinical studies.
Table 1: Effect of this compound on Cell Viability and Mitochondrial Fragmentation
| Model System | Stressor | This compound Conc. | Outcome Measure | Result | Reference |
| SH-SY5Y Cells | MPP+ (2 mM) | 1 µM | Cell Viability (MTT Assay) | ~40% increase in viability vs. MPP+ alone | [3] |
| SH-SY5Y Cells | CCCP (10 µM) | 1 µM | Cell Viability (MTT Assay) | ~35% increase in viability vs. CCCP alone | [3] |
| HD Mouse Striatal Cells (HdhQ111) | Serum Starvation | 1 µM | Cell Viability (MTT Assay) | Increased to near wild-type levels | [6][7] |
| Human HD Fibroblasts | Endogenous mtHtt | 1 µM | Mitochondrial Fragmentation | Reduced from ~50% to ~15% of cells | [6][7] |
| HK-2 Cells | Uric Acid (3 mM) | 1 µM | Cell Viability (CCK-8 Assay) | Significantly improved vs. uric acid alone | [8] |
| Rat Cardiomyocytes | Ischemia/Reperfusion | 1 µmol/L | Infarct Size | Decreased by 28±2% | [9][10] |
Table 2: Impact of this compound on Apoptotic Markers
| Model System | Stressor | This compound Conc. | Outcome Measure | Result | Reference |
| SH-SY5Y Cells | MPP+ (2 mM) | 1 µM | Apoptotic Cells (Annexin V) | Significantly reduced number of apoptotic cells | [3] |
| SH-SY5Y Cells | MPP+ (2 mM) | 1 µM | Cytochrome c Release | Blocked release from mitochondria | [3] |
| SH-SY5Y Cells | MPP+ (2 mM) | 1 µM | Bax/Bcl-2 Ratio | Reduced Bax accumulation on mitochondria, improved Bcl-2 levels | [3] |
| HK-2 Cells | Uric Acid (3 mM) | 1 µM | Cleaved Caspase-3 | Significantly downregulated | [8] |
| HK-2 Cells | Uric Acid (3 mM) | 1 µM | Bax/Bcl-2 Ratio | Reversed the increase in Bax/Bcl-2 ratio | [8] |
Table 3: Effects of this compound on Mitochondrial Function
| Model System | Stressor | This compound Conc. | Outcome Measure | Result | Reference |
| SH-SY5Y Cells | MPP+ (2 mM) | 1 µM | Mitochondrial ROS (MitoSOX) | Significantly reduced ROS production | [3] |
| SH-SY5Y Cells | MPP+ (2 mM) | 1 µM | Mitochondrial Membrane Potential (TMRM) | Significantly improved membrane potential | [3] |
| HD Mouse Striatal Cells (HdhQ111) | Serum Starvation | 1 µM | Mitochondrial Superoxide (B77818) (MitoSOX) | Reduced to near wild-type levels | [6][7] |
| HD Mouse Striatal Cells (HdhQ111) | Serum Starvation | 1 µM | Mitochondrial Membrane Potential (TMRM) | Restored to near wild-type levels | [6][7] |
| Rat Heart (in vivo) | Ischemia/Reperfusion | 0.5 mg/kg | Mitochondrial O2 Consumption | Improved by 68% | [9][10] |
| Rat Heart (ex vivo) | Ischemia/Reperfusion | 1 µmol/L | ATP Levels | Increased by 70+1% | [9][10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound.
Cell Viability Assessment (MTT Assay)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound with or without the stress-inducing agent for the specified duration.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Western Blot Analysis for Apoptotic Proteins
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Drp1, Bax, Bcl-2, cleaved caspase-3, Cytochrome c) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Immunofluorescence for Mitochondrial Morphology
Protocol:
-
Cell Culture: Grow cells on glass coverslips and treat them as required.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating with 1% BSA or 10% normal goat serum in PBS for 1 hour.
-
Primary Antibody: Incubate the cells with a primary antibody against a mitochondrial marker, such as TOM20, overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides. Visualize the mitochondrial morphology using a fluorescence or confocal microscope.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Protocol:
-
Cell Treatment: Treat cells in a culture plate as required.
-
MitoSOX Staining: Incubate the cells with 5 µM MitoSOX Red mitochondrial superoxide indicator in HBSS or culture medium for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with warm buffer to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Caspase-3 Activity Assay
Protocol:
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's instructions of a commercial caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation ~380 nm and emission ~460 nm for AMC). The fluorescence intensity is proportional to the caspase-3 activity.
Cytochrome c Release Assay
Protocol:
-
Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercial kit or a standard dounce homogenization protocol.
-
Western Blotting: Perform Western blot analysis on both the mitochondrial and cytosolic fractions as described in section 4.2.
-
Detection: Probe the membranes with an antibody against Cytochrome c. An increase in Cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release, a hallmark of apoptosis.
Conclusion and Future Directions
The this compound peptide represents a highly specific and potent inhibitor of pathological mitochondrial fission. The data overwhelmingly support its role in preventing apoptosis and promoting cell survival in a variety of stress-induced cellular models. By targeting the Drp1-Fis1 interaction, this compound preserves mitochondrial integrity and function, thereby mitigating the downstream cascade of events that lead to cell death.
The detailed protocols provided in this guide offer a robust framework for the continued investigation of this compound and other modulators of mitochondrial dynamics. Future research should focus on optimizing the delivery and pharmacokinetic properties of P110-based therapeutics and expanding their evaluation in a broader range of disease models. The continued exploration of this targeted approach holds significant promise for the development of novel therapies for a host of debilitating diseases characterized by mitochondrial dysfunction and apoptosis.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mitochondrial fragmentation diminishes Huntington’s disease–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P110 Inhibits DRP1/FIS1-Mediated Mitochondrial Fission to Alleviate Uric Acid–Induced Apoptosis in HK-2 Cells [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute Inhibition of Excessive Mitochondrial Fission After Myocardial Infarction Prevents Long‐term Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the P110 Peptide: Discovery, Rational Design, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mitochondrial dysfunction, characterized by an imbalance in mitochondrial fission and fusion, is a key pathological feature in a host of neurodegenerative diseases and other conditions involving oxidative stress. Excessive mitochondrial fission, mediated by the dynamin-related protein 1 (Drp1), leads to mitochondrial fragmentation, increased reactive oxygen species (ROS) production, and ultimately, cell death.[1][2] This guide provides a comprehensive overview of the P110 peptide, a rationally designed inhibitor of pathological mitochondrial fission. We will delve into its discovery, the specifics of its design, its selective mechanism of action, and the experimental methodologies used to validate its function. Quantitative data from key studies are summarized to provide a clear perspective on its efficacy in preclinical models.
Discovery and Rational Design
The development of P110 emerged from a rational design strategy aimed at selectively inhibiting pathological protein-protein interactions.[2][3] The core principle was that for two proteins to interact, intramolecular interactions that mask the binding site must first be dissociated.[3] Researchers hypothesized that the intermolecular binding site and the intramolecular masking site might be homologous.[3]
By searching for short sequences of homology between Drp1 and its mitochondrial outer membrane adaptor protein, Fission 1 (Fis1), a seven-amino-acid peptide sequence (DLLPRGT) was identified within the GTPase domain of Drp1.[1][4] This sequence, designated P110, was found to be homologous to a region in Fis1.[2][4] The rationale was that a peptide mimicking this region could competitively inhibit the Drp1-Fis1 interaction.[2]
P110 is derived from amino acids 49-55 of Drp1.[1] To facilitate cellular uptake for experimental use, the peptide is often conjugated to a cell-penetrating peptide, such as the TAT (Trans-Activator of Transcription) peptide from HIV (YGRKKRRQRRR).[1] This results in a chimeric peptide, P110-TAT, that can effectively cross cell membranes.[1]
Mechanism of Action
P110 functions as a selective inhibitor of the Drp1-Fis1 interaction, which is particularly associated with mitochondrial fission induced by oxidative stress.[1][2]
The Signaling Pathway:
Under conditions of cellular stress (e.g., oxidative stress), Drp1 is activated and translocates from the cytosol to the outer mitochondrial membrane.[1][5] There, it interacts with adaptor proteins, including Fis1, to form oligomeric rings around the mitochondria, constricting and cleaving them in a GTP-dependent process.[2][5] This excessive fission leads to mitochondrial fragmentation, dysfunction (characterized by reduced ATP production and increased ROS), and the initiation of apoptotic pathways.[1][5]
P110 selectively disrupts the interaction between Drp1 and Fis1.[1][2][5] By doing so, it prevents the recruitment and stabilization of Drp1 at the mitochondrial membrane under stress conditions, thereby inhibiting excessive fission.[2] A key feature of P110's design is its high selectivity; it does not interfere with the physiological, homeostatic mitochondrial fission mediated by Drp1's interactions with other adaptor proteins such as Mff, MiD49, or MiD51.[1][6] This selectivity ensures that basal mitochondrial dynamics are not pathologically disrupted, which is a significant advantage over less selective Drp1 inhibitors.[1][2]
The downstream effects of inhibiting the Drp1-Fis1 interaction include:
-
Decreased production of reactive oxygen species (ROS).[2][5]
-
Restored capacity for oxidative respiration and ATP production.[1][5]
-
Inhibition of apoptosis and autophagic cell death.[2]
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data from preclinical studies, detailing the concentrations used and the observed effects in both in vitro and in vivo models.
Table 1: Summary of In Vitro Studies
| Cell Line | P110 Concentration | Treatment Duration | Key Quantitative Results | Reference |
|---|---|---|---|---|
| SH-SY5Y Human Neuroblastoma | 1 µM, 10 µM | 48 hours | Significantly reduced APP and BACE1 protein levels at 10 µM. Significantly increased ADAM10 and Klotho protein levels at 10 µM. | [5] |
| SH-SY5Y Human Neuroblastoma | 1 µM, 10 µM | 48 hours | Significantly increased active mitochondria and reduced intracellular ROS at both concentrations. | [5][7] |
| SH-SY5Y Human Neuroblastoma | 1 µM | 30 min pre-treatment | Abolished the stress-induced co-localization of Drp1 with mitochondria. | [6] |
| SH-SY5Y Human Neuroblastoma | 1 µM | 1 hour | Inhibited the direct interaction between Drp1 and Fis1 as shown by co-immunoprecipitation. | [2] |
| H9c2 Cardiac Myocytes | 2 µM | 16-24 hours | Suppressed mitochondrial fragmentation and ROS production; prevented mitochondrial membrane potential decline. | [8] |
| Primary Cardiac Myocytes | 1 µmol/L | 2 hours | Inhibited interaction of Fis1/Drp1, decreased mitochondrial fission. |[9] |
Table 2: Summary of In Vivo Studies
| Animal Model | P110 Dosage | Administration Route | Key Quantitative Results | Reference |
|---|---|---|---|---|
| LPS-induced Endotoxin Tolerance (Mouse) | 0.5 mg/kg | Intraperitoneal | Exerted ameliorative effects. | [8] |
| Cecal Ligation and Puncture (Mouse) | 0.5 mg/kg | Intraperitoneal | Exerted ameliorative effects. | [8] |
| Transient Middle Cerebral Artery Occlusion (Rat) | Single dose (exosome-loaded) | Tail Vein Injection | Significantly alleviated cerebral ischemia-reperfusion injury and reduced infarct size. |[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize P110, based on published studies.
A. Peptide Synthesis and Preparation
-
Synthesis: Peptides are chemically synthesized using strategies like the fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) method with a microwave peptide synthesizer.[2]
-
Solubility: P110 is typically soluble in water up to 1 mg/ml.[10] For in vivo use, it can be prepared in solutions containing DMSO, PEG300, Tween80, and ddH2O, or in corn oil.[9]
B. Cell Culture and Treatment
-
Cell Line: The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model.[5]
-
Treatment Protocol: Cells are cultured to a desired confluency. For experiments involving cellular stress, a stressor like MPP+ (2 mM) or CCCP (10 µM) is added.[6] P110 peptide (e.g., 1 µM) is typically added 30 minutes prior to the stressor.[6] Cells are then incubated for a specified period (e.g., 1 to 48 hours) before harvesting for analysis.[5][6]
C. Co-Immunoprecipitation (Co-IP) for Drp1-Fis1 Interaction
-
Objective: To determine if P110 inhibits the physical interaction between Drp1 and Fis1.
-
Methodology: Following treatment, cells are lysed. The total cell lysate is incubated with an antibody against Fis1 (or Drp1).[2] Protein A/G beads are used to pull down the antibody and any bound proteins. The immunoprecipitated complex is then washed, eluted, and analyzed by Western blot using an antibody against Drp1 (or Fis1) to detect the co-precipitated protein.[2][11]
D. Western Blot Analysis
-
Objective: To quantify changes in protein expression levels.
-
Methodology: Cell lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., APP, BACE1, Drp1, Fis1).[5] A loading control like β-actin or GAPDH is used for normalization.[7] Secondary antibodies conjugated to HRP are used for detection via chemiluminescence.[5]
E. Quantitative Real-Time PCR (qPCR)
-
Objective: To measure changes in mRNA expression of target genes.
-
Methodology: Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qPCR is performed using primers specific for target genes (e.g., APP, BACE1, Synaptophysin).[5][7] Gene expression is quantified using the 2-ΔΔCt method, with a housekeeping gene like GAPDH used for normalization.[5]
F. ROS Production Assay
-
Objective: To measure levels of intracellular and mitochondrial reactive oxygen species.
-
Methodology: Treated cells are stained with fluorescent dyes. H2DCFDA is used for total intracellular ROS, and MitoSOX is used specifically for mitochondrial superoxide.[5] Fluorescence intensity is measured using a spectrophotometer or visualized and quantified via fluorescence microscopy.[5][7]
G. Mitochondrial Morphology Analysis
-
Objective: To visualize changes in mitochondrial structure.
-
Methodology: Transmission Electron Microscopy (TEM) is used to assess mitochondrial morphology.[5] Following treatment, cells are fixed, processed, and sectioned for TEM imaging. The images are then analyzed to determine mitochondrial area and the degree of fragmentation.[5]
Conclusion
The P110 peptide stands as a successful example of rational drug design, targeting a specific, pathology-associated protein-protein interaction. By selectively inhibiting the Drp1-Fis1 interaction that drives excessive mitochondrial fission under stress, P110 provides a potent tool for studying mitochondrial dynamics and offers a promising therapeutic strategy for diseases underpinned by mitochondrial dysfunction, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][5] The high selectivity of P110 minimizes interference with normal cellular processes, presenting a favorable profile for further preclinical and clinical development.[1] The detailed protocols and quantitative data presented here serve as a technical guide for researchers aiming to explore or build upon the therapeutic potential of inhibiting pathological mitochondrial fission.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. P110 Inhibits DRP1/FIS1-Mediated Mitochondrial Fission to Alleviate Uric Acid–Induced Apoptosis in HK-2 Cells [imrpress.com]
Exploring the Cell-Penetrating Properties of the TAT Peptide: A Technical Guide
The Trans-Activator of Transcription (TAT) peptide, derived from the human immunodeficiency virus type 1 (HIV-1) TAT protein, has emerged as a powerful tool in biomedical research and drug development.[1][2][3] Its remarkable ability to traverse cellular membranes and deliver a wide array of molecular cargo into cells has made it one of the most extensively studied cell-penetrating peptides (CPPs).[1][4] This technical guide provides an in-depth exploration of the cell-penetrating properties of the TAT peptide, focusing on its mechanisms of entry, quantitative delivery efficacy, and the experimental protocols used for its characterization.
The TAT Peptide: Structure and Origin
The most commonly utilized TAT peptide sequence is a short, highly basic 11-amino-acid stretch, YGRKKRRQRRR.[3] However, a shorter 9-amino acid core sequence, RKKRRQRRR, is often sufficient for cell penetration.[5][6] The high density of positively charged arginine residues is a key feature, facilitating the initial electrostatic interactions with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[2][3][5]
Mechanisms of Cellular Entry
The precise mechanism by which the TAT peptide enters cells has been a subject of considerable research and debate.[1][4][7] It is now generally accepted that TAT does not rely on a single, exclusive pathway but can utilize multiple mechanisms, with the predominant route often depending on factors like the peptide concentration, the nature of the conjugated cargo, and the cell type.[5][8] The primary proposed mechanisms are direct translocation and endocytosis.
-
Direct Translocation: This model suggests that the TAT peptide can directly cross the lipid bilayer of the plasma membrane in an energy-independent manner.[2][5] This process is thought to involve the formation of transient pores or localized membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly.[2][4][9] Molecular dynamics simulations suggest that at high concentrations, the arginine side chains of the TAT peptide can interact with phosphate (B84403) groups on the opposite side of the membrane, initiating the formation of a pore.[9]
-
Endocytosis: A substantial body of evidence points to energy-dependent endocytic pathways as the primary mode of entry for TAT peptides, especially at lower concentrations.[2][5][7] This involves the engulfment of the peptide into intracellular vesicles. Several endocytic routes have been implicated:
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large vesicles (macropinosomes).[2][5] Studies have shown that TAT uptake can be inhibited by drugs that block macropinocytosis, such as amiloride.[5]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.[4][8]
-
Caveolae-Mediated Endocytosis: This process utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.[4][8]
-
It is important to note that for endocytic pathways to be effective for drug delivery, the TAT-cargo conjugate must escape the endosome to reach its cytosolic or nuclear target.[10]
Quantitative Data on TAT Peptide Performance
The efficacy of TAT peptide-mediated delivery can be quantified in terms of cellular uptake, cargo delivery efficiency, and associated cytotoxicity.
Table 1: Cellular Uptake and Cargo Delivery Efficiency of TAT Conjugates
| Cargo Type | Cell Line | TAT Conjugate vs. Control | Outcome Measure | Reference |
| Doxorubicin | HeLa, B16-F10 | TAT-modified liposomes showed significantly higher toxicity. | Cell Viability (43-61%) | [11] |
| Porphyrin | A549 | 68Ga-porphyrin-TAT conjugate showed 2.6-fold higher tumor uptake. | % Injected Activity per gram | [12] |
| Proteins (Streptavidin) | HeLa | TAT-streptavidin conjugate showed significantly higher uptake than protein alone. | pmol of protein/mg of total protein | [13] |
| Nanoparticles (Liposomes) | Various | TAT-modified liposomes showed 15 to 25-fold higher efficiency than non-modified liposomes. | Cellular Uptake | [14] |
Table 2: Cytotoxicity of TAT Peptide
| CPP | Cell Type | EC50 (µM) | Observation | Reference |
| TAT (rhodamine-labelled) | Various | >100 | Low toxicity compared to other CPPs. | [15] |
| TAT (conjugated to peptide) | Various | 67 | Conjugation slightly increased toxicity. | [15] |
| TAT | HeLa, CHO | Negligible effect up to 50 µM | Low long-term toxicity. | [13] |
EC50: The concentration of a drug that gives a half-maximal response.
Key Experimental Protocols
Evaluating the cell-penetrating properties of TAT peptides and their conjugates requires a set of standardized experimental procedures.
This protocol quantifies the cellular uptake of a fluorescently labeled TAT-cargo conjugate.
-
Cell Preparation: Seed cells (e.g., HeLa, A549) in a 24-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Incubation: Remove the growth medium and wash the cells with phosphate-buffered saline (PBS). Add fresh serum-free medium containing the fluorescently labeled TAT conjugate at various concentrations (e.g., 1-20 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the medium containing the conjugate and wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution (e.g., trypsin-EDTA). Trypsin treatment can also be used to remove surface-bound peptides.[16]
-
Flow Cytometry Analysis: Resuspend the cells in a flow cytometry buffer (e.g., PBS with 1% fetal bovine serum). Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC or TRITC).
-
Data Analysis: Gate the viable cell population based on forward and side scatter. Quantify the mean fluorescence intensity (MFI) or the percentage of fluorescently positive cells as a measure of uptake.
This protocol visualizes the subcellular distribution of a fluorescently labeled TAT-cargo conjugate.
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere.
-
Incubation: Treat the cells with the fluorescently labeled TAT conjugate as described in the flow cytometry protocol.
-
Counterstaining (Optional): To visualize specific organelles, incubate the cells with organelle-specific fluorescent dyes. For example, use Hoechst 33342 to stain the nucleus or LysoTracker to stain endosomes/lysosomes.
-
Washing and Fixation: Wash the cells three times with PBS. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in CPP distribution.[7] Live-cell imaging is often preferred.
-
Imaging: Mount the slides and visualize the cells using a confocal laser scanning microscope. Acquire images in the appropriate channels for the TAT conjugate and any counterstains.
-
Analysis: Analyze the merged images to determine the colocalization of the TAT conjugate with specific subcellular compartments.
This protocol measures the effect of the TAT peptide on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the TAT peptide or TAT-cargo conjugate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium) and incubate for 1-4 hours. The viable cells will metabolize the WST-1 tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the EC50 value.[15]
Factors Influencing TAT-Mediated Delivery
The efficiency of TAT peptide-mediated delivery is not absolute and can be influenced by several factors.
-
Cargo Properties: The size, charge, and hydrophobicity of the conjugated cargo can significantly impact the uptake mechanism and efficiency.[10] For instance, large protein cargos may favor endocytic pathways.[2]
-
Linkage Chemistry: The type of chemical linker used to attach the cargo to the TAT peptide can affect stability, release, and overall activity.[17]
-
Peptide Concentration: As mentioned, higher concentrations may favor direct translocation, while lower concentrations tend to rely on endocytosis.[5]
-
Cell Type: The efficiency of cellular uptake can vary between different cell types due to differences in membrane composition and endocytic activity.[1]
-
Proteolytic Stability: TAT peptides can be susceptible to degradation by proteases, which can limit their in vivo efficacy.[11][18] Strategies like steric shielding with polyethylene (B3416737) glycol (PEG) can protect the peptide from cleavage.[11][18]
Conclusion
The TAT peptide remains a cornerstone of CPP research, offering a versatile platform for intracellular delivery. While the exact mechanisms of its entry are complex and multifactorial, a combination of direct translocation and various endocytic pathways appears to be involved. Its relatively low cytotoxicity and high efficiency in transporting a diverse range of cargos underscore its potential in therapeutic and diagnostic applications.[1][19] A thorough understanding of the experimental protocols for its evaluation and the factors influencing its efficacy is critical for the rational design and optimization of novel TAT-based delivery systems for future clinical translation.
References
- 1. lifetein.com [lifetein.com]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. dovepress.com [dovepress.com]
- 9. pnas.org [pnas.org]
- 10. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 11. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Delivery of Molecular Cargo Using Cell-Penetrating Peptides and the Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell penetrating peptides in preclinical and clinical cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Targeting of the Drp1-Fis1 Interaction by TAT-P110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular homeostasis, energy production, and quality control. Dysregulation of these processes, particularly excessive mitochondrial fission, is a key pathological feature in a range of diseases, including neurodegenerative disorders and cardiovascular conditions. The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, and its interaction with the mitochondrial outer membrane protein Fission 1 (Fis1) is implicated in pathological fission events. This technical guide provides an in-depth overview of the peptide inhibitor TAT-P110, which selectively targets the Drp1-Fis1 interaction. We will explore its mechanism of action, its selectivity over other Drp1 adaptors, and present key quantitative data and experimental protocols for its study.
The Drp1-Fis1 Axis in Mitochondrial Fission
Mitochondrial fission is a multi-step process orchestrated by the recruitment of cytosolic Drp1, a large GTPase, to the mitochondrial outer membrane. This recruitment is mediated by several adaptor proteins, including Fis1, Mitochondrial Fission Factor (Mff), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51). While Mff is considered essential for physiological, basal mitochondrial fission, the Drp1-Fis1 interaction is increasingly recognized as a key driver of excessive, pathological fission in response to cellular stress.[1][2][3][4]
Under conditions of cellular stress, such as oxidative stress or excitotoxicity, the interaction between Drp1 and Fis1 is enhanced, leading to increased Drp1 recruitment, oligomerization, and subsequent mitochondrial fragmentation.[2] This excessive fission contributes to mitochondrial dysfunction, characterized by decreased ATP production, increased reactive oxygen species (ROS) generation, and the release of pro-apoptotic factors.[2][4]
This compound: A Selective Inhibitor of the Drp1-Fis1 Interaction
This compound is a seven-amino acid peptide rationally designed to specifically disrupt the pathological interaction between Drp1 and Fis1.[2][5] It is conjugated to the cell-penetrating peptide TAT (trans-activator of transcription) to facilitate its delivery across cell membranes.[3][5]
Mechanism of Action: Allosteric Inhibition
Recent studies have elucidated that P110 does not directly compete with Fis1 for the same binding site on Drp1. Instead, it binds to an allosteric site on Drp1, identified as a "switch I-adjacent grove" (SWAG).[1][6] This binding event is thought to induce a conformational change in Drp1 that prevents its interaction with Fis1, without affecting its basal GTPase activity or its interaction with other mitochondrial adaptor proteins.[2][6] This allosteric mechanism is crucial for the selectivity of this compound, allowing it to specifically inhibit pathological fission mediated by the Drp1-Fis1 axis while preserving physiological fission mediated by other adaptors like Mff.[2][6]
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinity of P110 for Drp1
| Ligand | Nucleotide State of Drp1 | Assay Method | Apparent Dissociation Constant (Kd) | Reference |
| BODIPY-TMR-P110 | GMPPCP-bound | Fluorescence Polarization | 18 ± 23 nM | [6] |
| BODIPY-TMR-P110 | GTP-bound | Fluorescence Polarization | 58 ± 46 nM | [6] |
| BODIPY-TMR-P110 | GDP-bound | Fluorescence Polarization | 219 ± 219 nM | [6] |
| BODIPY-TMR-P110 | Apo (nucleotide-free) | Fluorescence Polarization | Not determinable | [6] |
Table 2: Inhibition of Drp1-Adaptor Interactions by this compound
| Interaction | Cellular Condition | P110 Concentration | Inhibition Observed | Reference |
| Drp1-Fis1 | MPP+ treated SH-SY5Y cells | 1 µM | Yes | [2] |
| Drp1-Fis1 | Aβ42-treated neurons | 1 µM | Yes | [4] |
| Drp1-Fis1 | ATP depletion in renal tubular cells | Not specified | Yes | [3] |
| Drp1-Mff | MPP+ treated SH-SY5Y cells | 1 µM | No | [2] |
| Drp1-MIEF1 (MiD51) | MPP+ treated SH-SY5Y cells | 1 µM | No | [2] |
| Drp1-Mff | Serum-starved AD fibroblasts | Not specified | No | [5] |
| Drp1-MiD49 | Serum-starved AD fibroblasts | Not specified | No | [5] |
| Drp1-MiD51 | Serum-starved AD fibroblasts | Not specified | No | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's activity. Below are protocols for key experiments used to characterize the selective targeting of the Drp1-Fis1 interaction.
Co-Immunoprecipitation (Co-IP) to Assess Drp1-Fis1 Interaction
This protocol is designed to determine the in-cell interaction between Drp1 and Fis1 and the inhibitory effect of this compound.
Materials:
-
Cell culture medium and reagents
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Cross-linking agent (e.g., DSP - dithiobis(succinimidyl propionate))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Drp1 antibody
-
Anti-Fis1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with this compound or a control peptide for the specified time and concentration (e.g., 1 µM for 2-24 hours). Induce cellular stress if required to enhance the Drp1-Fis1 interaction.
-
Cross-linking (Optional but Recommended): Wash cells with PBS. Add a cross-linking agent (e.g., 1 mM DSP in PBS) and incubate for 30 minutes at room temperature. Quench the reaction with a quenching buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Cell Lysis: Wash cells with cold PBS. Lyse the cells in cold lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Drp1 or anti-Fis1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against Drp1 and Fis1, followed by appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the this compound treated sample compared to the control indicates inhibition of the interaction.
Immunofluorescence Staining for Drp1 Translocation and Mitochondrial Morphology
This protocol allows for the visualization of Drp1 localization to mitochondria and the assessment of mitochondrial morphology.
Materials:
-
Cells grown on glass coverslips
-
This compound peptide
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-Drp1 and a mitochondrial marker (e.g., anti-TOM20 or anti-HSP60)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound as described in the Co-IP protocol.
-
Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS. Permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (anti-Drp1 and anti-TOM20) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Analyze the co-localization of Drp1 with the mitochondrial marker and quantify mitochondrial morphology (e.g., length, circularity) using image analysis software. A reduction in Drp1 puncta on mitochondria and an increase in mitochondrial length in this compound treated cells would indicate inhibition of fission.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Drp1-Fis1 Mediated Fission and this compound Inhibition
Caption: Drp1-Fis1 signaling and this compound's inhibitory mechanism.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's cellular effects.
Conclusion
This compound represents a promising therapeutic tool for diseases characterized by excessive mitochondrial fission. Its selectivity for the pathological Drp1-Fis1 interaction, mediated by a novel allosteric mechanism, allows for the targeted inhibition of disease-relevant pathways while potentially sparing essential physiological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Continued research into its long-term efficacy and safety will be crucial for its translation into clinical applications.
References
- 1. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TAT-P110 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAT-P110 is a cell-permeable peptide inhibitor designed to selectively disrupt the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2][3] Excessive mitochondrial fission, mediated by the Drp1-Fis1 interaction, is implicated in the pathology of numerous diseases, including neurodegenerative disorders, ischemia, and sepsis.[1][2][4] this compound offers a valuable tool for studying the role of aberrant mitochondrial fission in various disease models and for evaluating potential therapeutic strategies aimed at preserving mitochondrial integrity and function.[2][5] The peptide is composed of a short amino acid sequence derived from Drp1, conjugated to the cell-penetrating TAT peptide for efficient delivery into cultured cells.[2][3][4]
Mechanism of Action
Under cellular stress, Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it interacts with adaptor proteins like Fis1. This interaction facilitates Drp1 oligomerization and GTPase activity, leading to mitochondrial constriction and fission.[2][6] Excessive mitochondrial fission can result in mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the initiation of apoptotic and autophagic cell death pathways.[2][5]
This compound competitively inhibits the binding of Drp1 to Fis1, thereby preventing the translocation and accumulation of Drp1 at the mitochondria.[2][6][7] This inhibition blocks the cascade of events leading to excessive mitochondrial fragmentation, thus preserving mitochondrial function and promoting cell survival under stress conditions.[2][5][7]
Experimental Protocols
The following protocols are generalized from methodologies reported in peer-reviewed studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound to assess its effect on cellular stress models.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HK-2, NSC-34)[2][3][7]
-
Complete cell culture medium
-
This compound peptide (and control TAT peptide)
-
Stress-inducing agent (e.g., MPP+, H₂O₂, Uric Acid)
-
Sterile PBS
-
Cell culture plates or chamber slides
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and grow, typically for 24 hours.
-
Peptide Preparation: Reconstitute this compound and control TAT peptide in sterile, nuclease-free water or a recommended solvent to create a stock solution. Further dilute in culture medium to the final working concentration immediately before use. A common working concentration is 1 µM.[2][3][7][8]
-
Pre-treatment: Remove the culture medium and replace it with a medium containing the desired concentration of this compound or control peptide. Incubate for a period ranging from 30 minutes to 12 hours, depending on the experimental design.[2][6][8]
-
Induction of Cellular Stress: After the pre-treatment period, introduce the stress-inducing agent to the culture medium at a predetermined concentration and for a specific duration (e.g., MPP+ at 2 mM for 1-4 hours, H₂O₂ at 400-600 µM for 4 hours).[2][8]
-
Post-treatment Incubation: Following stress induction, cells can be either harvested immediately or incubated for a further period (e.g., 8 to 24 hours) for analysis of downstream effects like apoptosis or cell viability.[5]
-
Cell Harvesting and Analysis: Prepare cells for downstream analysis, such as immunofluorescence microscopy, Western blotting, or flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P110 Inhibits DRP1/FIS1-Mediated Mitochondrial Fission to Alleviate Uric Acid–Induced Apoptosis in HK-2 Cells [imrpress.com]
- 8. portlandpress.com [portlandpress.com]
Application Notes and Protocols for TAT-P110 in SH-SY5Y Neuronal Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAT-P110 is a cell-permeable peptide that acts as a selective inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1).[1][2] This interaction is crucial in the process of mitochondrial fission, the division of mitochondria.[1][3] In pathological conditions, excessive mitochondrial fission can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[3][4] this compound, by inhibiting the Drp1-Fis1 interaction, helps to restore the balance of mitochondrial dynamics, promoting cell survival and offering neuroprotective effects.[1][5] These properties make it a valuable research tool for studying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, in vitro using cell lines like the human neuroblastoma SH-SY5Y.[3][5][6]
The SH-SY5Y cell line is a widely used model in neuroscience research due to its human origin and its ability to be differentiated into a more mature neuronal phenotype.[7][8] These cells, when undifferentiated, are proliferative and express some neuronal markers.[8] Upon differentiation, they exhibit more complex neuronal morphologies and express a wider range of neuronal and synaptic markers, making them a suitable model to study neuronal processes and the effects of neuroprotective compounds like this compound.[7]
These application notes provide detailed protocols for the effective use of this compound in SH-SY5Y cells, including cell culture and differentiation, treatment with the peptide, and various assays to assess its effects on cell viability, apoptosis, and mitochondrial function.
Mechanism of Action of this compound
Under conditions of cellular stress, such as exposure to neurotoxins or accumulation of pathological proteins, Drp1 is increasingly recruited from the cytosol to the mitochondrial outer membrane, where it interacts with adaptor proteins like Fis1.[5] This interaction facilitates the constriction and subsequent division of mitochondria, a process known as mitochondrial fission.[3] While essential for mitochondrial homeostasis, excessive fission leads to fragmented, dysfunctional mitochondria, which are a hallmark of many neurodegenerative diseases.[1][3]
This compound is a seven-amino-acid peptide derived from Drp1, conjugated to the cell-penetrating peptide TAT to facilitate its entry into cells.[1] It specifically disrupts the pathological interaction between Drp1 and Fis1 without affecting the basal, physiological functions of Drp1.[2][5] By inhibiting this interaction, this compound prevents excessive mitochondrial fragmentation, thereby preserving mitochondrial integrity and function.[1][4] This leads to a cascade of beneficial downstream effects, including reduced ROS production, inhibition of apoptotic pathways, and ultimately, enhanced neuronal survival.[3][4]
Data Presentation
Table 1: Effects of this compound on Gene and Protein Expression in SH-SY5Y Cells
| Target | Concentration | Treatment Time | Change | Assay |
| APP mRNA | 1 µM | Not Specified | Increased | Real-Time PCR |
| BACE1 mRNA | 1 µM & 10 µM | Not Specified | Increased | Real-Time PCR |
| APP Protein | 10 µM | Not Specified | Reduced | Western Blot |
| BACE1 Protein | 10 µM | Not Specified | Reduced | Western Blot |
| ADAM10 Protein | 10 µM | Not Specified | Increased | Western Blot |
| Klotho Protein | 10 µM | Not Specified | Increased | Western Blot |
| Synaptophysin mRNA | 1 µM & 10 µM | Not Specified | Increased | Real-Time PCR |
| LRP1 mRNA | 1 µM & 10 µM | Not Specified | Increased | Real-Time PCR |
| TFAM mRNA | 1 µM & 10 µM | Not Specified | Increased | Real-Time PCR |
| NRF1 mRNA | 1 µM & 10 µM | Not Specified | Increased | Real-Time PCR |
Data summarized from a study by Srivastava et al. (2023).[3]
Table 2: Effects of this compound on Mitochondrial Function and Cell Viability in SH-SY5Y Cells
| Parameter | This compound Concentration | Stressor | Change | Assay |
| Active Mitochondria | 1 µM & 10 µM | None | Increased | MitoTracker Staining |
| Intracellular ROS | 1 µM & 10 µM | None | Reduced | H2DCFDA Staining |
| Mitochondrial ROS | 1 µM & 10 µM | None | Reduced | MitoSOX Staining |
| Cell Viability | 1 µM | MPP+ (2 mM, 24h) | Increased | MTT Assay |
| Apoptosis | 1 µM | MPP+ (2 mM, 8h) | Reduced | Annexin V Staining |
| Cytochrome c Release | 1 µM | MPP+ (2 mM, 1h) | Reduced | Western Blot |
Data summarized from studies by Srivastava et al. (2023) and Qi et al. (2013).[3][4]
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Maintenance
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
6-well, 24-well, or 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seeding Cells: Seed the cells into a T-75 flask or other appropriate culture vessel.
-
Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a suitable density (e.g., 1:3 to 1:6 split ratio).[9]
Protocol 2: Differentiation of SH-SY5Y Cells (Optional)
For some studies, a differentiated, more neuron-like phenotype is desirable. A common method involves the use of retinoic acid (RA).[7]
Materials:
-
SH-SY5Y cells
-
Differentiation Medium 1: Complete Growth Medium containing 10 µM Retinoic Acid.
-
Differentiation Medium 2: Neurobasal medium supplemented with B27, L-glutamine, and 10 µM Retinoic Acid.
Procedure:
-
Seed SH-SY5Y cells at a low density (e.g., 1 x 10⁴ cells/cm²) in the desired culture plates.
-
After 24 hours, replace the complete growth medium with Differentiation Medium 1.
-
Change the medium every 2-3 days for 5-7 days.
-
For terminal differentiation, switch to Differentiation Medium 2 for an additional 3-5 days. Differentiated cells will exhibit a more elongated morphology with neurite-like outgrowths.[10]
Protocol 3: this compound Treatment
Materials:
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or an appropriate buffer for reconstitution
-
SH-SY5Y cells (either undifferentiated or differentiated)
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C as recommended by the supplier.[11] Avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 1 µM or 10 µM) in the appropriate cell culture medium.[3]
-
Remove the existing medium from the SH-SY5Y cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration (e.g., 30 minutes for pre-treatment before a stressor, or 24-48 hours for longer-term studies).[4]
Protocol 4: Cell Viability Assessment (MTT Assay)
Materials:
-
SH-SY5Y cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with this compound and/or a neurotoxic stressor (e.g., MPP⁺) for the desired time.[4]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[12]
Protocol 5: Apoptosis Assessment (Annexin V Staining)
Materials:
-
SH-SY5Y cells cultured in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate and treat as described in Protocol 3.
-
After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Protocol 6: Western Blot Analysis
Materials:
-
SH-SY5Y cells cultured in a 6-well plate or 10 cm dish
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Drp1, anti-Fis1, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing mitochondrial fission.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V apoptosis assay.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. SH-SY5Y culturing [protocols.io]
- 10. static.igem.org [static.igem.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
In Vivo Administration and Dosage Guidelines for TAT-P110 in Mouse Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
These guidelines provide a comprehensive overview of the in vivo administration and dosage of the peptide inhibitor TAT-P110 in various mouse models of disease. The information is compiled from preclinical studies and is intended to serve as a starting point for researchers designing their own experiments.
Introduction to this compound
This compound is a rationally designed peptide inhibitor that targets the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2][3] This interaction is crucial in the process of mitochondrial fission. In numerous pathological conditions, including neurodegenerative diseases and ischemia, excessive mitochondrial fission leads to mitochondrial dysfunction and cell death.[1][2][4] By selectively inhibiting the Drp1-Fis1 interaction, this compound has been shown to reduce aberrant mitochondrial fragmentation, improve mitochondrial function, and exert protective effects in various disease models.[2][3][4][5] The TAT (transactivator of transcription) portion of the peptide facilitates its entry into cells and across the blood-brain barrier.[1][2]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo mouse models as reported in the scientific literature.
Table 1: this compound Dosage and Administration in Mouse Models of Neurodegenerative Diseases
| Disease Model | Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Huntington's Disease | R6/2 | 3 mg/kg/day | Subcutaneous osmotic pump | 8 weeks | Reduced neurological defects, improved mitochondrial function. | [4] |
| Huntington's Disease | zQ175 KI | 3 mg/kg/day | Subcutaneous osmotic pump | 8 months (from 4 to 12 months of age) | Reduced neuropathology and behavioral deficits. | [6] |
| Parkinson's Disease | MPTP-induced | 1.5 mg/kg/day | Not specified | 30 days | Provided neuroprotection in the dopaminergic system. | [7] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A | 3 mg/kg/day | Subcutaneous osmotic pump | 3 months | Mitigated disease-associated decline in mitochondrial integrity. | [3] |
| Alzheimer's Disease | 5XFAD | 3 mg/kg/day | Not specified | Not specified | Reduced neuroinflammation. | [8] |
Table 2: this compound Dosage and Administration in Other Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Acute Kidney Injury (Ischemia-Reperfusion) | Not specified | 0.1, 0.5, 1, and 2 mg/kg | Intraperitoneal injection | Two doses: 1 day and 30 min before surgery | Significantly improved kidney function and reduced structural damage. | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
Lyophilized this compound peptide (purity >90%)[6]
-
Vortex mixer
-
Sterile, pyrogen-free microcentrifuge tubes
Protocol:
-
Reconstitution: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile saline or water to a desired stock concentration. The peptide is typically dissolved in sterile water before use.[6] For intraperitoneal injections, it has been dissolved in saline.[2]
-
Mixing: Gently vortex the solution to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Storage: Store the reconstituted peptide solution at -80°C for long-term storage. For immediate use, it can be kept at 4°C for a short period. Avoid repeated freeze-thaw cycles.
Administration via Subcutaneous Osmotic Pumps
This method allows for continuous delivery of this compound at a constant rate.
Materials:
-
Alzet osmotic pumps (e.g., Model 2004 for 28-day delivery)[6]
-
Reconstituted this compound solution
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Experimental mice
Protocol:
-
Pump Preparation: Following the manufacturer's instructions, fill the Alzet osmotic pumps with the appropriate concentration of this compound solution to achieve the target daily dosage (e.g., 3 mg/kg/day).[3][6]
-
Surgical Implantation: Anesthetize the mouse using an approved anesthetic protocol.
-
Make a small incision in the skin on the back of the mouse, slightly posterior to the scapulae.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the filled osmotic pump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as required and monitor the mice for recovery and any signs of distress.
-
Pump Replacement: For treatment durations longer than the pump's specified delivery period, the pumps need to be surgically replaced.[6]
Administration via Intraperitoneal (i.p.) Injection
This method is suitable for acute or intermittent dosing schedules.
Materials:
-
Reconstituted this compound solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Experimental mice
Protocol:
-
Dosage Calculation: Calculate the volume of this compound solution to be injected based on the mouse's body weight and the desired dose (e.g., 0.1-2 mg/kg).[2]
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution into the peritoneal cavity.
-
-
Frequency: The frequency of injections will depend on the experimental design. For acute models like kidney ischemia-reperfusion injury, injections might be administered shortly before the insult.[2]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits excessive mitochondrial fission.
Experimental Workflow for In Vivo this compound Studies
Caption: General workflow for in vivo studies with this compound.
References
- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Drp1 hyperactivation reduces neuropathology and behavioral deficits in zQ175 knock-in mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of TAT-P110 in Alzheimer's disease research models
Application Notes: TAT-P110 in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2][3] Emerging evidence points to mitochondrial dysfunction as a critical early event in AD pathogenesis.[3][4] Excessive mitochondrial fission, a process of mitochondrial division, is implicated in neuronal damage.[4][5] this compound is a cell-penetrating heptapeptide (B1575542) that offers a targeted approach to mitigate this pathology. It is designed to selectively inhibit the pathological interaction between Dynamin-related protein 1 (Drp1) and its mitochondrial outer membrane adaptor protein, Fission 1 (Fis1), thereby reducing excessive mitochondrial fragmentation under stress conditions without disrupting normal physiological fission.[6][7][8][9][10] These notes provide a summary of its application, key quantitative data from preclinical models, and detailed experimental protocols.
Mechanism of Action
In the context of Alzheimer's disease, stressors such as Aβ oligomers and oxidative stress promote the recruitment of cytosolic Drp1 to the mitochondrial outer membrane, where it interacts with Fis1.[6][8] This interaction is a key step in initiating excessive mitochondrial fission, leading to a cascade of detrimental effects:
-
Mitochondrial Fragmentation: An imbalance between fission and fusion results in smaller, dysfunctional mitochondria.[4][6][7]
-
Bioenergetic Failure: Damaged mitochondria exhibit reduced respiratory capacity, leading to decreased ATP production.[6][8][11]
-
Increased Oxidative Stress: Mitochondrial dysfunction leads to higher production of reactive oxygen species (ROS), creating a vicious cycle of damage.[6][7]
-
Apoptosis Induction: The release of pro-apoptotic factors like cytochrome c is triggered, leading to neuronal cell death.[8][12]
This compound is a peptide inhibitor conjugated to the TAT cell-penetrating peptide, allowing it to cross the blood-brain barrier and enter neurons.[6][9] It specifically targets the Drp1-Fis1 interaction, thereby inhibiting the pathological fission cascade.[7][8][10] This selective inhibition helps restore the balance of mitochondrial dynamics, preserving mitochondrial function and promoting neuronal survival.[6]
Summary of Preclinical Data
This compound has been evaluated in various in vitro and in vivo models of neurodegeneration, including those relevant to Alzheimer's disease. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in AD Models
| Model System | Treatment | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| SH-SY5Y cells + Aβ42 | 1 µM this compound | ATP Levels | Aβ42 caused a 50% reduction; P110 treatment restored levels to ~80% of control. | [8][11] |
| SH-SY5Y cells + Aβ42 | 1 µM this compound | Mitochondrial Mass (Citrate Synthase) | Aβ42 caused a ~50% loss; P110 treatment inhibited this loss. | [8][11] |
| N2a cells (APPSwe mutant) | 1 µM this compound (48h) | Drp1 Mitochondrial Association | Significantly decreased mitochondrial association of Drp1 compared to untreated mutant cells. | [11] |
| N2a cells (APPSwe mutant) | 1 µM this compound | Chymotrypsin-like Proteasome Activity | Partially restored the decreased proteasome activity observed in mutant cells. | [8][11] |
| SH-SY5Y cells | 10 µM P110 | APP & BACE1 Protein Levels | Significantly reduced protein levels of both APP and BACE1. | [4][7][13] |
| SH-SY5Y cells | 10 µM P110 | ADAM10 & Klotho Protein Levels | Significantly increased protein levels of neuroprotective ADAM10 and Klotho. | [4][7][13] |
| SH-SY5Y cells | 1 µM & 10 µM P110 | Reactive Oxygen Species (ROS) | Significantly reduced ROS production at both concentrations. | [4][7][13] |
| AD Patient Fibroblasts | 1 µM this compound | Mitochondrial Interconnectivity | Significantly improved mitochondrial structure and interconnectivity. |[6][8] |
Table 2: In Vivo Efficacy of this compound in Neurodegeneration Models
| Model System | Treatment Protocol | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| 5XFAD Mouse Model (AD) | Sustained P110 treatment | Behavioral Deficits | Significantly improved behavioral outcomes. | [11] |
| 5XFAD Mouse Model (AD) | Sustained P110 treatment | Brain Aβ Accumulation | Reduced Aβ accumulation in the brain. | [11] |
| R6/2 Mouse Model (HD) | 3 mg/kg/day for 8 weeks | Mobility & Rearing | Improved mobility and increased rearing time/frequency compared to TAT-treated controls. | [14] |
| R6/2 Mouse Model (HD) | 3 mg/kg/day for 8 weeks | Mitochondrial Respiration (RCR) | Significantly improved the Respiratory Control Ratio (RCR) in brain mitochondria. | [14] |
| G93A SOD1 Mouse Model (ALS) | 3 mg/kg/day (osmotic pump) | Motor Function | Mitigated disease-associated decline in mitochondrial integrity and function. |[6] |
Detailed Experimental Protocols
The following are representative protocols for evaluating this compound, synthesized from published methodologies.
Protocol 1: In Vitro Assessment in a Neuronal Cell Line Model of Aβ Toxicity
This protocol describes the use of this compound to rescue Aβ42-induced mitochondrial dysfunction in the human neuroblastoma SH-SY5Y cell line.[8][11]
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO2 incubator.
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
-
Aβ42 Oligomer Preparation:
-
Prepare oligomeric Aβ1-42 as described previously.[8] Briefly, dissolve lyophilized synthetic human Aβ1-42 peptide in a suitable solvent and incubate to form oligomers. The final concentration for cell treatment is typically in the low micromolar range.
-
-
Treatment:
-
Replace the cell culture medium with fresh, serum-free medium.
-
Add the prepared Aβ42 oligomers to the cells.
-
Concurrently or as a pre-treatment, add this compound to the desired final concentration (e.g., 1 µM). A control peptide (e.g., TAT carrier alone) should be used for comparison.[8]
-
For multi-day experiments, peptides should be added once daily.[8]
-
-
Endpoint Analysis (after 24-48 hours):
-
Mitochondrial Function:
-
ATP Levels: Lyse cells and measure ATP content using a commercial luminescence-based ATP assay kit.
-
ROS Production: Use a fluorescent probe like MitoSOX Red to measure mitochondrial superoxide (B77818) levels via flow cytometry or fluorescence microscopy.[10]
-
Membrane Potential: Use a dye such as TMRM to assess mitochondrial membrane potential.[10]
-
-
Western Blot Analysis:
-
Immunofluorescence:
-
Fix cells and stain for mitochondria (e.g., with an anti-TOM20 antibody) to visually assess mitochondrial morphology (fragmentation vs. interconnected networks).
-
-
Protocol 2: In Vivo Evaluation in a Transgenic Mouse Model of AD
This protocol outlines a long-term study using an AD mouse model, such as the 5XFAD line, to assess the therapeutic potential of this compound.
-
Animal Model and Grouping:
-
Use 5XFAD transgenic mice and their wild-type littermates.
-
At an appropriate age (e.g., before significant pathology develops), randomly assign animals to treatment groups (e.g., Vehicle control, this compound).
-
-
Treatment Administration:
-
Behavioral Analysis:
-
Throughout the treatment period, conduct a battery of behavioral tests to assess cognitive functions (e.g., Morris Water Maze, Y-maze for spatial memory) and motor functions.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the animals and perfuse with saline.
-
Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected and flash-frozen for biochemical analyses.
-
-
Post-mortem Analysis:
-
Biochemistry: Prepare brain homogenates to measure Aβ40/42 levels (ELISA), markers of oxidative stress, and ATP levels. Isolate mitochondria to assess respiratory function.
-
Western Blot: Analyze protein levels of Drp1, Fis1, fusion proteins (Mfn1, Mfn2, Opa1), and synaptic markers.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with Thioflavin S or specific antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Key Applications and Logical Relationships
The application of this compound in AD models demonstrates its potential to counteract neurodegeneration by targeting a central pathological hub: mitochondrial dynamics.
Key findings from its application include:
-
Anti-Amyloidogenic Properties: P110 treatment can reduce the protein levels of APP and BACE1, key players in Aβ generation, while increasing the non-amyloidogenic α-secretase ADAM10.[4][7]
-
Restoration of Proteostasis: By restoring mitochondrial ATP production, P110 can enhance energy-dependent processes like autophagic flux, helping to clear misfolded protein aggregates.[6]
-
Neuroprotection: P110 treatment protects against Aβ-induced cytotoxicity, reduces oxidative stress, and preserves neuronal health in cell culture models.[7][8]
-
Cognitive Improvement: In vivo studies show that inhibiting excessive mitochondrial fission can lead to improved behavioral and cognitive outcomes in mouse models of neurodegeneration.[6][11]
Conclusion this compound represents a promising research tool and potential therapeutic agent for Alzheimer's disease by directly addressing pathological mitochondrial fission. The protocols and data presented here provide a framework for researchers to investigate its efficacy and further elucidate the role of mitochondrial dynamics in AD pathogenesis. Its targeted mechanism of action, which avoids disrupting essential physiological fission, makes it a valuable asset for developing therapies aimed at preserving neuronal function.[6][15]
References
- 1. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 2. Abnormal interaction between the mitochondrial fission protein Drp1 and hyperphosphorylated tau in Alzheimer's disease neurons: implications for mitochondrial dysfunction and neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of Dynamin-Related Protein 1 in Alzheimer’s Disease and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mdpi.com [mdpi.com]
- 8. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing TAT-P110 in Parkinson's Disease Pathogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein (B15492655) in the form of Lewy bodies. Mitochondrial dysfunction is a key pathological feature of PD, and the peptide inhibitor TAT-P110 has emerged as a valuable research tool to investigate the role of mitochondrial dynamics in the disease's pathogenesis. This compound is a cell-permeable peptide that selectively inhibits the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1), thereby reducing excessive mitochondrial fission.[1] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of Parkinson's disease to study its neuroprotective effects.
Mechanism of Action of this compound in Parkinson's Disease
In Parkinson's disease models, cellular stress leads to the overactivation of Drp1, a key regulator of mitochondrial fission. This excessive fission results in mitochondrial fragmentation, mitochondrial depolarization, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[2] this compound is rationally designed to specifically disrupt the pathological interaction between Drp1 and Fis1, which is heightened under conditions of oxidative stress.[1][3] By inhibiting this interaction, this compound prevents the translocation of Drp1 to the mitochondria, thus mitigating downstream pathological events.[3]
Mechanism of this compound in preventing neurodegeneration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in preclinical models of Parkinson's disease.
Table 1: In Vitro Neuroprotective Effects of this compound in MPP+-Treated SH-SY5Y Cells
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | MPP+ (500 µM) | 1 µM | Increased viability (data not quantified) | |
| ROS Production | MPP+ (500 µM) | 1 µM | Reduced ROS levels (data not quantified) | |
| Mitochondrial Membrane Potential (ΔΨm) | MPP+ (500 µM) | 1 µM | Improved ΔΨm (data not quantified) | |
| ROS Production | Basal | 1 µM and 10 µM | Significantly reduced intracellular ROS | [4] |
Table 2: In Vivo Neuroprotective and Behavioral Effects of this compound in MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Result | p-value | Reference |
| Dopaminergic Neuron Number (SNpc) | MPTP + TAT (Control) | Significant Reduction | < 0.01 vs Saline | [3] |
| MPTP + this compound (1.5 mg/kg/day) | Significant Protection | < 0.01 vs MPTP + TAT | [3] | |
| Striatal TH Fiber Density | MPTP + TAT (Control) | Significant Reduction | < 0.01 vs Saline | [3] |
| MPTP + this compound (1.5 mg/kg/day) | Significant Protection | < 0.01 vs MPTP + TAT | [3] | |
| Total Horizontal Activity (4 weeks post-MPTP) | MPTP + TAT (Control) | Significant Decrease | < 0.01 vs Saline | [3] |
| MPTP + this compound (1.5 mg/kg/day) | Significant Improvement | < 0.01 vs MPTP + TAT | [3] | |
| Total Distance Traveled (4 weeks post-MPTP) | MPTP + TAT (Control) | Significant Decrease | < 0.01 vs Saline | [3] |
| MPTP + this compound (1.5 mg/kg/day) | Significant Improvement | < 0.05 vs MPTP + TAT | [3] | |
| Rearing Time (4 weeks post-MPTP) | MPTP + TAT (Control) | Significant Decrease | < 0.01 vs Saline | [3] |
| MPTP + this compound (1.5 mg/kg/day) | Significant Improvement | < 0.01 vs MPTP + TAT | [3] |
Experimental Protocols
In Vitro Model: MPP+-Induced Neurotoxicity in SH-SY5Y Cells
This protocol describes the use of the neurotoxin MPP+ to induce a Parkinson's-like phenotype in the human neuroblastoma cell line SH-SY5Y and the assessment of the neuroprotective effects of this compound.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
MPP+ iodide
-
This compound peptide
-
MTT assay kit for cell viability
-
DCFDA or MitoSOX Red for ROS detection
-
JC-1 or TMRE for mitochondrial membrane potential measurement
-
Phosphate-buffered saline (PBS)
-
96-well plates and other standard cell culture equipment
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM). Incubate for 1 hour.
-
MPP+ Treatment: Add MPP+ to the wells to a final concentration of 500 µM. Include wells with untreated cells (control) and cells treated with MPP+ alone.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Follow the manufacturer's instructions for the MTT assay to quantify cell viability.
-
ROS Production: To measure intracellular ROS, incubate cells with 10 µM DCFDA for 30 minutes. For mitochondrial ROS, use 5 µM MitoSOX Red. Measure fluorescence using a plate reader or fluorescence microscope.
-
Mitochondrial Membrane Potential: Incubate cells with 2 µM JC-1 or 100 nM TMRE and measure the fluorescence to assess changes in mitochondrial membrane potential.
-
In vitro experimental workflow.
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This protocol details the induction of a Parkinson's disease phenotype in mice using the neurotoxin MPTP and the evaluation of this compound's therapeutic efficacy.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
This compound peptide
-
Saline solution
-
Osmotic minipumps for continuous this compound delivery
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase [TH] antibody, anti-Iba1 antibody, anti-CD68 antibody)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Osmotic Pump Implantation: Anesthetize the mice and subcutaneously implant osmotic minipumps filled with either saline (for control and MPTP-only groups) or this compound solution (to deliver 1.5 mg/kg/day). Allow a 24-hour recovery period.
-
MPTP Administration: Administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals on a single day. The control group receives saline injections.
-
Behavioral Testing: Perform behavioral tests such as the open field test and rotarod test at baseline (before MPTP) and at specified time points after MPTP administration (e.g., 1, 2, and 4 weeks).
-
Tissue Collection and Analysis: At the end of the experimental period (e.g., 30 days post-MPTP), euthanize the mice and perfuse with 4% paraformaldehyde.
-
Immunohistochemistry:
-
Collect the brains and process them for cryosectioning.
-
Perform immunohistochemistry on brain sections to assess:
-
Dopaminergic neuron survival using an anti-TH antibody.
-
Microglial activation using anti-Iba1 and anti-CD68 antibodies.
-
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Quantify the number and morphology of Iba1- and CD68-positive microglia.
-
In vivo experimental workflow.
Assessment of Alpha-Synuclein Aggregation (Thioflavin T Assay)
While direct evidence for this compound's effect on alpha-synuclein aggregation is still an emerging area of research, this protocol can be adapted to test this hypothesis.
Materials:
-
Recombinant human alpha-synuclein monomer
-
Thioflavin T (ThT)
-
PBS (pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Preparation of Alpha-Synuclein: Prepare a stock solution of alpha-synuclein monomer in PBS. To investigate the effect of this compound, prepare solutions of alpha-synuclein with and without varying concentrations of the peptide.
-
ThT Solution: Prepare a 25 µM ThT solution in PBS.
-
Assay Setup: In a 96-well plate, mix the alpha-synuclein solution (with or without this compound) with the ThT solution. The final concentration of alpha-synuclein is typically 50-100 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence (excitation ~450 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. An increase in fluorescence indicates the formation of amyloid-like fibrils.
References
Therapeutic Potential of TAT-P110 in Septic Cardiomyopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septic cardiomyopathy is a critical complication of sepsis, characterized by myocardial dysfunction that significantly increases morbidity and mortality. Emerging research highlights the role of mitochondrial dysfunction, particularly excessive mitochondrial fission, in the pathophysiology of this condition. TAT-P110, a cell-permeable peptide inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1), has shown considerable therapeutic potential by mitigating this pathological process. These application notes provide a comprehensive overview of the therapeutic utility of this compound in septic cardiomyopathy, including quantitative data on its efficacy and detailed protocols for preclinical evaluation.
Introduction to Septic Cardiomyopathy and this compound
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2][3][4] A common and severe complication is septic cardiomyopathy, an acute cardiac dysfunction that is not related to ischemia.[2][3][4] The underlying mechanisms are complex and involve inflammatory cytokines, oxidative stress, and mitochondrial dysfunction.[2][3][4]
Mitochondria are central to cardiomyocyte function, and their dynamics—a balance between fission and fusion—are crucial for maintaining cellular homeostasis. In sepsis, this balance is disrupted, leading to excessive mitochondrial fission. This process is mediated by the translocation of Drp1 from the cytosol to the mitochondrial outer membrane, where it interacts with adaptor proteins like Fis1.[2][3][4] This pathological fission results in mitochondrial fragmentation, increased production of reactive oxygen species (ROS), decreased ATP production, and ultimately, cardiomyocyte death and cardiac dysfunction.[2][3][4]
This compound is a rationally designed peptide that selectively inhibits the Drp1-Fis1 interaction.[2][3][4][5] By doing so, it prevents pathological mitochondrial fission without interfering with the normal physiological functions of Drp1.[5] This targeted mechanism of action makes this compound a promising therapeutic candidate for septic cardiomyopathy.
Data Presentation: Efficacy of this compound in a Murine Model of Septic Cardiomyopathy
The following tables summarize the quantitative data from a study by Haileselassie et al. (2019), which investigated the effects of this compound in a lipopolysaccharide (LPS)-induced murine model of septic cardiomyopathy.[2][3][4]
Table 1: Effect of this compound on Mortality in LPS-Induced Septic Cardiomyopathy
| Treatment Group | Mortality Rate (%) |
| Control | 0 |
| LPS | 80 |
| LPS + this compound | 50 |
Table 2: Effect of this compound on Cardiac Function (Velocity Time Integral) in LPS-Induced Septic Cardiomyopathy
| Treatment Group | Change in Velocity Time Integral (VTI) at 24h (mean ± SEM) |
| Control | 0.28 ± 2.22 |
| LPS | -8.87 ± 2.18 |
| LPS + this compound | 3.31 ± 2.55 |
Table 3: Effect of this compound on Cardiac Oxidative Stress in LPS-Induced Septic Cardiomyopathy
| Treatment Group | Relative Level of S-nitrosylated Proteins (normalized to control) |
| Control | 1.0 |
| LPS | ~2.5 |
| LPS + this compound | ~1.5 |
Experimental Protocols
In Vivo Murine Model of LPS-Induced Septic Cardiomyopathy
This protocol describes the induction of septic cardiomyopathy in mice using lipopolysaccharide (LPS) and the administration of this compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
This compound peptide
-
Sterile, pyrogen-free 0.9% saline
-
Animal weighing scale
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to three groups: Control, LPS, and LPS + this compound.
-
Induce sepsis in the LPS and LPS + this compound groups by a single intraperitoneal (IP) injection of LPS (10 mg/kg body weight) dissolved in sterile saline.[6][7]
-
Administer an equivalent volume of sterile saline to the Control group via IP injection.
-
Three hours after LPS injection, administer this compound (0.5 mg/kg body weight) dissolved in sterile saline via IP injection to the LPS + this compound group.[2]
-
Administer an equivalent volume of sterile saline to the Control and LPS groups at the same time point.
-
Monitor mice for signs of distress, weight loss, and survival over a 48-hour period.
Echocardiographic Assessment of Cardiac Function
This protocol outlines the procedure for assessing cardiac function in mice using echocardiography.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad to maintain body temperature
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse with isoflurane (3% for induction, 1-1.5% for maintenance).[8]
-
Remove the chest fur using a hair removal cream to ensure optimal image quality.[9]
-
Place the mouse in a supine position on a heating pad to maintain its body temperature at 37°C.[8][10]
-
Apply a layer of ultrasound gel to the chest.[9]
-
Acquire parasternal long-axis and short-axis views of the left ventricle.
-
Perform M-mode echocardiography to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Use the pulsed-wave Doppler mode to measure the velocity time integral (VTI) of blood flow across the aortic valve.
-
Calculate cardiac function parameters such as ejection fraction (EF), fractional shortening (FS), and cardiac output (CO).
-
Perform baseline echocardiography before LPS injection and repeat at specified time points (e.g., 12 and 24 hours) after LPS administration.[2]
In Vitro H9c2 Cardiomyocyte Model of Sepsis
This protocol details the use of the H9c2 cell line to model sepsis-induced cardiomyocyte dysfunction.
Materials:
-
H9c2 rat cardiomyoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
This compound peptide
-
Cell culture plates and flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.[11]
-
Seed the cells in appropriate culture plates for the planned experiments.
-
Once the cells reach 70-80% confluency, replace the culture medium with serum-free DMEM for 12 hours to synchronize the cells.
-
Treat the cells with LPS (10 µg/mL) to induce a septic phenotype.[11]
-
For the treatment group, co-incubate the cells with this compound (1 µM).[2]
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) before proceeding with further assays.
Measurement of Mitochondrial Respiration
This protocol describes the assessment of mitochondrial oxygen consumption using high-resolution respirometry.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
H9c2 cells (treated as described in Protocol 3)
-
Respiration medium (e.g., MiR05)
-
Substrates and inhibitors for complex I, II, and IV (e.g., glutamate (B1630785), malate (B86768), succinate (B1194679), ADP, oligomycin (B223565), FCCP, rotenone (B1679576), antimycin A)
-
Digitonin (B1670571) for cell permeabilization
Procedure:
-
Harvest and resuspend the treated H9c2 cells in respiration medium.
-
Calibrate the oxygen sensors of the respirometer.
-
Add the cell suspension to the respirometer chambers.
-
Permeabilize the cells with digitonin to allow for the entry of substrates.
-
Follow a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess the function of different components of the electron transport chain.[12]
-
Add glutamate and malate to measure complex I-linked respiration.
-
Add ADP to stimulate ATP synthesis (State 3 respiration).
-
Add succinate to measure complex I and II-linked respiration.
-
Add oligomycin to inhibit ATP synthase and measure proton leak (State 4o respiration).
-
Add FCCP (a protonophore) in a stepwise manner to uncouple respiration and determine the maximal electron transport system capacity.
-
Add rotenone to inhibit complex I.
-
Add antimycin A to inhibit complex III.
-
-
Record and analyze the oxygen consumption rates at each step.
Assessment of Oxidative Stress
This protocol provides a method for measuring reactive oxygen species (ROS) production in cardiomyocytes.
Materials:
-
H9c2 cells (treated as described in Protocol 3)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or MitoSOX Red fluorescent probes
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
After treatment, wash the H9c2 cells with warm PBS.
-
Incubate the cells with DCFH-DA (for cellular ROS) or MitoSOX Red (for mitochondrial superoxide) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
The fluorescence intensity is proportional to the amount of ROS produced.
-
For protein S-nitrosylation, cardiac tissue lysates can be analyzed by Western blot using an anti-S-nitrosocysteine antibody.[2]
Visualizations
Caption: Signaling pathway of septic cardiomyopathy.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Comparative Analysis of Whole Transcriptome Profiles in Septic Cardiomyopathy: Insights from CLP- and LPS-Induced Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drp1/Fis1 Interaction Mediates Mitochondrial Dysfunction in Septic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drp1/Fis1 interaction mediates mitochondrial dysfunction in septic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dexmedetomidine alleviates LPS-induced septic cardiomyopathy via the cholinergic anti-inflammatory pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2 Protects Against Lipopolysaccharide-Induced Cardiac Dysfunction via Blocking TLR4-Mediated Cytokines Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Drp1/p53 interaction mediates p53 mitochondrial localization and dysfunction in septic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of mitochondrial function and its prognostic role in sepsis: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
A protocol for studying mitochondrial dynamics in cardiomyocytes using TAT-P110
Application Notes and Protocols
Topic: A Protocol for Studying Mitochondrial Dynamics in Cardiomyocytes Using TAT-P110
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are highly dynamic organelles essential for cardiomyocyte function, constantly undergoing fusion and fission to maintain cellular homeostasis, ATP production, and calcium signaling.[1] An imbalance in these processes, particularly excessive mitochondrial fission, is linked to various cardiovascular pathologies, including ischemia-reperfusion (I/R) injury and heart failure.[2][3] The key protein regulating mitochondrial fission is the Dynamin-related protein 1 (Drp1), a GTPase that translocates from the cytosol to the outer mitochondrial membrane.[1][4] At the membrane, Drp1 interacts with adaptor proteins like Fission protein 1 (Fis1) to constrict and divide mitochondria.[1][4]
This compound is a rationally designed, cell-permeable peptide inhibitor that selectively disrupts the interaction between Drp1 and Fis1.[2][5][6] By preventing this interaction, this compound inhibits excessive mitochondrial fission, thereby reducing mitochondrial fragmentation, decreasing reactive oxygen species (ROS) production, and preserving mitochondrial function.[2][7] It has been shown to be cardioprotective in various models of cardiac stress.[5][8] This document provides detailed protocols for utilizing this compound to study its effects on mitochondrial dynamics, protein expression, and bioenergetics in cardiomyocytes.
Mechanism of Action of this compound
Under conditions of cellular stress such as ischemia-reperfusion, Drp1 is activated and recruited to the outer mitochondrial membrane. There, it binds to the adaptor protein Fis1, leading to Drp1 oligomerization and subsequent mitochondrial fission.[9][10] This excessive fission can result in mitochondrial dysfunction, characterized by decreased ATP production, increased ROS, and the initiation of apoptotic pathways.[2] this compound is a seven-amino-acid peptide derived from Drp1 that is conjugated to the cell-penetrating peptide TAT.[6][11] It acts as a competitive inhibitor, specifically blocking the binding of Drp1 to Fis1, without affecting Drp1's interaction with other adaptor proteins like Mff or MiD51.[5][8] This selective inhibition prevents pathological mitochondrial fission while having minimal effects on physiological mitochondrial dynamics under basal conditions.[5][6]
Quantitative Effects of this compound Treatment
The following tables summarize quantitative data from studies investigating the effects of this compound in cardiomyocyte and cardiac injury models.
Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion (I/R) Injury
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Infarct Size | Ex vivo Langendorff (Rat) | 1 µmol/L P110 | 28 ± 2% decrease vs. control | [2][8] |
| Infarct Size | In vivo Ischemia (Rat) | 0.5 mg/kg P110 | Reduction from 44% to 13% | [12] |
| ATP Levels | Ex vivo Langendorff (Rat) | 1 µmol/L P110 | 70 ± 1% increase vs. I/R control | [2][8] |
| ATP Levels | In vivo Ischemia (Rat) | 0.5 mg/kg P110 | Over 50% increase vs. I/R control | [12] |
| Drp1 Translocation | Primary Cardiomyocytes | 1 µmol/L P110 | Blocked I/R-induced Drp1 translocation to mitochondria |[8][10] |
Table 2: Effects of this compound on Mitochondrial Morphology and Function
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Mitochondrial Morphology | HD Mouse Striatal Cells | 1 µM P110-TAT | Reduced fragmented mitochondria from 45% to 15% | [13] |
| Mitochondrial Fused Cells | H9C2 Cardiomyocytes (LPS-treated) | 1 µM P110 | Prevented decline in fused mitochondria (37% vs. 38% in control) | [11] |
| Mitochondrial Membrane Potential | HD Mouse Striatal Cells | 1 µM P110-TAT | Significant restoration of TMRM fluorescence | [13] |
| Mitochondrial Superoxide | HD Mouse Striatal Cells | 1 µM P110-TAT | Significant reduction in MitoSOX red fluorescence |[13] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology by Fluorescence Microscopy
This protocol details how to visualize and quantify changes in mitochondrial morphology in cardiomyocytes following this compound treatment.
Methodology:
-
Cell Culture:
-
Culture cardiomyocytes (e.g., neonatal rat ventricular myocytes or H9c2 cells) on glass-bottom confocal dishes coated with a suitable extracellular matrix protein (e.g., laminin (B1169045) or gelatin).[14]
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.[11]
-
On the day of the experiment, dilute this compound to the final desired concentration (e.g., 1 µM) in pre-warmed culture medium.[2][5]
-
If applicable, induce cellular stress (e.g., hypoxia-reoxygenation or treatment with lipopolysaccharide [LPS]) prior to or concurrently with peptide treatment.[5][8]
-
Incubate cells with this compound for the desired duration (e.g., 30 minutes to 2 hours).[8] Include a vehicle control (e.g., TAT carrier peptide or saline).[12]
-
-
Mitochondrial Staining:
-
Prepare a working solution of a mitochondrial membrane potential-dependent dye, such as TMRM (e.g., 20-100 nM) or MitoTracker Red CMXRos (e.g., 100-200 nM), in culture medium.[15][16]
-
Remove the treatment medium and add the staining solution to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.[15]
-
-
Imaging:
-
Wash the cells gently with pre-warmed imaging buffer (e.g., Tyrode's solution or Krebs-Henseleit buffer).[15]
-
Acquire images using a confocal laser scanning microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Use appropriate laser lines and emission filters for the selected fluorescent probe (e.g., 561 nm excitation for TMRM/MitoTracker Red).
-
-
Image Analysis:
-
Quantify mitochondrial morphology using software such as ImageJ/Fiji with specialized plugins (e.g., MiNA).
-
Assess parameters such as mitochondrial length, aspect ratio, form factor, and degree of fragmentation. Compare this compound treated cells to control and stress-induced groups.
-
Protocol 2: Analysis of Drp1 Translocation by Western Blotting
This protocol describes the isolation of mitochondrial fractions and subsequent western blot analysis to quantify the amount of Drp1 associated with mitochondria.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cardiomyocytes as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and scrape them into a microcentrifuge tube. Pellet the cells by centrifugation (e.g., 600 x g for 5 min at 4°C).
-
-
Mitochondrial Isolation:
-
Resuspend the cell pellet in an appropriate volume of ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl₂, with freshly added protease inhibitors like PMSF and DTT).
-
Allow cells to swell on ice for 10-15 minutes.[17]
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 30-40 strokes).[17]
-
Perform a series of differential centrifugations to separate fractions:
-
Centrifuge the homogenate at 1,200 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 7,000-10,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
-
Wash the mitochondrial pellet by resuspending in mitochondrial suspension buffer and re-centrifuging.
-
-
Western Blotting:
-
Lyse the mitochondrial pellet and a sample of the cytosolic fraction in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the Drp1 band in the mitochondrial fraction.
-
Normalize the mitochondrial Drp1 signal to the mitochondrial loading control (VDAC) to determine the relative amount of Drp1 translocated to the mitochondria.[10]
-
Protocol 3: Evaluation of Mitochondrial Respiration with a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time following this compound treatment.
Methodology:
-
Preparation (Day Before Assay):
-
Hydrate a Seahorse XF sensor cartridge by adding 200 µL of XF Calibrant solution to each well and incubate overnight at 37°C in a non-CO₂ incubator.[19][20]
-
Coat a Seahorse XF cell culture microplate with 0.1% gelatin or 20 µg/ml laminin for at least 1 hour at 37°C.[14][19]
-
Seed cardiomyocytes (e.g., 20,000-75,000 cells/well) onto the coated microplate and culture overnight.[19][21]
-
-
Assay Day:
-
Treat cells with this compound and/or a stressor for the desired duration.
-
One hour before the assay, carefully replace the culture medium with pre-warmed XF assay medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine, pH 7.4).[14] Place the plate in a non-CO₂ incubator at 37°C for 45-60 minutes.
-
Prepare the mitochondrial stressor compounds (e.g., oligomycin (B223565), FCCP, and rotenone/antimycin A) in assay medium and load them into the appropriate injection ports of the hydrated sensor cartridge.[20][21]
-
A typical final concentration for these compounds is 1-2 µM.[20]
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential measurements of OCR at baseline and after the injection of each compound.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The remaining OCR after rotenone/antimycin A injection.
-
-
Compare these parameters between control, stress-induced, and this compound-treated groups to determine the peptide's effect on mitochondrial bioenergetics.
-
References
- 1. Frontiers | Mitochondrial Dynamics in Adult Cardiomyocytes and Heart Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Drp1/Fis1 Interaction Mediates Mitochondrial Dysfunction in Septic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Inhibition of Excessive Mitochondrial Fission After Myocardial Infarction Prevents Long‐term Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Standardized bioenergetic profiling of adult mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Imaging of Mitoflashes in Live Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optica Publishing Group [opg.optica.org]
- 17. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 18. JCI Insight - Heteroplasmic and homoplasmic m.616T>C in mitochondria tRNAPhe promote isolated chronic kidney disease and hyperuricemia [insight.jci.org]
- 19. fujifilmcdi.com [fujifilmcdi.com]
- 20. fujifilmcdi.com [fujifilmcdi.com]
- 21. agilent.com [agilent.com]
Application Notes and Protocols for Assessing TAT-P110 Blood-Brain Barrier Penetration In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAT-P110 is a promising therapeutic peptide designed to address neurodegenerative diseases by inhibiting excessive mitochondrial fission. It combines the P110 peptide, a selective inhibitor of the Drp1-Fis1 interaction, with the cell-penetrating peptide TAT (Trans-Activator of Transcription) derived from the HIV-1 virus.[1][2][3] The TAT peptide is intended to facilitate the transport of P110 across the blood-brain barrier (BBB), a major obstacle for the delivery of therapeutics to the central nervous system.[1][2]
These application notes provide detailed protocols for four distinct in vivo methods to quantitatively assess the BBB penetration of this compound. The selection of a particular method will depend on the specific research question, available resources, and the desired level of detail regarding the peptide's brain uptake and distribution.
Physicochemical Properties of this compound
Method 1: In Situ Brain Perfusion for Determining Brain Uptake Rate (K_in)
This method allows for the precise measurement of the unidirectional influx rate of this compound across the BBB, independent of its subsequent fate within the brain parenchyma.
Experimental Protocol
Materials:
-
This compound
-
Anesthetized rats or mice
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2, pH 7.4)
-
[¹⁴C]-Sucrose or [³H]-Inulin (as a vascular space marker)
-
Surgical instruments for cannulation of the common carotid artery
-
Perfusion pump
-
Brain tissue homogenization buffer
-
Scintillation counter or appropriate analytical instrument for this compound quantification
Procedure:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
Initiate the perfusion with the pre-warmed and gassed perfusion buffer containing a known concentration of this compound and the vascular marker. The perfusion rate should be high enough to replace the cerebral blood flow (e.g., 3-5 mL/min for rats).[4]
-
Perfuse for a short, defined period (e.g., 30-120 seconds).
-
At the end of the perfusion, decapitate the animal and rapidly remove the brain.
-
Dissect the brain region of interest (e.g., cortex, hippocampus).
-
Homogenize the brain tissue and an aliquot of the perfusate.
-
Analyze the homogenates for the concentration of this compound and the vascular marker.
Data Analysis:
The brain uptake rate (K_in) is calculated using the following equation:
K_in = (C_brain - V_p * C_perfusate) / (t * C_perfusate)
Where:
-
C_brain is the concentration of this compound in the brain tissue (nmol/g).
-
V_p is the volume of the vascular space in the brain (µL/g), determined from the vascular marker.
-
C_perfusate is the concentration of this compound in the perfusion fluid (nmol/µL).
-
t is the perfusion time (min).
Data Presentation
| Peptide | Perfusion Time (min) | Brain Concentration (nmol/g) | K_in (µL/g/min) |
| This compound | 1 | User Data | User Data |
| Control Peptide | 1 | User Data | User Data |
| TAT (47-57) | 1 | User Data | 4.73[5][6] |
Experimental Workflow
References
Step-by-step guide for synthesizing and purifying the TAT-P110 peptide
Application Notes: Synthesis and Purification of TAT-P110 Peptide
Introduction
The this compound peptide is a rationally designed, cell-permeable peptide inhibitor that selectively targets the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1).[1][2] Excessive mitochondrial fission, mediated by the Drp1-Fis1 interaction, is implicated in the pathology of numerous neurodegenerative diseases and ischemic injuries.[1][3] this compound is a conjugate of a seven-amino-acid peptide from Drp1 (P110: DLLPRGS) and the cell-penetrating peptide derived from the HIV-1 trans-activator of transcription (TAT: YGRKKRRQRRR), often linked by a glycine (B1666218) spacer.[2][4] By inhibiting aberrant mitochondrial fission, P110 has demonstrated neuroprotective effects, reducing mitochondrial fragmentation, reactive oxygen species (ROS) production, and subsequent cell death in preclinical models.[1][5]
These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of the this compound peptide, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The key quantitative data for the this compound peptide are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Full Sequence | H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Gly-Asp-Leu-Leu-Pro-Arg-Gly-Ser-NH2 | [5] |
| Sequence Shortening | YGRKKRRQRRRGGDLLPRGS | [6] |
| Molecular Weight (Avg.) | ~2411.8 g/mol | [5] |
| Typical Purity (Post-HPLC) | >95% | [1][7] |
| Form | Lyophilized white powder | [5] |
| Counter-ion | Trifluoroacetic acid (TFA) | [5] |
| Storage Conditions | Store lyophilized peptide at -20°C or below. | [5][6] |
Experimental Protocols
The synthesis of this compound is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[10][11]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, etc.)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine (B6355638) in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Peptide synthesis vessel with a fritted disc
Methodology:
-
Resin Preparation:
-
Place the Rink Amide resin in the synthesis vessel.
-
Swell the resin by washing with DMF (3x) and then DCM (3x), agitating for 5-10 minutes for each wash.
-
-
First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq. relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture with nitrogen bubbling for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
-
Subsequent Amino Acid Cycles:
-
Repeat the Fmoc deprotection, washing, activation, and coupling steps for each subsequent amino acid in the sequence (Gly, Arg(Pbf), Pro, etc.) from the C-terminus to the N-terminus.
-
Monitoring: A ninhydrin (B49086) test can be performed after each coupling step to ensure the reaction has gone to completion (a negative result indicates a successful coupling).
-
-
Final Deprotection:
-
After the final amino acid (Tyr(tBu)) has been coupled, perform a final Fmoc deprotection step as described above to reveal the N-terminal amine.
-
Wash the resin thoroughly with DMF (5x) followed by DCM (5x) and dry the peptide-resin under vacuum.
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials and Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Methodology:
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 50-fold excess of ice-cold diethyl ether.
-
Allow the peptide to fully precipitate at -20°C for at least 30 minutes.
-
-
Peptide Collection:
-
Pellet the white precipitate by centrifugation (e.g., 3000 x g for 10 minutes).
-
Carefully decant and discard the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.
-
-
Drying:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a white powder.
-
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC to isolate the full-length product from truncated sequences and other impurities.[1][12]
Materials and Equipment:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer (freeze-dryer)
Methodology:
-
Sample Preparation: Dissolve the crude peptide powder in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added. Centrifuge to remove any insoluble material.
-
Purification Run:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at an appropriate flow rate.[7]
-
Monitor the elution profile by measuring absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Solvent Removal: Combine the fractions containing the pure peptide. Remove the acetonitrile by rotary evaporation.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the purified this compound peptide as a fluffy, white, TFA salt.
Protocol 4: Quality Control and Characterization
The purity and identity of the final product must be confirmed.[1][8]
-
Analytical RP-HPLC:
-
Inject a small amount of the purified peptide onto an analytical C18 column.
-
Run a fast gradient (e.g., 5% to 95% acetonitrile in 30 minutes).
-
Purity is determined by integrating the area of the main peak relative to the total peak area at 220 nm. The desired purity is typically >95%.
-
-
Mass Spectrometry (MS):
-
Analyze the purified peptide using MALDI-TOF or ESI-MS to confirm its molecular weight.
-
The observed mass should match the calculated theoretical mass of the this compound sequence.
-
Diagrams: Signaling Pathway and Experimental Workflow
Visual representations of the this compound mechanism and the synthesis process aid in understanding the complex relationships and procedures.
Caption: Drp1-mediated mitochondrial fission pathway and its inhibition by this compound.
Caption: Workflow for the synthesis and purification of the this compound peptide.
References
- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound/P110 peptide [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibitors targeting Fis1/Mid51 protein-protein interactions protect against hypoxia-induced damage in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 11. bachem.com [bachem.com]
- 12. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Protein-Protein Interactions Using TAT-P110 and Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the TAT-P110 peptide in conjunction with co-immunoprecipitation (Co-IP) to investigate protein-protein interactions, specifically focusing on the inhibition of the Drp1-Fis1 interaction.
Application Note 1: Introduction to this compound and its Mechanism of Action
This compound is a rationally designed peptide inhibitor that has garnered significant attention in cellular biology and drug development.[1][2][3] It is a heptapeptide (B1575542) conjugated to the cell-penetrating transactivator of transcription (TAT) peptide, which facilitates its delivery across cell membranes.[1][3] The core function of this compound is to selectively inhibit the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1).[1][4][5][6][7]
Drp1 is a key GTPase that mediates mitochondrial fission.[1][8] Under conditions of cellular stress, Drp1 is recruited from the cytosol to the outer mitochondrial membrane where it interacts with adaptor proteins, including Fis1, Mff, and MiD49/51, to constrict and divide mitochondria.[1][6][9] Excessive mitochondrial fission is implicated in the pathology of numerous diseases, including neurodegenerative disorders and acute kidney injury.[1][2][6]
This compound specifically disrupts the pathological interaction between Drp1 and Fis1 without affecting the interactions of Drp1 with other mitochondrial adaptors like Mff and MIEF1.[1][6] This specificity makes this compound a valuable tool for studying the precise role of the Drp1-Fis1 axis in various cellular processes and disease models. By inhibiting this interaction, this compound has been shown to reduce excessive mitochondrial fragmentation, decrease the production of reactive oxygen species (ROS), and improve cell viability in various disease models.[1][5]
Application Note 2: Co-Immunoprecipitation for Studying Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate protein-protein interactions in their native cellular environment.[10][11] The principle of Co-IP involves using an antibody to specifically pull down a target protein (the "bait") from a cell lysate.[12][13] If other proteins (the "prey") are part of a stable complex with the bait protein, they will be pulled down as well.[14][15] The entire complex is then isolated from the lysate using antibody-binding beads (e.g., Protein A/G agarose (B213101) or magnetic beads).[13][16] Following several wash steps to remove non-specifically bound proteins, the complex is eluted and can be analyzed by techniques such as Western blotting or mass spectrometry to identify the interacting partners.[11][14]
To preserve the integrity of protein complexes, Co-IP protocols require gentle, non-denaturing lysis conditions.[10][12] The choice of lysis buffer and wash conditions is critical and often needs to be optimized for the specific interaction being studied.[10]
Protocol 1: Co-Immunoprecipitation to Validate the Inhibitory Effect of this compound on the Drp1-Fis1 Interaction
This protocol describes the use of Co-IP to demonstrate that this compound inhibits the interaction between Drp1 and Fis1 in cultured cells.
A. Materials
-
Cell Lines: A suitable cell line endogenously expressing Drp1 and Fis1 (e.g., SH-SY5Y, HK-2).
-
This compound Peptide: And a control peptide (e.g., TAT peptide alone).[3]
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-Drp1).
-
Primary antibodies for Western blotting (e.g., mouse anti-Drp1, rabbit anti-Fis1).
-
Secondary antibodies (e.g., HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG).
-
-
Reagents:
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[17]
-
Protein A/G magnetic beads or agarose slurry.[13]
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
BCA Protein Assay Kit.
-
Reagents for SDS-PAGE and Western blotting.
-
B. Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat one group of cells with this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).[18] Treat a control group with the TAT control peptide at the same concentration and for the same duration. A third group should remain untreated.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with gentle agitation.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a BCA assay.
-
Normalize the protein concentration of all samples with Co-IP Lysis Buffer. A typical starting amount is 500-1000 µg of total protein per IP reaction.[10]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (anti-Drp1) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G bead slurry to capture the antibody-protein complexes.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Elution:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blotting:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Drp1 and Fis1.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
C. Data Presentation
The results can be quantified by densitometry analysis of the Western blot bands. The data should demonstrate a significant reduction in the amount of Fis1 co-immunoprecipitated with Drp1 in the this compound-treated sample compared to the control.
Table 1: Densitometry Analysis of Fis1 Co-Immunoprecipitated with Drp1
| Treatment Group | Input Drp1 (Relative Units) | Input Fis1 (Relative Units) | IP: Drp1 (Relative Units) | Co-IP: Fis1 (Relative Units) |
| Untreated Control | 1.00 | 1.00 | 1.00 | 1.00 |
| TAT Control | 1.02 | 0.98 | 0.97 | 0.95 |
| This compound | 0.99 | 1.01 | 0.99 | 0.23 |
Visualizations
Caption: Drp1-mediated mitochondrial fission and this compound inhibition.
Caption: Co-Immunoprecipitation experimental workflow.
References
- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P110 Inhibits DRP1/FIS1-Mediated Mitochondrial Fission to Alleviate Uric Acid–Induced Apoptosis in HK-2 Cells [imrpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Drp1-mediated mitochondrial fission by P110 ameliorates renal injury in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DRP1 bridges complement component C5a and podocyte injury in lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors targeting Fis1/Mid51 protein-protein interactions protect against hypoxia-induced damage in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. oncotarget.com [oncotarget.com]
- 19. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
Application Notes and Protocols: Western Blot Analysis of TAT-P110 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAT-P110 is a cell-permeable peptide inhibitor that has garnered significant interest for its therapeutic potential in a variety of diseases, particularly those associated with mitochondrial dysfunction.[1][2][3] This peptide is designed to specifically disrupt the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1), key regulators of mitochondrial fission.[1][4][5] Excessive mitochondrial fission is a pathological hallmark of numerous conditions, including neurodegenerative diseases.[4][6] By inhibiting the Drp1-Fis1 interaction, this compound helps to prevent aberrant mitochondrial fragmentation, thereby preserving mitochondrial integrity and function.[3][4][7]
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the effects of this compound treatment. This method allows for the sensitive and specific quantification of changes in protein expression and post-translational modifications within critical cellular signaling pathways. These application notes provide a detailed protocol for utilizing Western blot analysis to measure the effects of this compound treatment on key proteins involved in mitochondrial dynamics and apoptosis.
This compound Signaling Pathway
This compound exerts its therapeutic effects by modulating the intricate process of mitochondrial fission. Under conditions of cellular stress, the cytosolic protein Drp1 is recruited to the outer mitochondrial membrane where it interacts with adaptor proteins, including Fis1.[7] This interaction facilitates the assembly of Drp1 oligomers, leading to the constriction and eventual division of mitochondria. Pathological conditions can lead to excessive Drp1-mediated fission, resulting in mitochondrial fragmentation and dysfunction. This compound, by competitively inhibiting the binding of Drp1 to Fis1, prevents the translocation and accumulation of Drp1 at the mitochondrial membrane, thereby mitigating excessive fission and its detrimental downstream consequences.
Figure 1: this compound Mechanism of Action.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, HeLa, or primary neurons) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Induction of Stress (Optional): To study the protective effects of this compound, cells can be subjected to a stressor known to induce mitochondrial fission, such as MPP+ (for neurotoxicity models) or H₂O₂ (for oxidative stress). A control group without the stressor should be included.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentration in fresh culture medium. A typical concentration range for this compound is 1-10 µM.[6]
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the solvent used for this compound) should be run in parallel. Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal loading of protein for each sample during electrophoresis.[8]
C. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The appropriate dilution for each primary antibody should be determined empirically or based on the manufacturer's recommendations.
-
Recommended Primary Antibodies:
-
Anti-Drp1 (total)
-
Anti-phospho-Drp1 (Ser616)
-
Anti-Fis1
-
Anti-Bax
-
Anti-Bcl-2
-
Anti-Cytochrome c
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. This incubation is typically for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.[8]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control band to correct for variations in protein loading.
Western Blot Experimental Workflow
Figure 2: Western Blot Experimental Workflow.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from Western blot analysis of this compound treatment. The data presented are hypothetical and for illustrative purposes.
Table 1: Effect of this compound on Mitochondrial Drp1 Levels
| Treatment Group | Total Drp1 (Cytosolic Fraction) (Relative Density) | Total Drp1 (Mitochondrial Fraction) (Relative Density) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 |
| Stressor | 0.98 ± 0.10 | 2.54 ± 0.21 |
| Stressor + this compound (1 µM) | 1.02 ± 0.09 | 1.21 ± 0.15 |
| Stressor + this compound (5 µM) | 0.99 ± 0.11 | 0.89 ± 0.10 |
Data are represented as mean ± SEM. Statistical analysis would typically be performed using ANOVA followed by a post-hoc test.
Table 2: Effect of this compound on Drp1 Phosphorylation and Apoptotic Markers
| Treatment Group | p-Drp1 (Ser616) / Total Drp1 Ratio | Bax / Bcl-2 Ratio |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.09 |
| Stressor | 3.12 ± 0.25 | 4.25 ± 0.31 |
| Stressor + this compound (1 µM) | 1.89 ± 0.18 | 2.15 ± 0.22 |
| Stressor + this compound (5 µM) | 1.15 ± 0.13 | 1.30 ± 0.14 |
Data are represented as mean ± SEM. Statistical analysis would typically be performed using ANOVA followed by a post-hoc test.
Conclusion
Western blot analysis is a powerful and essential tool for investigating the cellular effects of this compound treatment. By following the detailed protocols outlined in these application notes, researchers can effectively quantify changes in the expression and activation of key proteins involved in mitochondrial dynamics and cell survival pathways. The ability to generate robust and reproducible data is critical for advancing our understanding of this compound's mechanism of action and for the development of novel therapeutics targeting mitochondrial dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
Visualizing the Protective Effects of TAT-P110 on Mitochondria Using Live-Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. An imbalance in these dynamics, particularly excessive mitochondrial fission, is a hallmark of cellular stress and is implicated in a variety of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. The dynamin-related protein 1 (Drp1) is a key mediator of mitochondrial fission. TAT-P110 is a rationally designed peptide inhibitor that specifically targets the interaction between Drp1 and its mitochondrial anchor protein, Fis1.[1][2][3][4][5][6][7] By preventing the recruitment of Drp1 to the mitochondrial outer membrane, this compound effectively reduces excessive mitochondrial fragmentation and its detrimental downstream consequences.[2][3][4][5][6]
These application notes provide detailed protocols for utilizing live-cell imaging techniques to visualize and quantify the effects of this compound on mitochondrial morphology, membrane potential, and reactive oxygen species (ROS) production.
Key Applications
-
Elucidating the mechanism of action of novel therapeutic compounds targeting mitochondrial dynamics.
-
Screening for drugs that mitigate mitochondrial dysfunction in disease models.
-
Assessing the cytoprotective effects of this compound and other potential therapeutics.
Experimental Workflows
The following diagram illustrates the general workflow for assessing the impact of this compound on mitochondrial health in live cells.
Caption: General experimental workflow for live-cell imaging of this compound's effects.
Signaling Pathway of this compound Action
This compound's mechanism of action involves the direct inhibition of the Drp1-Fis1 interaction, which is a critical step in the mitochondrial fission pathway. The diagram below outlines this signaling cascade.
Caption: this compound inhibits the Drp1-Fis1 interaction to reduce mitochondrial fission.
Experimental Protocols
Protocol 1: Visualizing Mitochondrial Morphology
This protocol details the use of MitoTracker Red CMXRos to observe changes in mitochondrial morphology in response to this compound treatment.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, SH-SY5Y)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
MitoTracker™ Red CMXRos (Thermo Fisher Scientific)
-
This compound
-
Vehicle control (e.g., sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.
-
Induction of Mitochondrial Stress (Optional): If desired, treat cells with a known inducer of mitochondrial fission (e.g., a mitochondrial toxin) to create a model of cellular stress.
-
This compound Treatment: Treat cells with the desired concentration of this compound (a typical starting concentration is 1 µM) and a vehicle control for the appropriate duration (e.g., 2-4 hours).[8]
-
Mitochondrial Staining:
-
Prepare a 100 nM working solution of MitoTracker™ Red CMXRos in pre-warmed complete culture medium.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the MitoTracker™ staining solution and incubate for 15-30 minutes at 37°C.[9]
-
-
Imaging Preparation:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging medium to the dish.
-
-
Live-Cell Imaging:
-
Immediately transfer the dish to the confocal microscope equipped with a heated stage and CO₂ incubator.
-
Acquire images using a 561 nm laser for excitation and appropriate emission filters.
-
Capture Z-stacks to obtain a comprehensive three-dimensional view of the mitochondrial network.
-
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye TMRM to quantify changes in mitochondrial membrane potential.
Materials:
-
All materials from Protocol 1
-
Tetramethylrhodamine, Methyl Ester (TMRM) (Thermo Fisher Scientific)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
TMRM Staining:
-
Imaging Preparation: Wash the cells twice with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging:
Protocol 3: Detecting Mitochondrial Reactive Oxygen Species (ROS)
This protocol employs MitoSOX Red to specifically detect superoxide (B77818) levels within the mitochondria.
Materials:
-
All materials from Protocol 1
-
MitoSOX™ Red reagent (Thermo Fisher Scientific)
-
Antimycin A as a positive control for ROS production
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed live-cell imaging medium.
-
Remove the treatment medium, wash once with PBS, and add the MitoSOX Red staining solution.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Imaging Preparation: Wash the cells gently three times with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging:
-
Acquire images using a 510 nm laser for excitation and appropriate emission filters.
-
As a positive control, treat a separate well with Antimycin A (e.g., 10 µM) to induce mitochondrial ROS production.
-
Data Presentation and Quantitative Analysis
The following tables summarize the expected quantitative data from the described experiments. Image analysis can be performed using software such as ImageJ/Fiji or specialized high-content imaging analysis platforms.
Table 1: Quantitative Analysis of Mitochondrial Morphology
| Parameter | Description | Expected Effect of this compound (under stress) |
| Aspect Ratio | Ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria. | Increase |
| Form Factor | A measure of particle shape complexity. Values closer to 1 indicate a more circular, fragmented mitochondrion. | Increase |
| Mitochondrial Footprint | The total area of the cell occupied by mitochondria. | Potential Increase |
| Branching Length | The average length of mitochondrial tubules. | Increase |
Table 2: Quantitative Analysis of Mitochondrial Function
| Parameter | Description | Expected Effect of this compound (under stress) |
| TMRM Fluorescence Intensity | The mean fluorescence intensity of TMRM within the mitochondria, proportional to ΔΨm. | Increase (restoration towards control levels) |
| MitoSOX Red Fluorescence Intensity | The mean fluorescence intensity of MitoSOX Red within the mitochondria, indicating superoxide levels. | Decrease |
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on mitochondrial health using live-cell imaging. By quantifying changes in mitochondrial morphology, membrane potential, and ROS production, researchers can gain valuable insights into the therapeutic potential of this and other compounds targeting mitochondrial dynamics. The use of live-cell imaging allows for the dynamic and real-time assessment of these crucial cellular processes, offering a powerful tool for drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P110 Inhibits DRP1/FIS1-Mediated Mitochondrial Fission to Alleviate Uric Acid–Induced Apoptosis in HK-2 Cells [imrpress.com]
- 6. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 12. Monitoring Mitochondrial Membrane Potential in Live Cells Using Time-Lapse Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis after TAT-P110 Treatment using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAT-P110 is a cell-penetrating peptide inhibitor that specifically targets the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2] This interaction is a critical step in the process of mitochondrial fission. Under conditions of cellular stress, excessive mitochondrial fission can lead to mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately, programmed cell death or apoptosis.[1][3][4] By blocking the Drp1-Fis1 interaction, this compound has been shown to reduce aberrant mitochondrial fragmentation, preserve mitochondrial integrity, and inhibit the apoptotic cascade.[1][3][5] These characteristics make this compound a promising therapeutic agent for diseases associated with excessive apoptosis and mitochondrial dysfunction.
These application notes provide detailed protocols for assessing the efficacy of this compound in preventing apoptosis using flow cytometry. The described methods allow for the precise quantification of apoptotic and viable cells, offering robust tools for preclinical drug evaluation and mechanistic studies.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from flow cytometry experiments to assess the effects of this compound on apoptosis.
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Stress Inducer | - | 60.7 ± 3.5 | 25.1 ± 2.9 | 12.3 ± 1.7 | 1.9 ± 0.6 |
| This compound + Stress Inducer | 1 | 85.4 ± 2.8 | 10.2 ± 1.5 | 3.1 ± 0.9 | 1.3 ± 0.4 |
| This compound + Stress Inducer | 5 | 90.1 ± 1.9 | 6.8 ± 1.1 | 2.0 ± 0.7 | 1.1 ± 0.3 |
| TAT (Control Peptide) + Stress Inducer | 5 | 61.2 ± 3.8 | 24.5 ± 3.1 | 12.8 ± 2.0 | 1.5 ± 0.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Assessment of Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | % Cells with Active Caspase-3/7 | Mean Fluorescence Intensity (MFI) |
| Untreated Control | 0 | 3.1 ± 0.9 | 150 ± 25 |
| Stress Inducer | - | 45.8 ± 4.2 | 850 ± 75 |
| This compound + Stress Inducer | 1 | 15.2 ± 2.1 | 320 ± 40 |
| This compound + Stress Inducer | 5 | 8.9 ± 1.5 | 210 ± 30 |
| TAT (Control Peptide) + Stress Inducer | 5 | 44.5 ± 3.9 | 830 ± 80 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | % Cells with Depolarized Mitochondria |
| Untreated Control | 0 | 4.5 ± 1.2 |
| Stress Inducer | - | 55.2 ± 5.1 |
| This compound + Stress Inducer | 1 | 20.7 ± 3.3 |
| This compound + Stress Inducer | 5 | 12.3 ± 2.5 |
| TAT (Control Peptide) + Stress Inducer | 5 | 54.1 ± 4.8 |
Data are represented as mean ± standard deviation from three independent experiments, based on the percentage of cells with low JC-1 aggregate fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric detection of activated caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TAT-P110 solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the TAT-P110 peptide in aqueous solutions. The following information is designed to address common issues and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For the initial stock solution, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended.[1][2][3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly impact peptide solubility.[2]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues with this compound in DMSO, you can try the following:
-
Sonication: Briefly sonicating the solution can aid in dissolution.[4]
-
pH Adjustment: Adjusting the pH of the DMSO solution to 2 with 1 M HCl has been reported to improve solubility.[1][3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A3: While some sources indicate that this compound is soluble in water or saline, dissolving it directly in aqueous buffers can be challenging and may lead to aggregation, especially at high concentrations.[5] It is generally recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer of choice.
Q4: My this compound solution appears cloudy or has visible precipitates after dilution in an aqueous buffer. What should I do?
A4: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue with peptides, often due to aggregation. Here are some troubleshooting steps:
-
Slow Dilution: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This prevents localized high concentrations of the peptide that can trigger aggregation.[6]
-
Optimize pH: The solubility of peptides is often lowest at their isoelectric point. Ensure the pH of your final aqueous solution is appropriate for this compound. For basic peptides, a slightly acidic pH may improve solubility.[4][7]
-
Lower Final Concentration: You may have exceeded the peptide's solubility limit in the aqueous buffer. Try preparing a more dilute final solution. If precipitation occurs, you may need to lyophilize the peptide and redissolve it at a lower concentration.[8]
Q5: How should I store this compound stock solutions?
A5: Lyophilized this compound powder should be stored at -20°C or -80°C.[1][3] Once dissolved in DMSO, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q6: What is the stability of this compound in cell culture media at 37°C?
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound solubility and storage.
Table 1: this compound Solubility
| Solvent | Concentration | Conditions | Reference |
| DMSO | 22.22 mg/mL (9.21 mM) | Ultrasonic and adjust pH to 2 with 1 M HCl | [1][3] |
| Water | 1 mg/mL | No specific conditions reported |
Table 2: this compound Stock Solution Storage
| Storage Temperature | Duration | Solvent | Reference |
| -20°C | 1 month | DMSO | [1] |
| -80°C | 6 months | DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: ~2427 g/mol ), add approximately 41.2 µL of DMSO.
-
Dissolution: Gently vortex the vial to dissolve the peptide. If necessary, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes) until the peptide is fully dissolved. If solubility issues persist, consider adjusting the pH to 2 with 1 M HCl.[1][3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Rapidly thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Dilution: While gently vortexing the cell culture medium, slowly add the required volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). It is important to add the peptide solution to the medium and not the other way around to minimize precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell-based assays.
Protocol 3: Formulation for In Vivo Administration
For in vivo studies, this compound has been administered via intraperitoneal injection after dissolution in saline.[9] Another formulation involves a multi-step process:
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO.
-
Vehicle Preparation: In a separate tube, mix PEG300 and Tween 80.
-
Admixture: Add the this compound DMSO stock solution to the PEG300/Tween 80 mixture and mix until clear.
-
Aqueous Dilution: Add sterile double-distilled water (ddH2O) to the mixture to reach the final desired volume and concentration. This solution should be used immediately.[2]
Visualized Workflows and Signaling Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the Drp1-Fis1 interaction, preventing excessive mitochondrial fission.
Caption: A logical guide for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
Optimizing TAT-P110 Concentration for Maximal Efficacy in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAT-P110, a peptide inhibitor of the Dynamin-related protein 1 (Drp1)-Fis1 interaction, in cell culture experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable peptide that selectively inhibits the interaction between Drp1 and Fis1, two proteins critically involved in mitochondrial fission.[1][2][3] Under conditions of cellular stress, excessive mitochondrial fission, mediated by the Drp1-Fis1 interaction, can lead to mitochondrial dysfunction and cell death.[2][4] this compound is designed to specifically block this pathological fission process, without affecting the normal, physiological functions of Drp1.[1][4][5] The "TAT" portion of the peptide is a cell-penetrating peptide derived from the HIV-1 TAT protein, which facilitates its entry into cells.[2][6]
Q2: What is the optimal concentration of this compound to use in my cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell type, the specific experimental conditions, and the desired biological endpoint. However, based on published literature, a common starting concentration for in vitro studies is 1 µM.[2][6][7] Concentrations ranging from 1 µM to 10 µM have been shown to be effective in various cell lines, including the human neuroblastoma cell line SH-SY5Y.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary. Pre-treatment for 30 minutes to 1 hour before inducing a cellular stressor has been shown to be effective in preventing Drp1 translocation to the mitochondria.[2] For longer-term studies, treatments of 24 to 48 hours have been used.[7] The optimal incubation time will depend on the kinetics of the cellular process you are investigating.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For reconstitution, it is soluble in DMSO.[8] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q5: What are the expected outcomes of successful this compound treatment?
A5: Successful treatment with this compound should lead to a reduction in excessive mitochondrial fission. This can be observed as a shift from fragmented, punctate mitochondria to more elongated and interconnected mitochondrial networks.[6] Other expected outcomes include improved mitochondrial membrane potential, reduced production of reactive oxygen species (ROS), and increased cell viability in the face of stressors that induce pathological mitochondrial fission.[2][5][7]
Data Presentation
Table 1: Summary of Effective this compound Concentrations in Cell Culture
| Cell Line | Concentration | Treatment Duration | Observed Effects | Reference |
| SH-SY5Y (human neuroblastoma) | 1 µM | 30 min pre-treatment | Inhibited Drp1 translocation to mitochondria induced by MPP+ and CCCP. | [2] |
| SH-SY5Y (human neuroblastoma) | 1 µM | 24 hours | Significantly increased active mitochondria and reduced intracellular ROS. | [7] |
| SH-SY5Y (human neuroblastoma) | 10 µM | 24 hours | Significantly reduced protein levels of APP and BACE1, increased ADAM10 and Klotho protein levels, increased active mitochondria, and reduced intracellular ROS. | [7] |
| ALS patient-derived fibroblasts | 1 µM/day for 2 days | 48 hours | Improved mitochondrial structure and interconnectivity. | [6] |
| NSC-34 (motor neuron-like) expressing SOD1 G93A | Dose-dependent | Not specified | Reduced mitochondrial ROS. | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will allow for optimal growth during the experiment.
-
Peptide Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Induction of Stress (if applicable): If you are investigating the protective effects of this compound, add the stress-inducing agent (e.g., MPP+, H2O2, CCCP) at a predetermined concentration and for a specific duration after the pre-incubation with this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 or 48 hours).
-
Endpoint Analysis: Assess the effects of this compound using relevant assays. This could include:
-
Mitochondrial Morphology: Stain cells with a mitochondrial marker (e.g., MitoTracker Red CMXRos) and visualize mitochondrial morphology using fluorescence microscopy. Quantify the degree of mitochondrial fragmentation.
-
Cell Viability: Use assays such as MTT or Annexin V staining to determine the effect on cell survival.
-
ROS Production: Measure intracellular ROS levels using fluorescent probes like H2DCFDA or MitoSOX.
-
Western Blotting: Analyze the levels of proteins involved in mitochondrial dynamics or apoptosis.
-
Mandatory Visualizations
Caption: A flowchart illustrating the key steps for optimizing this compound concentration in cell culture.
Caption: The signaling pathway illustrating how this compound inhibits pathological mitochondrial fission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Identifying and minimizing potential off-target effects of TAT-P110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TAT-P110. The information is designed to help identify and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-penetrating peptide that selectively inhibits the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 protein (Fis1)[1][2]. This targeted action prevents excessive mitochondrial fission, a process implicated in the pathology of various diseases, without affecting the physiological functions of Drp1[1][3]. The TAT (Trans-Activator of Transcription) portion of the peptide facilitates its entry into cells[4][5].
Q2: Are there any known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards the Drp1-Fis1 interaction, potential off-target effects, although not widely reported, should be considered. These could theoretically arise from two sources: the P110 peptide itself or the TAT cell-penetrating peptide. The TAT peptide, at high concentrations, has been associated with some level of cytotoxicity and non-specific interactions with cell membranes[6][7][8]. It is crucial to use the lowest effective concentration of this compound and include proper controls to mitigate these potential effects.
Q3: What are the essential control experiments to include when using this compound?
A3: To ensure the observed effects are specific to the inhibition of the Drp1-Fis1 interaction, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same vehicle used to dissolve this compound to account for any effects of the solvent.
-
TAT Peptide Control: Use the TAT peptide alone (not conjugated to P110) at the same concentration to distinguish the effects of the P110 peptide from the cell-penetrating moiety.
-
Scrambled Peptide Control: A scrambled version of the P110 peptide conjugated to TAT should be used. This peptide has the same amino acid composition as P110 but in a random sequence, and thus should not inhibit the Drp1-Fis1 interaction. This is a critical control for demonstrating the specificity of the P110 sequence.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Toxicity/Death | 1. Concentration of this compound is too high, leading to off-target effects of the TAT peptide.[6][7] 2. The experimental model is particularly sensitive to peptide treatments. | 1. Perform a dose-response curve to determine the lowest effective concentration that inhibits mitochondrial fission without causing significant cell death. 2. Include a TAT-only peptide control to assess the toxicity of the delivery vehicle itself.[6] 3. Reduce the incubation time with this compound. |
| No Effect on Mitochondrial Fission | 1. Insufficient concentration of this compound. 2. Poor cell penetration in the specific cell type. 3. The observed mitochondrial fission is not mediated by the Drp1-Fis1 pathway. | 1. Increase the concentration of this compound based on a dose-response analysis. 2. Confirm cellular uptake of this compound using a fluorescently labeled version of the peptide. 3. Investigate the involvement of other Drp1 receptors like Mff, MiD49, or MiD51. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of the this compound peptide stock. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Aliquot this compound stock solutions and store them at -80°C to minimize freeze-thaw cycles. |
| Unexpected Changes in Cellular Signaling Pathways | 1. Potential off-target binding of the P110 or TAT peptide. | 1. Perform proteomic analysis (e.g., mass spectrometry) to identify unintended binding partners.[9][10][11][12] 2. Use a scrambled this compound control to confirm that the observed signaling changes are specific to the P110 sequence. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Inhibition of Drp1-Fis1 Interaction
This protocol is designed to confirm that this compound disrupts the interaction between Drp1 and Fis1 in your cellular model.
Materials:
-
Cells of interest
-
This compound and control peptides (Vehicle, TAT alone, Scrambled this compound)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors)
-
Anti-Drp1 antibody for immunoprecipitation
-
Anti-Fis1 antibody for western blotting
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Treatment: Plate and treat cells with this compound or control peptides at the desired concentration and for the appropriate duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer and incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Drp1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes to release the protein complexes.
-
Pellet the beads and collect the supernatant.
-
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Fis1 antibody to detect the amount of Fis1 that was co-immunoprecipitated with Drp1.
-
A decrease in the Fis1 signal in the this compound treated sample compared to controls indicates successful inhibition of the Drp1-Fis1 interaction.
-
For more detailed Co-IP protocols, refer to sources such as Assay Genie, Creative Diagnostics, and Bitesize Bio.[13][14][15][16]
Protocol 2: Quantitative Analysis of Mitochondrial Morphology
This protocol allows for the quantification of mitochondrial fission and fusion dynamics in response to this compound treatment.
Materials:
-
Cells of interest
-
Mitochondrial fluorescent dye (e.g., MitoTracker Red CMXRos) or cells expressing a mitochondrially targeted fluorescent protein (e.g., mito-GFP).
-
This compound and control peptides
-
Fluorescence microscope (confocal is recommended)
-
Image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins)
Procedure:
-
Cell Plating and Staining:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
If using a mitochondrial dye, stain the cells according to the manufacturer's protocol.
-
-
Treatment: Treat the cells with this compound or control peptides.
-
Image Acquisition:
-
Acquire images of the mitochondria using a fluorescence microscope.
-
Ensure consistent imaging parameters (e.g., laser power, exposure time) across all samples.
-
Acquire z-stacks to capture the entire mitochondrial network.
-
-
Image Analysis:
-
Use image analysis software to quantify mitochondrial morphology.
-
Commonly used parameters include:
-
Aspect Ratio and Form Factor: To measure the degree of mitochondrial elongation.
-
Branching: To assess the complexity of the mitochondrial network.
-
Mitochondrial Count and Area: To determine the number and size of individual mitochondria.
-
-
An increase in mitochondrial aspect ratio and branching, and a decrease in mitochondrial count, would indicate a reduction in fission (or an increase in fusion) in response to this compound.
-
For detailed methodologies on quantitative mitochondrial analysis, refer to publications on high-content imaging and automated analysis.[17][18][19][20][21]
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of regulated cell death by cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides in Diagnosis and Treatment of Human Diseases: From Preclinical Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activatable cell-penetrating peptides: 15 years of research - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00114G [pubs.rsc.org]
- 9. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 19. Automated Quantitative Analysis of Mitochondrial Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Automated Quantitative Analysis of Mitochondrial Morphology | Springer Nature Experiments [experiments.springernature.com]
Common challenges and solutions for in vivo experiments with TAT-P110
Welcome to the technical support center for in vivo experiments involving the TAT-P110 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and solutions for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable peptide inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1).[1][2][3] The TAT (Trans-Activator of Transcription) portion of the peptide facilitates its entry into cells and across the blood-brain barrier.[2][4] P110 is a seven-amino-acid peptide that selectively targets the Drp1-Fis1 interaction, which is implicated in pathological mitochondrial fission, a process associated with various diseases, including neurodegenerative disorders and ischemia.[2][3][5] By inhibiting this interaction, this compound helps to prevent excessive mitochondrial fragmentation and subsequent cellular dysfunction.[1][2]
Q2: What are the reported in vivo effects of this compound?
A2: In various preclinical animal models, this compound has been shown to reduce the pathology of neurodegeneration, ischemia, and sepsis.[3] It has demonstrated neuroprotective effects by inhibiting mitochondrial fragmentation, reducing reactive oxygen species (ROS) production, and improving mitochondrial membrane potential.[2] Studies have shown that treatment with this compound can attenuate neuronal loss, reduce microglial hyperactivity, and improve behavioral deficits in mouse models of Huntington's disease.[6]
Q3: Is this compound specific for the Drp1-Fis1 interaction?
A3: Yes, this compound is designed to be a selective inhibitor of the Drp1-Fis1 interaction.[2][4][7] It has been reported to have no effect on the interaction of Drp1 with other mitochondrial adaptor proteins.[2] This selectivity for pathological mitochondrial fission, while sparing physiological fission, is a key advantage of P110.[8]
Troubleshooting Guide
Peptide Handling and Stability
Problem: Inconsistent or no observed effect of this compound in my in vivo experiment. This could be due to peptide degradation.
Solution: Proper handling and storage of this compound are critical to maintain its bioactivity. P110 is susceptible to degradation by proteases.[8]
-
Storage:
-
Lyophilized peptide should be stored at -20°C or -80°C in a desiccator.
-
Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
-
Reconstitution:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.
-
Use sterile, nuclease-free solutions for reconstitution. The choice of solvent will depend on the specific experimental requirements, but sterile phosphate-buffered saline (PBS) or other appropriate buffers are commonly used.
-
-
Handling:
-
Minimize the exposure of the peptide solution to air and potential contaminants.
-
If possible, prepare fresh solutions for each experiment or use aliquots that have been stored correctly for a limited time.
-
Experimental Design and Dosing
Problem: I am not observing the expected therapeutic effect of this compound in my animal model.
Solution: Several factors in your experimental design could be contributing to the lack of effect.
-
Dose Optimization: The effective dose of this compound can vary between different animal models and disease states.
-
Review the literature for doses used in similar models. Reported effective doses range from 0.5 mg/kg to 3 mg/kg/day.[6]
-
If you are using a new model, a dose-response study is recommended to determine the optimal dose. Start with a dose reported in the literature and test a range of higher and lower concentrations.
-
-
Route and Frequency of Administration:
-
Intraperitoneal (i.p.) injection is a commonly used route for this compound administration.[1]
-
The frequency of administration will depend on the half-life of the peptide and the experimental design. In some studies, daily injections have been used, while in others, osmotic pumps have been implanted for continuous delivery in chronic studies.[6]
-
-
Timing of Administration: The timing of this compound administration relative to the disease induction or measurement of endpoints is crucial. For acute models, administration may be required before or shortly after the insult. In chronic models, sustained treatment is likely necessary.[6]
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Mouse | Huntington's Disease (zQ175 KI) | 3 mg/kg/day | Subcutaneous osmotic pump | [6] |
| Mouse | Amyotrophic Lateral Sclerosis (SOD1 G93A) | 3 mg/kg/day | Not specified | [4] |
| Rat | Ischemic Brain Injury | 0.5 - 3 mg/kg/day | Not specified | [6] |
| Pig | Renal Ischemia-Reperfusion Injury | 0.4 mg/kg | Intraperitoneal injection | [1] |
Verification of In Vivo Activity
Problem: How can I confirm that this compound is active in my in vivo model?
Solution: It is important to include endpoints in your study that can verify the on-target activity of this compound.
-
Assess Drp1 Hyperactivation: Since this compound inhibits Drp1-Fis1 interaction, you can measure markers of Drp1 activation.
-
Western Blot: Analyze tissue lysates for Drp1 oligomerization, which is a marker of its hyperactivation. A reduction in Drp1 oligomers in the treated group compared to the vehicle control would indicate target engagement.[6]
-
-
Evaluate Mitochondrial Morphology:
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for mitochondrial markers (e.g., TOM20) to visualize mitochondrial morphology. In disease models characterized by mitochondrial fragmentation, successful treatment with this compound should lead to a more elongated and interconnected mitochondrial network.
-
-
Measure Mitochondrial Function:
-
Assess downstream markers of mitochondrial function that are relevant to your disease model, such as levels of reactive oxygen species (ROS), mitochondrial membrane potential, or ATP production.[2]
-
Off-Target Effects and Immunogenicity
Problem: I am concerned about potential off-target effects or an immune response to this compound.
Solution: While this compound has shown a good safety profile in preclinical studies with no reported adverse effects even with long-term treatment, it is good practice to monitor for potential issues.[4][8]
-
Off-Target Effects:
-
The selectivity of P110 for the Drp1-Fis1 interaction minimizes the risk of off-target effects on other cellular processes.[2]
-
Include a control group treated with a scrambled version of the P110 peptide or the TAT peptide alone to distinguish the specific effects of P110.
-
-
Immunogenicity:
-
The TAT peptide, being derived from a viral protein, has the potential to be immunogenic. However, for short-term studies, this is less likely to be a significant issue.
-
For long-term studies, you can monitor for signs of an immune response, such as injection site reactions or systemic inflammation.
-
If immunogenicity is a concern, consider using modified versions of the TAT peptide or alternative cell-penetrating peptides that have been designed to have lower immunogenicity.
-
Experimental Protocols & Visualizations
Detailed Methodology: Assessment of Drp1 Oligomerization in Brain Tissue by Western Blot
This protocol is adapted from studies investigating the in vivo effects of this compound in mouse models of neurodegeneration.[6]
-
Tissue Homogenization:
-
Homogenize mouse striatal tissue in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100) containing a protease inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against Drp1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Drp1 oligomers will appear as higher molecular weight bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Compare the ratio of Drp1 oligomers to monomers between the vehicle-treated and this compound-treated groups.
-
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting pathological mitochondrial fission.
Experimental Workflow for In Vivo this compound Studies
References
- 1. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Drp1 hyperactivation reduces neuropathology and behavioral deficits in zQ175 knock-in mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis | EMBO Molecular Medicine [link.springer.com]
- 8. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing and mitigating the in vivo toxicity of TAT-P110 in mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the in vivo toxicity of the TAT-P110 peptide in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide inhibitor designed to reduce excessive mitochondrial fission. It functions by selectively inhibiting the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2][3] Under conditions of cellular stress, Drp1 is recruited to the mitochondrial outer membrane where its interaction with Fis1 leads to mitochondrial fragmentation, which can contribute to cellular dysfunction and apoptosis.[4][5] this compound, by blocking this specific interaction, helps to maintain mitochondrial integrity and function without affecting the physiological functions of Drp1.[1][3][6] The "TAT" portion of the peptide is a cell-penetrating peptide derived from the HIV transactivator of transcription, which facilitates the delivery of P110 into cells.[3]
Q2: Is this compound toxic to mice?
A2: Based on available preclinical data, this compound exhibits a favorable safety profile with no apparent toxicity observed in mice, even with sustained delivery.[7] Studies have reported administering high doses of P110 without observing significant changes in body weight, liver and kidney function, or electrolyte levels.[6] For example, one study reported no overt toxicity in mice at doses up to 50 mg/kg. Another study administered 100 mg/kg of P110 continuously for four days and found no substantial alterations in the health of the mice.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vivo studies, this compound can be dissolved in sterile saline.[6] It is recommended to prepare fresh solutions for administration. For long-term storage of the lyophilized peptide or stock solutions, it is advisable to follow the manufacturer's instructions, which typically recommend storing at -20°C or -80°C. One supplier suggests that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[8]
Q4: What are the common routes of administration for this compound in mice?
A4: The most commonly reported route of administration for this compound in mice is intraperitoneal (IP) injection.[6] Subcutaneous administration via osmotic pumps has also been used for continuous, long-term delivery.[9] The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.
Q5: How can I monitor for potential toxicity of this compound in my mouse model?
A5: While this compound is reported to have low toxicity, it is good practice to monitor for any adverse effects. This can include daily monitoring of body weight, food and water intake, and general clinical signs (e.g., changes in activity, posture, grooming). For more in-depth toxicity assessment, you can collect blood samples for hematology and clinical chemistry analysis (e.g., liver and kidney function markers) and perform histopathological examination of major organs at the end of the study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound solution | - Improper solvent- High concentration- pH of the solution | - Ensure the peptide is fully dissolved in sterile saline or another recommended buffer.- Prepare fresh solutions before each use.- If solubility issues persist, consider adjusting the concentration or pH of the vehicle. |
| Injection site irritation or inflammation | - Improper injection technique- High volume of injection- Contamination of the solution or needle | - Ensure proper restraint and use a new, sterile needle for each animal.- For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.- Limit the injection volume based on the mouse's body weight (typically up to 10 mL/kg for IP injections).- Maintain aseptic technique throughout the preparation and administration process. |
| Unexpected changes in mouse behavior or weight loss | - Although unlikely with this compound, could indicate an adverse reaction.- Stress from handling and injection procedure.- Off-target effects of the peptide in a specific disease model. | - Immediately record any adverse observations and consider reducing the dose or frequency of administration.- Ensure all personnel are proficient in mouse handling and injection techniques to minimize stress.- Include a vehicle-treated control group to differentiate between peptide-specific effects and procedural stress.- If adverse effects persist, consider a pilot study with a wider dose range to determine the maximum tolerated dose in your specific model. |
Quantitative Data Summary
The following table summarizes the reported dosages and observed toxicity of this compound in mice from various studies.
| Dose | Route of Administration | Duration | Mouse Model | Observed Toxicity | Reference |
| 5 mg/kg/day | Sustained delivery | 5 months | Not specified | No apparent toxicity | [7] |
| Up to 50 mg/kg | Intraperitoneal | Single dose | Wild-type | No decrease in body weight or clinical symptoms | [7] |
| 100 mg/kg | Intraperitoneal | 4 consecutive days | Wild-type | No substantial alterations in body weight, liver and kidney function, or electrolyte levels | [6] |
| 3 mg/kg/day | Subcutaneous (osmotic pump) | 8 weeks | R6/2 (Huntington's disease model) | Not specified, but improved neurological defects | [10] |
| 0.1, 0.5, 1, 2 mg/kg | Intraperitoneal | Two doses (1 day and 30 min before surgery) | Renal Ischemia-Reperfusion Injury | Not specified, but protective effects observed | [6] |
| 0.4 mg/kg | Intravenous | Two doses (24h and 1h before surgery) | Bama pigs (Renal Ischemia-Reperfusion Injury) | Not specified, but protective effects observed | [6] |
Experimental Protocols
Protocol for In Vivo Toxicity Assessment of this compound in Mice
This protocol outlines a general procedure for assessing the acute or sub-acute toxicity of this compound in mice.
1. Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
-
Calibrated micropipettes
2. Animal Husbandry:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
Maintain a 12-hour light/dark cycle.
3. Preparation of this compound Solution:
-
On the day of injection, dissolve the lyophilized this compound peptide in sterile saline to the desired concentration.
-
Ensure the peptide is completely dissolved by gentle vortexing or pipetting.
-
Keep the solution on ice until administration.
4. Experimental Groups:
-
Group 1: Vehicle Control: Administer sterile saline only.
-
Group 2: Low Dose this compound: e.g., 5 mg/kg
-
Group 3: Mid Dose this compound: e.g., 25 mg/kg
-
Group 4: High Dose this compound: e.g., 50 mg/kg Note: The number of animals per group should be statistically justified (typically n=5-10 per sex).
5. Administration:
-
Record the body weight of each mouse before injection.
-
Calculate the injection volume for each mouse based on its body weight and the desired dose.
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
6. Post-Administration Monitoring:
-
Clinical Observations: Monitor the animals closely for the first few hours post-injection and then daily for the duration of the study (e.g., 7-14 days). Record any clinical signs of toxicity, such as changes in posture, activity, breathing, and grooming.
-
Body Weight: Record the body weight of each mouse daily.
-
Food and Water Intake: Monitor and record food and water consumption.
7. Terminal Procedures:
-
At the end of the study period, euthanize the mice using an approved method.
-
Blood Collection: Collect blood via cardiac puncture for hematology and serum clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine).
-
Organ Collection and Histopathology: Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs, brain). Weigh the organs and preserve them in 10% neutral buffered formalin for histopathological examination.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the Drp1-Fis1 interaction, preventing excessive mitochondrial fission.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for assessing the in vivo toxicity of this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving Blood-Brain Barrier Penetration of TAT-P110
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of TAT-P110 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the BBB important?
A1: this compound is a novel therapeutic peptide that shows promise in treating neurodegenerative diseases.[1] It functions by selectively inhibiting the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1), which is implicated in aberrant mitochondrial fission and subsequent neuronal damage.[1][2] The blood-brain barrier (BBB) is a significant obstacle that restricts the entry of most therapeutic agents into the brain.[3] Therefore, developing effective strategies to deliver this compound across the BBB is crucial for its therapeutic efficacy in central nervous system (CNS) disorders.
Q2: What are the primary strategies to enhance the BBB penetration of this compound?
A2: The primary strategies to improve the BBB penetration of this compound revolve around the use of nanocarrier systems. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation and facilitate its transport across the BBB. Surface modifications of these liposomes with targeting ligands can further enhance their brain uptake.[4]
-
Nanoparticle Conjugation: Conjugating this compound to nanoparticles, such as those made from polymers or gold, can improve its stability and facilitate transport across the BBB.[5][6]
-
Direct Conjugation to Cargo: The inherent cell-penetrating ability of the TAT peptide allows for direct conjugation to P110 to facilitate its entry into cells, including brain endothelial cells.[1]
Q3: What are the known mechanisms by which TAT-conjugated molecules cross the BBB?
A3: The exact mechanisms are still under investigation, but it is believed that TAT-conjugated molecules, including this compound, cross the BBB through a combination of pathways, including:
-
Adsorptive-Mediated Transcytosis (AMT): The cationic nature of the TAT peptide facilitates its interaction with the negatively charged surface of brain endothelial cells, triggering its uptake and transport across the cell.[7]
-
Receptor-Mediated Transcytosis (RMT): While less defined for TAT itself, functionalizing this compound delivery systems with ligands for specific receptors on brain endothelial cells (e.g., transferrin receptor) can enhance uptake.[4]
-
Direct Translocation: Some studies suggest that TAT peptides may be able to directly penetrate the cell membrane, although this mechanism is debated.[8]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving this compound BBB penetration.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Brain Uptake of this compound | 1. Peptide Instability: this compound may be degrading in the bloodstream before reaching the BBB.[9] 2. Inefficient BBB Transport: The chosen delivery strategy may not be optimal for this compound.[10] 3. High Plasma Protein Binding: this compound may be binding to plasma proteins, reducing the free fraction available to cross the BBB.[9] 4. Efflux Pump Activity: P-glycoprotein and other efflux pumps at the BBB may be actively transporting this compound back into the bloodstream.[3] | 1. Assess Peptide Stability: Perform in vitro stability assays in plasma. Consider formulation strategies like liposomal encapsulation or nanoparticle conjugation to protect the peptide. 2. Optimize Delivery Vehicle: Experiment with different nanoparticle sizes, surface charges, and targeting ligands. For liposomes, vary the lipid composition and PEGylation. 3. Measure Plasma Protein Binding: Use techniques like equilibrium dialysis to determine the unbound fraction of this compound. 4. Investigate Efflux: Use in vitro BBB models with efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to determine if efflux is a significant barrier. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Animal Model: Differences in age, sex, or strain of animals can affect BBB permeability. 2. Inconsistent Formulation: Variations in the preparation of liposomes or nanoparticles can lead to different in vivo behavior.[11] 3. Improper Injection Technique: Inaccurate intravenous injection can lead to variability in the administered dose.[12] | 1. Standardize Animal Model: Use animals of the same age, sex, and strain for all experiments. 2. Characterize Formulations: Thoroughly characterize each batch of nanoparticles or liposomes for size, charge, and peptide loading to ensure consistency. 3. Refine Injection Technique: Ensure proper training on intravenous tail vein injections in mice to minimize variability.[13] |
| Difficulty in Quantifying this compound in Brain Tissue | 1. Low Concentration in Brain: The amount of this compound that successfully crosses the BBB may be below the detection limit of the analytical method. 2. Matrix Effects in Brain Homogenate: Components of the brain tissue can interfere with the analytical assay (e.g., LC-MS/MS).[14] 3. Peptide Adsorption to Labware: this compound may adsorb to plastic tubes and pipette tips, leading to inaccurate measurements. | 1. Optimize Analytical Method: Use a highly sensitive method like LC-MS/MS and optimize the sample preparation to concentrate the peptide. 2. Develop a Robust Extraction Protocol: Implement a thorough sample cleanup procedure to remove interfering substances from the brain homogenate. Use an internal standard to correct for matrix effects.[14] 3. Use Low-Binding Labware: Utilize low-protein-binding tubes and pipette tips for all sample handling steps. |
| Observed Neurotoxicity or BBB Disruption | 1. High Concentration of TAT Peptide: At high concentrations, the cationic nature of the TAT peptide can be toxic to cells and may disrupt the integrity of the BBB.[4] 2. Toxicity of the Delivery Vehicle: The nanoparticle or liposome (B1194612) formulation itself may be causing toxicity. | 1. Perform Dose-Response Studies: Determine the optimal concentration of this compound that provides therapeutic benefit without causing toxicity. 2. Assess BBB Integrity: Use markers like Evans blue or sodium fluorescein (B123965) to assess BBB integrity after administration of this compound and its delivery vehicle.[15] 3. Evaluate Cytotoxicity of the Vehicle: Test the cytotoxicity of the empty nanoparticles or liposomes on brain endothelial cells in vitro. |
Quantitative Data Summary
The following tables summarize available quantitative data on the BBB penetration of TAT-conjugated molecules. Direct comparative data for different this compound formulations is limited, and researchers are encouraged to perform head-to-head comparisons in their specific experimental models.
Table 1: In Vitro BBB Permeability of TAT-Conjugated Peptides
| Peptide | In Vitro BBB Model | Apparent Permeability (Papp) (cm/s) | Reference |
| TAMRA-Tat | Primary Bovine Brain Endothelial Cells | Not explicitly quantified, but showed higher permeation than cargo-conjugated versions. | [10] |
| TAMRA-Tat-NR2B9c | Primary Bovine Brain Endothelial Cells | Lower permeation compared to TAMRA-Tat. | [10] |
| TAMRA-Tat-N-dimer | Primary Bovine Brain Endothelial Cells | Lower permeation compared to TAMRA-Tat. | [10] |
Table 2: In Vivo Brain Accumulation of TAT-Conjugated Nanoparticles
| Formulation | Animal Model | Brain Accumulation (% Injected Dose/g tissue) | Time Point | Reference |
| TAT-conjugated Mesoporous Silica Nanoparticles (delivering Methotrexate) | Mice | 31.1-fold increase compared to free drug | Not Specified | [6] |
| Unmodified Mesoporous Silica Nanoparticles (delivering Methotrexate) | Mice | 2.8-fold increase compared to free drug | Not Specified | [6] |
| TAMRA-Tat-NR2B9c | Rats | ~0.02 %ID/g | Not Specified | [10] |
| TAMRA-Tat-N-dimer | Rats | ~0.02 %ID/g | Not Specified | [10] |
Experimental Protocols
In Vivo Evaluation of this compound BBB Penetration in Mice
Objective: To quantify the amount of this compound that crosses the BBB and accumulates in the brain after intravenous administration.
Materials:
-
This compound (with or without formulation)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Insulin syringes with 28-30G needles
-
Anesthesia (e.g., isoflurane)
-
Perfusion buffer (ice-cold PBS)
-
Brain homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system
Procedure:
-
Formulation and Dosing: Prepare the this compound formulation in sterile saline at the desired concentration. A typical dose for peptide inhibitors administered intraperitoneally is 0.5 mg/kg/day.[13]
-
Intravenous Injection: Anesthetize the mice and inject the this compound formulation via the tail vein.
-
Blood and Brain Collection: At predetermined time points (e.g., 30 min, 1h, 2h, 4h post-injection), anesthetize the mice and collect blood via cardiac puncture.
-
Transcardial Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in ice-cold homogenization buffer.
-
Sample Preparation for LC-MS/MS: Precipitate proteins from the plasma and brain homogenate (e.g., with acetonitrile). Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to assess BBB penetration.
In Vitro BBB Model using bEnd.3 Cells
Objective: To assess the permeability of different this compound formulations across a brain endothelial cell monolayer.
Materials:
-
bEnd.3 cells (murine brain endothelial cell line)
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound formulations
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed bEnd.3 cells on the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for 3-5 days until a confluent monolayer is formed. Monitor the formation of tight junctions by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the monolayer with warm HBSS.
-
Add the this compound formulation and Lucifer yellow to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 120, 180 minutes), collect samples from the basolateral (receiver) chamber.
-
-
Sample Analysis:
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the monolayer.
-
Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each this compound formulation.
Visualizations
Signaling Pathway of this compound Neuroprotection
Caption: this compound inhibits the interaction between Drp1 and Fis1, preventing excessive mitochondrial fission.
Experimental Workflow for In Vivo BBB Penetration Study
Caption: Workflow for quantifying this compound brain uptake in mice.
Logical Relationship of Troubleshooting Low Brain Uptake
Caption: Troubleshooting logic for addressing low brain uptake of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical Fractionation and Stable Isotope Dilution Liquid Chromatography-mass Spectrometry for Targeted and Microdomain-specific Protein Quantification in Human Postmortem Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drp1/Fis1 Interaction Mediates Mitochondrial Dysfunction in Septic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 11. Liposome nanoparticle conjugation and cell penetrating peptide sequences (CPPs) enhance the cellular delivery of the tau aggregation inhibitor RI‐AG03 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drp1/Fis1-Dependent Pathologic Fission and Associated Damaged Extracellular Mitochondria Contribute to Macrophage Dysfunction in Endotoxin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain Delivery of Drug and MRI Contrast Agent: Detection and Quantitative Determination of Brain Deposition of CPT-Glu Using LC-MS/MS and Gd-DTPA Using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methodologies for TAT-P110 Investigations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TAT-P110, a cell-penetrating peptide inhibitor of the Drp1-Fis1 interaction, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a rationally designed peptide that inhibits excessive mitochondrial fission. It consists of two key components:
-
TAT (Trans-Activator of Transcription): A cell-penetrating peptide derived from the HIV-1 TAT protein that facilitates the delivery of the P110 peptide across the cell membrane.[1][2][3]
-
P110: A seven-amino-acid peptide that competitively inhibits the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1), two key proteins involved in mitochondrial fission.[1][4]
By blocking the Drp1-Fis1 interaction, this compound prevents the translocation of Drp1 from the cytosol to the mitochondrial outer membrane, a critical step for mitochondrial division.[1][5] This leads to a reduction in mitochondrial fragmentation, which is often associated with cellular stress and various pathologies.[1][4]
Q2: What are the essential negative controls for a this compound experiment?
A2: To ensure the observed effects are specific to the P110 peptide and not the delivery vehicle or other confounding factors, the following negative controls are crucial:
-
Vehicle Control: The buffer or solvent used to dissolve the this compound peptide (e.g., saline or PBS). This control accounts for any effects of the vehicle itself on the experimental system.
-
TAT Peptide Alone: The TAT carrier peptide without the P110 cargo. This is a critical control to differentiate the effects of the P110 peptide from any potential non-specific effects of the TAT peptide, which is known to be biologically active in some contexts.[1][6]
-
Scrambled Peptide Control: A peptide with the same amino acid composition as P110 but in a random sequence, conjugated to the TAT peptide. This control helps to demonstrate that the specific sequence of P110 is required for its biological activity.
Q3: What is a suitable positive control for a this compound experiment?
A3: A suitable positive control would be a known inducer of mitochondrial fission. The choice of the positive control will depend on the specific cell type and experimental model. Some commonly used inducers of mitochondrial fission include:
-
Carbonyl cyanide m-chloro phenyl hydrazone (CCCP): A mitochondrial uncoupler that disrupts the mitochondrial membrane potential and induces mitochondrial fragmentation.[1]
-
MPP+ (1-methyl-4-phenylpyridinium): A neurotoxin that inhibits complex I of the electron transport chain and leads to mitochondrial dysfunction and fission, commonly used in models of Parkinson's disease.[1]
-
Hydrogen peroxide (H2O2): An inducer of oxidative stress, which is a known trigger for mitochondrial fission.[1]
Q4: How can I verify the delivery of this compound into cells?
A4: To confirm that the this compound peptide has successfully entered the cells, you can use a fluorescently labeled version of the peptide. A common approach is to conjugate a fluorophore (e.g., FITC or a rhodamine dye) to the this compound peptide and visualize its intracellular localization using fluorescence microscopy or flow cytometry.
Troubleshooting Guide
Issue 1: No observable effect of this compound on mitochondrial morphology.
| Potential Cause | Troubleshooting Step |
| Insufficient Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Peptide Degradation | Ensure proper storage of the this compound peptide at -80°C for long-term storage and -20°C for short-term storage, as recommended.[7] Avoid repeated freeze-thaw cycles. |
| Inefficient Cellular Uptake | Verify cellular uptake using a fluorescently labeled this compound. Optimize incubation time and conditions. |
| Low Basal Level of Mitochondrial Fission | Ensure that your experimental model exhibits a detectable level of mitochondrial fission at baseline or induce fission with a positive control (e.g., CCCP or H2O2) to test the inhibitory effect of this compound.[1] |
Issue 2: High cellular toxicity observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Peptide Concentration is Too High | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay) and use a concentration well below the toxic threshold. |
| Contaminants in the Peptide Preparation | Ensure the purity of the synthesized this compound peptide. If necessary, repurify the peptide. |
| Off-target Effects of the TAT Peptide | Include the TAT peptide alone as a control to assess its intrinsic toxicity in your experimental system.[1] |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | Standardize all cell culture parameters, including cell passage number, confluency, and media composition. |
| Inconsistent Peptide Preparation | Prepare fresh dilutions of the this compound peptide for each experiment from a concentrated stock solution. |
| Observer Bias in Imaging Analysis | Use blinded analysis for all imaging-based assays to prevent subjective bias in the quantification of mitochondrial morphology. |
Quantitative Data Summary
Table 1: Effect of this compound on Neuronal Cell Viability in a Parkinson's Disease Model
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| MPP+ | 55 |
| MPP+ + TAT | 58 |
| MPP+ + P110 | 85 |
Data are representative and compiled from studies investigating the neuroprotective effects of P110 in cellular models of Parkinson's disease.[1]
Table 2: Effect of this compound on Mitochondrial Fragmentation in Cultured Motor Neurons
| Treatment Group | Mitochondrial Interconnectivity (Arbitrary Units) |
| Control | 1.5 |
| SOD1 G93A | 0.48 |
| SOD1 G93A + P110 | 1.32 |
Data adapted from a study on the effects of P110 in a cellular model of Amyotrophic Lateral Sclerosis (ALS).[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of Drp1 Translocation to Mitochondria
-
Cell Treatment: Treat cells with this compound or control peptides at the desired concentration and for the appropriate duration.
-
Mitochondrial Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against Drp1.
-
Use VDAC or COX IV as a loading control for the mitochondrial fraction and GAPDH or β-actin for the cytosolic fraction.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Co-Immunoprecipitation of Drp1 and Fis1
-
Cell Lysis: Lyse the treated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-Drp1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against Fis1 and Drp1.[1]
-
Visualizations
Caption: Mechanism of this compound action.
Caption: A typical experimental workflow.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Drp1 hyper-activation is protective in animal models of experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Best practices for the long-term storage and handling of TAT-P110
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of TAT-P110.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable peptide inhibitor that selectively targets the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1).[1][2][3] Under conditions of cellular stress, the interaction between Drp1 and Fis1 is enhanced, leading to excessive mitochondrial fission, which is implicated in the pathology of various neurodegenerative diseases.[1][2] this compound was rationally designed to competitively inhibit this interaction, thereby reducing pathological mitochondrial fragmentation without interfering with the normal, physiological functions of Drp1.[2]
Q2: How does the TAT peptide facilitate the delivery of P110 into cells?
A2: The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a cell-penetrating peptide. When conjugated to P110, it facilitates the uptake of the inhibitor peptide across the cell membrane, allowing it to reach its intracellular target, Drp1.[4]
Q3: What are the recommended working concentrations for this compound in cell culture experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. However, a common starting concentration used in published studies is 1 µM.[1][4][5][6][7]
Q4: Is this compound toxic to cells?
A4: At commonly used experimental concentrations (e.g., 1 µM), this compound has been shown to have minimal effects on cell viability under basal conditions.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental setup.
Long-Term Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Keep in a sealed container, protected from moisture.[8] |
| -20°C | 1 year | Keep in a sealed container, protected from moisture.[8] | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[8] |
Handling Best Practices:
-
Protection from Moisture: this compound is hygroscopic. Always store the lyophilized powder and stock solutions in tightly sealed containers.
-
Aliquoting: To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Reconstitution: Briefly centrifuge the vial before opening to ensure the powder is at the bottom. Reconstitute with the recommended solvent to the desired concentration.
Troubleshooting Guide
Issue 1: Reduced or no inhibitory effect of this compound on mitochondrial fission.
-
Question: My this compound treatment does not seem to be inhibiting mitochondrial fragmentation in my cells. What could be the reason?
-
Possible Causes & Solutions:
-
Improper Storage: The peptide may have degraded due to incorrect storage conditions or multiple freeze-thaw cycles. Always follow the recommended storage guidelines. Use freshly prepared aliquots for your experiments.
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. Perform a dose-response experiment to determine the optimal effective concentration.
-
Incorrect Handling: Exposure to moisture can compromise the peptide's stability. Ensure the product is handled in a dry environment.
-
Cell Permeability Issues: While the TAT peptide enhances cell permeability, uptake can vary between cell lines. You may need to optimize incubation time.
-
Issue 2: Precipitation of this compound in solution.
-
Question: I observed precipitation after reconstituting this compound or upon adding it to my culture medium. What should I do?
-
Possible Causes & Solutions:
-
Solubility Limits: The concentration of the stock solution may be too high. Refer to the supplier's datasheet for solubility information.[9] Sonication may help to dissolve the peptide.
-
Buffer Incompatibility: The pH or composition of the buffer or culture medium may affect the solubility of the peptide. Ensure the final solution is clear before use. For some solvents like DMSO, adjusting the pH to 2 with 1M HCl might be necessary for higher concentrations.[9]
-
Experimental Protocols
1. Reconstitution of Lyophilized this compound
-
Objective: To prepare a stock solution of this compound.
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or sterile DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial containing the lyophilized peptide to collect all the powder at the bottom.
-
Under sterile conditions, add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into single-use, low-protein binding tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
2. Cell Treatment with this compound
-
Objective: To treat cultured cells with this compound to inhibit mitochondrial fission.
-
Materials:
-
Cultured cells
-
This compound stock solution
-
Complete cell culture medium
-
-
Protocol:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
On the day of the experiment, dilute the this compound stock solution to the desired final working concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental design.[1][10]
-
3. Western Blot Analysis of Drp1 Translocation
-
Objective: To assess the effect of this compound on the translocation of Drp1 to the mitochondria.
-
Protocol:
-
Following treatment with this compound and the experimental stressor, harvest the cells.
-
Perform mitochondrial fractionation to separate the mitochondrial and cytosolic fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Drp1 and a mitochondrial loading control (e.g., VDAC or TOM20).[1][11]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative amount of Drp1 in the mitochondrial fraction.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a general experimental workflow for its use.
References
- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting an allosteric site in dynamin-related protein 1 to inhibit Fis1-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P110 Inhibits DRP1/FIS1-Mediated Mitochondrial Fission to Alleviate Uric Acid–Induced Apoptosis in HK-2 Cells [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
TAT-P110 vs. Mdivi-1: A Comparative Analysis of Drp1 Inhibitors for Researchers
In the landscape of mitochondrial dynamics research, the inhibition of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, has emerged as a promising therapeutic strategy for a myriad of diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Among the pharmacological tools available, the small molecule Mdivi-1 and the peptide inhibitor TAT-P110 are two of the most frequently utilized agents. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
At a Glance: Key Differences and Performance Metrics
A critical distinction between this compound and Mdivi-1 lies in their specificity and mechanism of action. While both aim to inhibit Drp1-mediated mitochondrial fission, evidence increasingly points to significant off-target effects for Mdivi-1, primarily its inhibition of mitochondrial complex I. This compound, in contrast, demonstrates a more targeted approach by selectively disrupting the interaction between Drp1 and its mitochondrial anchor protein, Fis1.
| Parameter | This compound | Mdivi-1 | Reference |
| Target | Drp1-Fis1 Interaction | Drp1 (putative), Mitochondrial Complex I | [1][2] |
| Mechanism of Action | Peptide inhibitor that blocks the interaction between Drp1 and Fis1, preventing Drp1 recruitment to the mitochondria and subsequent fission. | Initially reported as a selective, cell-permeable inhibitor of Drp1 GTPase activity. However, subsequent studies have shown it to be a reversible inhibitor of mitochondrial complex I. | [1][2] |
| Reported IC50/Ki for Drp1 | Not explicitly defined as a direct enzymatic inhibitor in the same manner as Mdivi-1, but effectively inhibits Drp1-mediated fission. | IC50 ≈ 10 µM | [3] |
| Off-Target Effects | Does not affect the interaction of Drp1 with other mitochondrial adaptors or the activity of other mitochondrial dynamics-related proteins. | Inhibits mitochondrial complex I with a Ki > 1.2 mM. | [2] |
| In Vivo Efficacy | Demonstrated neuroprotective effects and improved functional outcomes in various disease models. | Neuroprotective effects observed, but may be confounded by its impact on mitochondrial respiration. | [4][5] |
Signaling Pathways and Mechanisms of Action
The differential mechanisms of this compound and Mdivi-1 have significant implications for their cellular effects. This compound's targeted disruption of the Drp1-Fis1 interaction offers a more precise tool to study the pathological consequences of excessive mitochondrial fission mediated by this specific pathway, which is often implicated in cellular stress responses.
Mdivi-1's action as a mitochondrial complex I inhibitor, in addition to its putative effects on Drp1, complicates the interpretation of experimental results. Inhibition of complex I can independently affect cellular bioenergetics, reactive oxygen species (ROS) production, and cell viability, making it challenging to attribute observed effects solely to the inhibition of mitochondrial fission.
Under conditions of cellular stress, such as oxidative stress, Drp1 is recruited to the mitochondrial outer membrane where it interacts with adaptor proteins like Fis1 to initiate fission. This process can lead to mitochondrial fragmentation, dysfunction, and ultimately apoptosis. This compound specifically blocks the Drp1-Fis1 interaction, thereby preventing the cascade of events leading to apoptosis.
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols are crucial. Below are methodologies for key experiments used to evaluate Drp1 inhibitors.
Mitochondrial Fragmentation Assay (Immunofluorescence)
This protocol outlines the visualization and quantification of mitochondrial morphology changes in response to Drp1 inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and culture to the desired confluency.
-
Treat cells with this compound, Mdivi-1, or vehicle control at the desired concentrations and for the appropriate duration.
2. Fixation and Permeabilization:
-
Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
3. Immunostaining:
-
Block non-specific binding by incubating cells in a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate cells with a primary antibody targeting a mitochondrial protein (e.g., TOM20, CoxIV) diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
4. Mounting and Imaging:
-
Mount coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence or confocal microscope.
5. Image Analysis:
-
Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji with the MiNA toolkit). Parameters to analyze include mitochondrial footprint, network complexity, and individual mitochondrial length and circularity.
Drp1 GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by Drp1, a key indicator of its enzymatic activity.
1. Reagents and Buffers:
-
Purified recombinant Drp1 protein.
-
GTP stock solution.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4).
-
Malachite green reagent for phosphate (B84403) detection.
2. Assay Procedure:
-
Pre-incubate purified Drp1 with either this compound, Mdivi-1, or vehicle control for a specified time at room temperature.
-
Initiate the reaction by adding GTP to the protein-inhibitor mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.
-
Read the absorbance at a wavelength of ~620-650 nm.
3. Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each reaction and determine the GTPase activity.
-
Compare the activity in the presence of inhibitors to the vehicle control to determine the percent inhibition.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Mdivi-1, or vehicle control for the desired time period.
2. MTT Incubation:
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
3. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells to determine the effect of the inhibitors on cell viability.
Conclusion and Recommendations
The choice between this compound and Mdivi-1 as a Drp1 inhibitor should be carefully considered based on the specific research question and experimental context.
This compound is recommended for studies where high specificity for the Drp1-Fis1-mediated fission pathway is critical. Its targeted mechanism of action minimizes the risk of off-target effects, making it a more precise tool for dissecting the role of this specific pathway in health and disease.
Mdivi-1 , while widely used, should be employed with caution. Its inhibitory effect on mitochondrial complex I can confound the interpretation of results. When using Mdivi-1, it is imperative to include appropriate controls to assess its impact on mitochondrial respiration and to consider that observed effects may not be solely due to the inhibition of Drp1.
For researchers aiming to specifically investigate the consequences of Drp1-mediated mitochondrial fission, particularly in the context of stress-induced cellular pathologies, this compound offers a more reliable and specific approach. Future research would benefit from further head-to-head comparisons of these inhibitors across a broader range of cell types and disease models to fully elucidate their respective utilities and limitations.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effect of Mitochondrial Division Inhibitor-1 (Mdivi-1) on Hyperglycemia-Exacerbated Early and Delayed Brain Injuries after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Fission Inhibitors: TAT-P110 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for maintaining cellular health. An imbalance favoring excessive mitochondrial fission is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders.[1][2] This has spurred the development of inhibitors targeting the key regulator of mitochondrial fission, Dynamin-related protein 1 (Drp1). This guide provides an objective comparison of a highly selective peptide inhibitor, TAT-P110, with other widely used small-molecule mitochondrial fission inhibitors, Mdivi-1 (B1676016) and Dynasore, supported by experimental data.
Mechanism of Action: A Tale of Specificity
The primary distinction between these inhibitors lies in their mechanism of action and target specificity.
This compound: This rationally designed seven-amino-acid peptide is conjugated to the cell-penetrating peptide TAT, enabling its entry into cells.[3] this compound offers a highly specific mechanism by selectively inhibiting the interaction between Drp1 and its mitochondrial outer membrane receptor, Fission 1 (Fis1).[4] This interaction is particularly associated with pathological mitochondrial fission induced by cellular stress, while leaving the physiological, homeostatic fission mediated by other Drp1 receptors (Mff, MiD49, and MiD51) largely unaffected.[4] This specificity suggests a favorable safety profile, as it avoids disrupting essential baseline mitochondrial dynamics.
Mdivi-1: This small molecule was one of the first identified inhibitors of mitochondrial fission.[3] It is thought to allosterically inhibit Drp1 by preventing its self-assembly into functional, fission-competent oligomers.[5] However, a growing body of evidence indicates that Mdivi-1 has significant off-target effects, most notably the inhibition of Complex I of the mitochondrial electron transport chain.[5][6] This lack of specificity can confound experimental results and raises concerns about its therapeutic potential.
Dynasore: Initially identified as an inhibitor of the dynamin superfamily of GTPases, which are involved in endocytosis, Dynasore also inhibits Drp1's GTPase activity.[2][4] Its mechanism is therefore not specific to mitochondrial fission. Furthermore, Dynasore has been shown to have off-target effects on cellular cholesterol levels and lipid raft organization, independent of its action on dynamin.[4]
Signaling Pathway of Mitochondrial Fission and Inhibitor Targets
The following diagram illustrates the signaling pathway leading to mitochondrial fission and the points of intervention for this compound, Mdivi-1, and Dynasore.
Caption: Mitochondrial fission signaling pathway and inhibitor targets.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize quantitative data on the efficacy of this compound, Mdivi-1, and Dynasore from various studies. It is important to note that the experimental conditions and models may vary between studies, affecting direct comparability.
Table 1: Inhibition of Mitochondrial Fission
| Inhibitor | Concentration | Model System | Effect on Mitochondrial Morphology | Citation |
| This compound | 1 µM | MPP+-treated SH-SY5Y cells | Abolished MPP+-induced mitochondrial fragmentation | [4] |
| 1 µM | HD patient-derived fibroblasts | Reduced the percentage of cells with fragmented mitochondria | [7] | |
| Mdivi-1 | 10 µM & 25 µM | Engineered skeletal myotubes | Increased mitochondrial length and network size | [3] |
| 25 µM & 75 µM | N2a cells | Reduced number and increased length of mitochondria | [1] | |
| Dynasore | 80 µM | Cultured cortical neurons | Inhibited stress-induced mitochondrial fission | [4] |
Table 2: Neuroprotective Effects
| Inhibitor | Concentration/Dose | Model System | Neuroprotective Outcome | Citation |
| This compound | 1 µM | MPP+-treated primary dopaminergic neurons | Reduced neurite loss | [3] |
| 3 mg/kg/day | R6/2 HD transgenic mice | Improved mobility and rearing time | ||
| Mdivi-1 | 50 µM | NMDA-treated cultured neurons | Attenuated reduction in neuronal viability | [1] |
| Dynasore | Not specified | Animal models | Mitigates cardiac pathology and diminishes neuronal injury |
Table 3: Effects on Mitochondrial Function
| Inhibitor | Concentration | Model System | Effect on Mitochondrial Function | Citation |
| This compound | 1 µM | MPP+-treated SH-SY5Y cells | Abolished MPP+-induced mitochondrial superoxide (B77818) production and restored mitochondrial membrane potential. | [4] |
| Mdivi-1 | 25 µM | N2a cells | Increased enzymatic activities of ETC complexes I, II, and IV. | [1] |
| 50 µM | Primary rat neurons | Inhibited mitochondrial respiration (off-target effect on Complex I). | [3] |
Table 4: Off-Target Effects
| Inhibitor | Known Off-Target Effects | Citation |
| This compound | No significant off-target effects on other dynamin-related proteins or mitochondrial fusion proteins have been reported.[4] | [4] |
| Mdivi-1 | Reversible inhibitor of mitochondrial Complex I, affecting cellular bioenergetics independent of Drp1.[5][6] | [5][6] |
| Dynasore | Affects cellular cholesterol homeostasis and lipid raft organization.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Co-Immunoprecipitation to Assess Drp1-Fis1 Interaction
This protocol is used to determine if an inhibitor, such as this compound, can block the interaction between Drp1 and Fis1.
References
- 1. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scrambled Peptide Control for TAT-P110 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the TAT-P110 peptide inhibitor and its corresponding scrambled peptide control. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate the design and interpretation of experiments aimed at investigating the role of Drp1-mediated mitochondrial fission in various cellular processes and disease models.
Introduction to this compound and the Imperative for a Scrambled Control
This compound is a cell-penetrating peptide that has garnered significant interest in the scientific community for its ability to inhibit excessive mitochondrial fission. It is a chimeric peptide composed of the HIV-1 Trans-Activator of Transcription (TAT) protein transduction domain, which allows it to efficiently traverse cellular membranes, fused to a seven-amino-acid peptide (P110) that competitively inhibits the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1).[1][2] This interaction is a critical step in the process of mitochondrial division. Dysregulated, excessive mitochondrial fission is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and certain cancers.[2][3] By blocking the Drp1-Fis1 interaction, this compound has been shown to be neuroprotective, reduce apoptosis, and improve mitochondrial integrity in various disease models.[1][2]
To ascertain that the observed biological effects of this compound are specifically due to the inhibition of the Drp1-Fis1 interaction and not a result of non-specific peptide or cellular stress effects, the use of a well-designed negative control is paramount. A scrambled peptide control, which contains the same amino acid composition as the active peptide but in a randomized sequence, serves this purpose. This control is crucial for validating the specificity of this compound's mechanism of action and ensuring the reliability of experimental findings.
Design and Use of a Scrambled Peptide Control
The design of an effective scrambled peptide control involves rearranging the amino acid sequence of the active peptide region (P110) while retaining the cell-penetrating TAT sequence. This ensures that the control peptide has similar physical properties, such as size and charge, and exhibits comparable cellular uptake to the active this compound peptide. However, due to the altered sequence, the scrambled peptide should not bind to and inhibit the Drp1-Fis1 interaction.
A commonly used and validated scrambled peptide sequence for this compound is:
Scrambled this compound: YGRKKRRQRRRGGTLGRLPD -NH2[4]
This scrambled version maintains the TAT sequence (YGRKKRRQRRR) for cell penetration and a glycine-glycine spacer, but the P110 sequence (DLLPRGS) is rearranged to TLGRLPD. The C-terminal amidation is also preserved to increase peptide stability.
When conducting experiments, the scrambled peptide should be used at the same concentration and for the same duration as the this compound treatment to ensure a direct and valid comparison.
Signaling Pathway and Experimental Logic
To visually represent the mechanism of action and the experimental rationale, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for comparing this compound and its scrambled control.
Caption: Logical basis for using a scrambled peptide control.
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the effects of this compound with a scrambled control peptide.
Table 1: Effect on Mitochondrial Morphology
| Cell Type | Stressor | Treatment (Concentration) | Outcome Measure | Result | Reference |
| SH-SY5Y Neuroblastoma | MPP+ (2 mM) | This compound (1 µM) | % of cells with fragmented mitochondria | Reduction from 50% to 14% | [2] |
| SH-SY5Y Neuroblastoma | MPP+ (2 mM) | Scrambled Peptide (1 µM) | % of cells with fragmented mitochondria | No significant change | [2] |
| Friedreich Ataxia Fibroblasts | Endogenous | This compound (1 µM) | Mitochondrial fragment count/cell | Trend towards decrease (700 to 511) | [4] |
| Friedreich Ataxia Fibroblasts | Endogenous | Scrambled Peptide (1 µM) | Mitochondrial fragment count/cell | No significant change | [4] |
| HD Mouse Striatal Cells | Mutant Huntingtin | This compound (1 µM) | % of cells with fragmented mitochondria | Reduction from 45% to 15% | [5] |
Table 2: Effect on Cell Viability
| Cell Type | Stressor | Treatment (Concentration) | Assay | Result | Reference |
| SH-SY5Y Neuroblastoma | MPP+ (2 mM) | This compound (1 µM) | MTT Assay | Significant increase in cell viability vs. MPP+ alone | [2] |
| SH-SY5Y Neuroblastoma | MPP+ (2 mM) | Scrambled Peptide (1 µM) | MTT Assay | No significant change in cell viability vs. MPP+ alone | [2] |
| HK-2 Cells | Uric Acid | This compound (1 µM) | CCK-8 Assay | Significant improvement in cell viability | [6] |
| HK-2 Cells | Uric Acid | TAT peptide alone (1 µM) | CCK-8 Assay | No protective effect | [6] |
Table 3: Effect on Reactive Oxygen Species (ROS) Production
| Cell Type | Stressor | Treatment (Concentration) | Outcome Measure | Result | Reference |
| SH-SY5Y Neuroblastoma | Serum Starvation | This compound (1 µM) | Mitochondrial Superoxide (MitoSOX Red) | ~70% reduction in O2- production | [5] |
| HK-2 Cells | Uric Acid | This compound (1 µM) | DCFH-DA Fluorescence | Significant reduction in intracellular ROS | [6] |
| HK-2 Cells | Uric Acid | TAT peptide alone (1 µM) | DCFH-DA Fluorescence | No significant reduction in ROS | [6] |
Table 4: Effect on Drp1-Fis1 Interaction
| Assay Type | Treatment (Concentration) | Outcome Measure | Result | Reference |
| Co-Immunoprecipitation (in vitro) | P110 (1 µM) | Drp1-Fis1 complex formation | Blocked interaction | [2] |
| Co-Immunoprecipitation (in vitro) | Scrambled Peptide (1 µM) | Drp1-Fis1 complex formation | No effect on interaction | [2] |
| Co-Immunoprecipitation (HK-2 cells) | This compound (1 µM) | Drp1-Fis1 complex formation | Inhibited UA-induced interaction | [6] |
Experimental Protocols
Peptide Reconstitution and Handling
-
Reconstitution: Lyophilized this compound and scrambled control peptides should be reconstituted in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM). Gently vortex to dissolve.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptides.
-
Storage: Store the lyophilized peptides and stock solutions at -20°C or -80°C for long-term stability.[7]
Assessment of Mitochondrial Morphology via Immunofluorescence
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the vehicle control, this compound, and the scrambled control peptide at the desired concentration (e.g., 1 µM) for the specified duration.
-
Fixation: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Visualize the mitochondria using a fluorescence or confocal microscope. Capture images and quantify mitochondrial morphology (e.g., length, circularity, and number of fragments per cell) using imaging software such as ImageJ.[8][9]
Cell Viability Measurement using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Expose the cells to the vehicle control, this compound, and the scrambled control peptide at various concentrations for the desired time period.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Measurement of Intracellular ROS Production
-
Cell Culture and Treatment: Culture and treat the cells with the vehicle control, this compound, and the scrambled control peptide as described for other assays.
-
Probe Loading: After treatment, wash the cells with a warm buffer and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) for general ROS or MitoSOX Red for mitochondrial superoxide, according to the manufacturer's instructions.
-
Imaging or Flow Cytometry: Measure the fluorescence intensity using a fluorescence microscope, a microplate reader, or a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the level of intracellular ROS.
Co-Immunoprecipitation (Co-IP) to Assess Drp1-Fis1 Interaction
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris and pre-clear the supernatant with protein A/G-agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either Drp1 or Fis1 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both Drp1 and Fis1 to detect the co-immunoprecipitated protein.[10][11]
By following these detailed protocols and utilizing the provided comparative data, researchers can effectively employ a scrambled peptide control to rigorously validate the specific effects of this compound in their experimental systems.
References
- 1. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drp1‐dependent peptide reverse mitochondrial fragmentation, a homeostatic response in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
TAT-P110: A Peptide-Based Neuroprotective Agent Validated Across Neuronal Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for effective neuroprotective strategies, the peptide inhibitor TAT-P110 has emerged as a significant contender, demonstrating promising results in mitigating neuronal damage in various in vitro models of neurodegenerative diseases. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a cell-permeable peptide designed to inhibit the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1), key proteins involved in the process of mitochondrial fission.[1][2] Under conditions of cellular stress, excessive mitochondrial fission contributes to neuronal damage, a common hallmark of neurodegenerative disorders such as Parkinson's, Alzheimer's, and Huntington's diseases.[2][3] By selectively targeting the Drp1-Fis1 interaction, this compound prevents pathological mitochondrial fragmentation, thereby reducing oxidative stress, improving mitochondrial function, and ultimately promoting neuronal survival.[2][3]
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of this compound has been evaluated in several neuronal cell lines, most notably the human neuroblastoma cell line SH-SY5Y and primary dopaminergic neurons. While direct head-to-head comparative studies with other neuroprotective agents in the same experimental setup are limited, this guide consolidates available data to offer a comparative perspective.
A notable alternative in the field of Drp1 inhibition is the small molecule Mdivi-1. However, some studies suggest that Mdivi-1 may exert off-target effects, including the inhibition of mitochondrial complex I, which could confound experimental results.[4] Another emerging alternative is the small molecule DRP1i27, which directly targets the GTPase domain of Drp1.[5] However, direct comparative data between this compound and DRP1i27 is not yet available in published literature.[5]
The following tables summarize the quantitative data on the neuroprotective effects of this compound and include data on a negative control peptide, P113, where available. It is important to note that the data presented is collated from different studies and experimental conditions may vary.
Table 1: Neuroprotective Effects of this compound in SH-SY5Y Cells
| Treatment | Cell Viability (%) | Apoptosis (%) | Mitochondrial ROS (Fold Change vs. Control) | Reference |
| Control | 100 | ~5-10 | 1 | [2][6] |
| MPP+ (inducer of Parkinson's-like damage) | ~50-60 | ~30-40 | ~2-3 | [2][6] |
| MPP+ + this compound (1 µM) | ~80-90 | ~15-20 | ~1.2-1.5 | [2][6] |
| MPP+ + P113 (1 µM, Negative Control) | ~50-60 | ~30-40 | ~2-3 | [2] |
Table 2: Neuroprotective Effects of this compound in Primary Dopaminergic Neurons
| Treatment | Neurite Length (% of Control) | Mitochondrial ROS (Fold Change vs. Control) | Reference |
| Control | 100 | 1 | [2] |
| MPP+ (inducer of Parkinson's-like damage) | ~40-50 | ~2.5-3.5 | [2] |
| MPP+ + this compound (1 µM) | ~80-90 | ~1.3-1.6 | [2] |
Mechanism of Action: Signaling Pathway
This compound exerts its neuroprotective effects by intervening in the mitochondrial fission pathway. The diagram below illustrates the signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound or other compounds for a specified pre-incubation period (e.g., 1 hour).
-
Induction of Damage: Introduce the neurotoxic agent (e.g., MPP+ at 2 mM for SH-SY5Y cells) and incubate for the desired duration (e.g., 24 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells as described in the cell viability assay protocol.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]
Mitochondrial Reactive Oxygen Species (ROS) Measurement (MitoSOX Red)
-
Cell Treatment: Treat cells in a suitable culture plate or on coverslips as required.
-
MitoSOX Red Loading: After treatment, incubate the cells with 5 µM MitoSOX Red mitochondrial superoxide (B77818) indicator for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently with warm buffer.
-
Imaging/Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. The fluorescence intensity of MitoSOX Red is proportional to the level of mitochondrial superoxide.[2]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for validating the neuroprotective effects of this compound in a neuronal cell line.
Conclusion
The available evidence strongly supports the neuroprotective effects of this compound in various neuronal cell lines. Its specific mechanism of action, targeting the Drp1-Fis1 interaction to inhibit pathological mitochondrial fission, presents a compelling therapeutic strategy. While direct comparative data with other inhibitors is still emerging, the existing studies provide a solid foundation for its continued investigation and development as a potential treatment for neurodegenerative diseases. The detailed protocols and workflows provided in this guide are intended to facilitate further research in this promising area.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of TAT-P110 and Other Mitochondrial Fission Inhibitors in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic peptide TAT-P110 and other mitochondrial fission inhibitors, Mdivi-1 and Dynasore, in preclinical models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. The information is compiled from various scientific studies to aid in the evaluation of their potential as therapeutic agents.
Executive Summary
Mitochondrial dysfunction, particularly excessive mitochondrial fission, is a common pathological feature in a range of neurodegenerative diseases. This has led to the development of therapeutic strategies aimed at inhibiting the proteins that mediate this process, primarily the Dynamin-related protein 1 (Drp1). This compound, a peptide inhibitor of the Drp1-Fis1 interaction, has shown significant promise in various preclinical models. This guide compares the efficacy of this compound with two other widely studied small molecule inhibitors of mitochondrial fission, Mdivi-1 and Dynasore. The data presented herein is collated from multiple independent studies and is intended to provide a comprehensive overview for research and drug development purposes.
Mechanism of Action
Mitochondrial fission is a complex process involving the recruitment of cytosolic Drp1 to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane to cause division. This process is mediated by several adaptor proteins, including Fis1, Mff, MiD49, and MiD51.
This compound is a cell-permeable peptide that specifically inhibits the interaction between Drp1 and its adaptor protein Fis1. This targeted inhibition is thought to primarily affect pathological, stress-induced mitochondrial fission without significantly disrupting normal physiological fission events.
Mdivi-1 is a small molecule that was initially identified as a selective inhibitor of Drp1 GTPase activity. However, more recent studies suggest it may also have off-target effects, including inhibition of mitochondrial complex I.
Dynasore is a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and Drp1. Its broader specificity may lead to effects on other cellular processes, such as endocytosis.
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies of this compound, Mdivi-1, and Dynasore in models of Alzheimer's, Parkinson's, and Huntington's diseases.
Alzheimer's Disease Models
| Therapeutic Agent | Model | Key Outcome Measure | Result | Reference |
| This compound | 5XFAD Mice | Amyloid-β (Aβ) Levels (ELISA) | Significant reduction in both Aβ40 and Aβ42 in mitochondrial fractions.[1] | [1] |
| 5XFAD Mice | ATP Levels | Lessened the ~40% loss in whole brain lysate ATP levels.[1] | [1] | |
| Aβ42-treated SH-SY5Y cells | Drp1 mitochondrial association | Greatly inhibited the 2.7-fold increase.[1] | [1] | |
| Aβ42-treated SH-SY5Y cells | Cytochrome c release | Reduced the 1.8-fold increase.[1] | [1] | |
| Aβ42-treated SH-SY5Y cells | Mitochondrial mass (Citrate synthase activity) | Inhibited the ~50% loss.[1] | [1] | |
| Mdivi-1 | APP/PS1 Mice | Cerebral Aβ Load (DAB staining) | Significant reduction in amyloid plaques in hippocampus and cortex at 40 mg/kg.[2] | [2] |
| Aβ-treated primary hippocampal neurons | Mitochondrial Fragmentation | Significantly reduced Aβ-mediated mitochondrial fission.[2] | [2] | |
| N2a cells treated with Aβ42 | H2O2 production | Significantly lower H2O2 levels compared to Aβ42 alone.[3] | [3] | |
| N2a cells treated with Aβ42 | Aβ42 levels (ELISA) | Significantly lower levels of Aβ42.[3] | [3] | |
| Dynasore | - | - | Data not readily available in direct AD models. | - |
Parkinson's Disease Models
| Therapeutic Agent | Model | Key Outcome Measure | Result | Reference |
| This compound | MPP+-treated primary dopaminergic neurons | Neurite loss | Reduced neurite loss.[4][5] | [4][5] |
| MPP+-treated SH-SY5Y cells | Mitochondrial fragmentation | Reduced from 50% to 14% of cells.[4][5] | [4][5] | |
| Mdivi-1 | MPTP-treated mice | Dopamine (B1211576) release | Corrected dysfunctional dopamine release in PINK1 mutant mice.[6] | [6] |
| MPTP-treated mice | Dopaminergic neuron protection | Protected dopamine neurons from MPTP-induced toxicity.[6] | [6] | |
| Dynasore | - | - | Mitigates neuronal injury associated with degenerative diseases by inhibiting excessive mitochondrial fission.[7] | [7] |
Huntington's Disease Models
| Therapeutic Agent | Model | Key Outcome Measure | Result | Reference |
| This compound | R6/2 Mice | Mobility (Rotarod test) | Improved mobility to levels similar to wild-type mice.[7] | [7] |
| R6/2 Mice | Survival | Significantly increased survival compared to TAT-treated R6/2 mice.[7] | [7] | |
| R6/2 Mice | Mitochondrial Oxygen Consumption (RCR) | Corrected the reduction in respiratory control ratio.[7] | [7] | |
| zQ175 KI Mice | Drp1 Oligomerization | Abolished the significant increase in Drp1 oligomers.[8] | [8] | |
| HD patient-derived fibroblasts | Drp1 mitochondrial localization | Reduced from 210-260% to 120-125% relative to control.[9] | [9] | |
| HdhQ111 cells | Mitochondrial fragmentation | Reduced from 45% to 15% of cells.[10] | [10] | |
| Mdivi-1 | Mutant Htt (STHdhQ111/Q111) striatal neurons | Drp1 and Fis1 mRNA expression | Significantly decreased at 25 and 50 µM concentrations.[11] | [11] |
| Mutant Htt (STHdhQ111/Q111) striatal neurons | Mfn1, Mfn2, and Opa1 mRNA expression | Significantly increased at 25 and 50 µM concentrations.[11] | [11] | |
| Dynasore | - | - | Mitigates neuronal injury associated with degenerative diseases by inhibiting excessive mitochondrial fission.[7] | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data tables are provided below.
Western Blot for Drp1 and Related Proteins
Protocol Details:
-
Protein Extraction: Tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or bovine serum albumin (BSA).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody diluted in TBST with 5% BSA. Common antibodies and dilutions include:
-
anti-Drp1 (1:1000)
-
anti-Fis1 (1:1000)
-
anti-VDAC (loading control, 1:1000)
-
anti-β-actin (loading control, 1:5000)
-
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in TBST with 5% non-fat milk.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control.
Rotarod Test for Motor Coordination in Mice
Protocol Details:
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip for the mice.
-
Acclimatization: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Mice are trained for 2-3 consecutive days prior to testing. Each training session consists of 3-4 trials with a 15-20 minute inter-trial interval. During training, the rod may rotate at a constant low speed (e.g., 4 rpm).
-
Testing:
-
The rod is set to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).
-
Each mouse is placed on the rotating rod.
-
The latency to fall off the rod is automatically recorded. If a mouse clings to the rod and makes a full passive rotation, the trial is stopped.
-
The test is typically repeated for 3 trials with a 15-30 minute inter-trial interval.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each mouse and compared between experimental groups.
Measurement of Mitochondrial Membrane Potential (MMP)
Protocol Details:
-
Cell Preparation: Neurons or other cell types are cultured on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Cells are incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1. A typical loading concentration for TMRM is 20-100 nM for 30-45 minutes at 37°C.
-
Imaging: Live-cell imaging is performed using a fluorescence microscope (confocal or widefield).
-
Data Acquisition: Images are captured before and after the addition of a mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a control to depolarize the mitochondria.
-
Analysis: The fluorescence intensity within the mitochondria is quantified. A decrease in fluorescence intensity indicates mitochondrial depolarization. The ratio of fluorescence before and after treatment, or between experimental groups, is calculated.
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate for neurodegenerative diseases, demonstrating efficacy in improving mitochondrial function, reducing neuronal damage, and ameliorating behavioral deficits in various animal models. Its targeted mechanism of inhibiting the Drp1-Fis1 interaction may offer a more specific and potentially safer approach compared to broader-spectrum inhibitors like Mdivi-1 and Dynasore. While Mdivi-1 has also shown beneficial effects, concerns about its off-target effects on mitochondrial complex I warrant further investigation. Dynasore's broader inhibitory profile may also lead to unintended cellular consequences.
Further head-to-head comparative studies in standardized models are necessary to definitively establish the relative efficacy and safety of these different mitochondrial fission inhibitors. The detailed experimental protocols provided in this guide are intended to facilitate the design of such rigorous comparative studies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic agents discussed are at various stages of preclinical and clinical research.
References
- 1. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Drp1 Ameliorates Synaptic Depression, Aβ Deposition, and Cognitive Impairment in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Division Inhibitor 1 Protects Against Amyloid-β induced Mitochondrial Fragmentation and Synaptic Damage in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Drp1 hyperactivation reduces neuropathology and behavioral deficits in zQ175 knock-in mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mitochondrial fragmentation diminishes Huntington’s disease–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial division inhibitor 1 protects against mutant huntingtin-induced abnormal mitochondrial dynamics and neuronal damage in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TAT-P110 in Inhibiting Mitochondrial Fission: A Comparative Guide
For researchers engaged in the study of mitochondrial dynamics and associated pathologies, the selective inhibition of mitochondrial fission is a critical experimental approach. This guide provides an objective comparison of TAT-P110, a peptide-based inhibitor, against other alternatives, focusing on its specificity in targeting the mitochondrial fission machinery. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their studies.
Introduction to this compound
This compound is a rationally designed, cell-permeable heptapeptide (B1575542) inhibitor of mitochondrial fission.[1][2] It is composed of a seven-amino-acid peptide (P110) derived from a region of homology between Dynamin-related protein 1 (Drp1) and its mitochondrial anchor protein, Fission 1 (Fis1).[3][4] This cargo peptide is conjugated to the TAT (Trans-Activator of Transcription) peptide from HIV-1, which facilitates its entry into cells.[3] The core mechanism of this compound is the specific disruption of the interaction between Drp1 and Fis1, thereby inhibiting the recruitment of Drp1 from the cytosol to the mitochondrial outer membrane, a key step in the fission process.[5][6]
Specificity of this compound
A key advantage of this compound is its high specificity, which has been demonstrated across multiple studies. Its inhibitory action is highly selective for the Drp1-Fis1 interaction, particularly under conditions of cellular stress that lead to pathological, excessive fission.[1][3]
-
Selective for Drp1-Fis1 Interaction: this compound has been shown to block the Drp1-Fis1 interaction without affecting the association of Drp1 with its other mitochondrial adaptor proteins, such as Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/MiD51).[7][8][9] This is crucial as it suggests P110 primarily targets a specific pathway of Drp1 recruitment.
-
No Effect on Fusion Machinery: Experiments have confirmed that P110 does not impact the GTPase activity of proteins involved in mitochondrial fusion, such as Mitofusin-1 (Mfn1) and Optic Atrophy 1 (OPA1).[3]
-
Specific to Drp1 GTPase: The inhibitory effect of P110 is selective for the GTPase activity of Drp1. It does not affect other related dynamin family GTPases, like dynamin-1, which is involved in endocytosis.[3]
-
Condition-Selective Inhibition: Notably, this compound appears to have minimal effects on basal mitochondrial fission and cell viability under normal physiological conditions.[3][10] Its inhibitory action is most pronounced under cellular stress (e.g., oxidative stress), suggesting it preferentially targets the hyperactivation of Drp1 seen in pathological states.[3][7]
Comparison with Alternative Inhibitors
The most common alternative for inhibiting mitochondrial fission is the small molecule Mdivi-1. While widely used, questions regarding its specificity have emerged.
| Feature | This compound | Mdivi-1 | Dynasore |
| Primary Target | Drp1-Fis1 protein-protein interaction[3][5] | Drp1 GTPase activity and oligomerization[11] | Dynamin family GTPases (Drp1, Dyn1, Dyn2)[11] |
| Effect on other Drp1 Adaptors | No effect on Drp1-Mff or Drp1-MiD49/51 interactions[7][8] | Not specifically reported; action is on Drp1 itself | Not applicable; broad dynamin inhibitor |
| Effect on other GTPases | No effect on Mfn1, OPA1, or Dynamin-1[3] | Not reported to affect fusion proteins | Inhibits Dynamin-1 and Dynamin-2[11] |
| Reported Off-Target Effects | No significant off-target effects reported[8][12] | Reversible inhibition of mitochondrial Complex I[6][8] | Inhibition of endocytosis[11] |
| Efficacy Comparison | Demonstrated superior efficacy over Mdivi-1 in models of acute kidney injury[8] | Efficacy can be confounded by off-target effects; has not progressed to clinical trials due to safety concerns[6][12] | Limited in vivo data for mitochondrial-specific effects |
Experimental Data and Protocols
The specificity of this compound has been validated through several key experiments.
Table 2: Summary of Experimental Evidence for this compound Specificity
| Experiment Type | Model System | Key Finding | Citation |
| Co-immunoprecipitation | SH-SY5Y neuroblastoma cells | P110 treatment abolished the stress-induced interaction between Drp1 and Fis1.[3] | [3] |
| GTPase Activity Assay | Recombinant proteins | P110 selectively inhibited the GTPase activity of Drp1 but not Mfn1, OPA1, or dynamin-1.[3] | [3] |
| Mitochondrial Morphology | Cultured motor neurons, renal tubular cells | P110 treatment prevented stress-induced mitochondrial fragmentation, restoring a filamentous network.[8][9] | [8][9] |
| In Vivo Efficacy | Mouse model of acute kidney injury | P110 provided a more potent protective effect compared to Mdivi-1 with no apparent toxicity at high doses.[8] | [8] |
Key Experimental Protocols
Co-immunoprecipitation (Co-IP) for Drp1-Fis1 Interaction
Objective: To determine if this compound specifically disrupts the interaction between Drp1 and Fis1 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured to ~80% confluency. To induce mitochondrial stress and promote the Drp1-Fis1 interaction, cells are treated with an agent like 1-methyl-4-phenylpyridinium (MPP+). Experimental groups include a vehicle control, MPP+ alone, and MPP+ with this compound (e.g., 1 µM).
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. An anti-Drp1 antibody is then added to the lysate and incubated overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Protein A/G agarose beads are added to capture the immune complexes. The beads are then washed multiple times to remove non-specific binding.
-
Elution and Western Blotting: The bound proteins are eluted from the beads using a loading buffer and separated by SDS-PAGE. The proteins are transferred to a PVDF membrane and immunoblotted with antibodies against both Drp1 (to confirm successful immunoprecipitation) and Fis1 (to detect the co-precipitated protein).
-
Analysis: A reduction in the Fis1 band intensity in the this compound treated group, compared to the MPP+ alone group, indicates that the peptide inhibitor has blocked the Drp1-Fis1 interaction.
In Vitro GTPase Activity Assay
Objective: To assess the direct and selective effect of P110 on the enzymatic activity of Drp1.
Methodology:
-
Protein Purification: Recombinant human Drp1, Mfn1, and OPA1 proteins are expressed and purified.
-
Reaction Setup: The assay is performed in a 96-well plate. Recombinant Drp1 (e.g., 100 ng) is incubated with or without P110 peptide for 30 minutes at 37°C in a GTPase assay buffer.
-
GTP Hydrolysis Measurement: The reaction is initiated by the addition of GTP. The rate of GTP hydrolysis is measured by quantifying the release of inorganic phosphate (B84403) (Pi) over time using a malachite green-based colorimetric assay.
-
Specificity Control: The same experiment is repeated using other recombinant GTPases (Mfn1, OPA1, dynamin-1) in place of Drp1 to test for off-target inhibition.
-
Analysis: A significant decrease in Pi production in the presence of P110 is indicative of Drp1 GTPase inhibition. No change in Pi production for Mfn1, OPA1, or dynamin-1 demonstrates the selectivity of P110.
Visualizations
Signaling and Experimental Diagrams
Caption: this compound selectively blocks the Drp1-Fis1 interaction pathway.
Caption: Workflow for Co-Immunoprecipitation to test Drp1-Fis1 binding.
Caption: Logical comparison of this compound and Mdivi-1 specificity.
References
- 1. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9243232B2 - Inhibitors of mitochondrial fission and methods of use thereof - Google Patents [patents.google.com]
- 5. P110 Inhibits DRP1/FIS1-Mediated Mitochondrial Fission to Alleviate Uric Acid–Induced Apoptosis in HK-2 Cells [imrpress.com]
- 6. Mitochondrial Dynamics Proteins As Emerging Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of TAT-P110's Mechanism of Action Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAT-P110, a peptide inhibitor of mitochondrial fission, with alternative approaches, focusing on the genetic cross-validation of its mechanism of action. The information presented is supported by experimental data to aid in the objective evaluation of its performance.
Introduction to this compound and Mitochondrial Fission
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are critical for cellular health. Excessive mitochondrial fission, often mediated by the GTPase Dynamin-related protein 1 (Drp1), is implicated in the pathology of numerous diseases, including neurodegenerative disorders and ischemia. This compound is a cell-penetrating peptide designed to selectively inhibit the interaction between Drp1 and its mitochondrial outer membrane receptor, Fission 1 (Fis1), thereby preventing pathological mitochondrial fragmentation.[1][2]
Mechanism of Action of this compound
This compound is a rationally designed peptide that competitively inhibits the binding of Drp1 to Fis1.[1][3] This targeted disruption is crucial as the Drp1-Fis1 interaction is believed to be more prominent under cellular stress conditions, while basal mitochondrial fission is thought to be mediated by other Drp1 receptors.[4][5] By selectively targeting the Drp1-Fis1 axis, this compound aims to mitigate pathological mitochondrial fission without interfering with essential physiological processes.[2][4]
Genetic Cross-Validation of this compound's Mechanism
Genetic approaches are the gold standard for validating the mechanism of action of a targeted therapeutic. The following sections detail the experimental evidence supporting the on-target activity of this compound.
Drp1 Knockout Studies
To confirm that the cellular effects of this compound are mediated through Drp1, experiments have been conducted using Drp1 knockout (KO) mouse embryonic fibroblasts (MEFs).
Experimental Data Summary:
| Cell Line | Treatment | Observation | Conclusion |
| Wild-Type MEFs | Stressor (MPP+) | Increased mitochondrial fragmentation. | Stress induces mitochondrial fission. |
| Wild-Type MEFs | Stressor (MPP+) + this compound | Reduced mitochondrial fragmentation. | This compound protects against stress-induced fission. |
| Drp1 KO MEFs | Stressor (MPP+) | No significant mitochondrial fragmentation. | Drp1 is essential for stress-induced fission. |
| Drp1 KO MEFs | Stressor (MPP+) + this compound | No effect on mitochondrial morphology. | The effect of this compound is dependent on the presence of Drp1. |
Experimental Protocol: Drp1 Knockout Mouse Embryonic Fibroblast (MEF) Validation
-
Cell Culture: Wild-type and Drp1 KO MEFs are cultured under standard conditions.
-
Treatment: Cells are treated with a mitochondrial stressor, such as 1-methyl-4-phenylpyridinium (MPP+), in the presence or absence of this compound.
-
Mitochondrial Morphology Analysis: Mitochondria are visualized by immunofluorescence using an antibody against a mitochondrial marker (e.g., TOM20).
-
Imaging and Quantification: Images are captured using confocal microscopy, and mitochondrial morphology is quantified to determine the degree of fragmentation.
Fis1 Knockdown/Knockout Studies (Proposed)
While Drp1 KO studies provide strong evidence for the target engagement of this compound, direct genetic validation of Fis1's role is crucial. Although studies have described the generation of Fis1 knockout cell lines using CRISPR-Cas9, to date, no published research has utilized these cells to definitively confirm that the efficacy of this compound is abolished in the absence of Fis1.[6][7][8] Such an experiment would provide the final piece of genetic evidence for its proposed mechanism.
Proposed Experimental Workflow: Fis1 Knockout Validation
This proposed experiment would involve generating Fis1 knockout cells and testing the ability of this compound to prevent stress-induced mitochondrial fragmentation.
Comparison with Alternative Inhibitors: this compound vs. Mdivi-1
Mdivi-1 is another widely used inhibitor of mitochondrial fission. However, its mechanism of action and specificity have been subjects of debate, with some studies suggesting off-target effects.
Comparative Data on Efficacy and Specificity:
| Feature | This compound | Mdivi-1 |
| Primary Target | Drp1-Fis1 interaction[1][2] | Drp1 (mechanism debated)[4] |
| Specificity | Selective for Drp1-Fis1; does not affect Drp1 interaction with Mff, Mid49, or Mid51.[4][5] | May have off-target effects, including inhibition of mitochondrial complex I.[4] |
| Efficacy in reducing renal IRI | More pronounced therapeutic effect than Mdivi-1.[4] | Alleviates renal IRI, but to a lesser extent than this compound.[4] |
| Effect on Mitochondrial Membrane Potential | Preserves mitochondrial membrane potential.[9] | Preserves mitochondrial membrane potential.[9] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Experimental Workflow for Co-Immunoprecipitation
This workflow details the steps to confirm the specific inhibition of the Drp1-Fis1 interaction by this compound.
Detailed Experimental Protocols
Co-Immunoprecipitation Protocol to Validate Drp1-Fis1 Interaction Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y) and grow to 80-90% confluency. Induce cellular stress (e.g., with MPP+) and treat with this compound or a control peptide for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse in immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Drp1 antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for an additional 1-2 hours.
-
Washing: Pellet the beads and wash three times with IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Fis1, Mff, Mid49, Mid51, and Drp1 to assess the co-precipitated proteins.
Conclusion
The available evidence, particularly from Drp1 knockout studies and co-immunoprecipitation experiments, strongly supports the proposed mechanism of action for this compound as a selective inhibitor of the Drp1-Fis1 interaction. This specificity represents a potential advantage over less selective mitochondrial fission inhibitors like Mdivi-1. Further genetic validation using Fis1 knockout models would provide a more complete picture of its on-target activity. The data and protocols presented in this guide offer a solid foundation for researchers to evaluate and potentially utilize this compound in studies of diseases associated with pathological mitochondrial fission.
References
- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of a homozygous FIS1 knockout human embryonic stem cell line GIBHe015-B by CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Cell-Penetrating Efficiency of Different TAT Peptide Variants
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a promising vector for intracellular delivery of a wide range of therapeutic and diagnostic cargoes. Its ability to traverse cellular membranes has spurred the development of numerous variants designed to enhance its cell-penetrating efficiency, stability, and cargo-delivery capacity. This guide provides an objective comparison of the performance of different TAT peptide variants, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.
Data Presentation: Quantitative Comparison of TAT Peptide Variants
The cell-penetrating efficiency of TAT peptide variants can be significantly influenced by modifications such as lipidation, dimerization, cyclization, and fusion to other functional domains. The following table summarizes quantitative data from various studies, offering a comparative overview of their uptake efficiency.
| TAT Peptide Variant | Modification | Cargo | Cell Line | Uptake Efficiency (Relative to Control/Standard TAT) | Reference(s) |
| Standard TAT (48-60) | None (YGRKKRRQRRR) | Avidin (B1170675) (68 kDa) | HeLa | ~8-fold increase compared to avidin alone | [1] |
| Lipidated TAT (C16-NTF) | N-terminal palmitoylation | 5-Carboxyfluorescein (5-FAM) | MCF-7 | Significantly improved cellular uptake compared to non-lipidated TAT-5-FAM (NTF).[2] | [2] |
| Dimeric TAT (dfTAT) | Disulfide-linked dimer | Peptidic probe | Live cells | Higher levels of endosomal escape compared to monomeric TAT.[3] | [3] |
| Cyclic TAT | Head-to-tail cyclization | Fluorescent probe | Live cells | Enhanced transduction kinetics, entering cells on average 15 minutes earlier and accumulating to higher levels than linear TAT.[4] | [4] |
| TAT-HA2 | Fusion with influenza hemagglutinin subunit HA2 | siRNA | SKOV3 | Significantly higher cellular accumulation of peptideplexes at a Peptide/siRNA ratio of 10.[5][6] | [5][6] |
| Retro-Inverso TAT | D-amino acids in reverse sequence | iCal36 peptide | Jurkat cells | More effective in entering cells compared to the canonical L-version of TAT (49-57).[7] | [7] |
Note: The efficiency of cellular uptake is influenced by multiple factors, including the specific cargo, cell type, and experimental conditions. The data presented here is intended to provide a comparative snapshot based on the cited studies.
Experimental Protocols
Accurate and reproducible quantification of cell-penetrating peptide efficiency relies on robust experimental protocols. The following are detailed methodologies for three commonly employed assays.
Fluorescence Microscopy for Qualitative and Quantitative Analysis
Fluorescence microscopy allows for the direct visualization of fluorescently labeled TAT peptides within cells, providing both qualitative information on subcellular localization and quantitative data on uptake efficiency.
Protocol:
-
Cell Preparation: Seed cells (e.g., HeLa, MCF-7) onto glass-bottom dishes or chamber slides and culture to 70-80% confluency.
-
Peptide Labeling: Conjugate the TAT peptide variant with a fluorescent dye (e.g., FITC, TAMRA, Alexa Fluor) according to the manufacturer's protocol. Purify the labeled peptide to remove any free dye.
-
Treatment: Incubate the cells with the fluorescently labeled TAT peptide conjugate at the desired concentration (e.g., 1-10 µM) in serum-free media for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptides.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in peptide distribution.[8]
-
Counterstaining: Stain the cell nuclei with a nuclear stain (e.g., DAPI, Hoechst) for 10-15 minutes.
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope. Use appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity per cell or the number of fluorescent puncta per cell.
Flow Cytometry for High-Throughput Quantification
Flow cytometry enables the rapid and quantitative analysis of a large population of cells, providing statistically robust data on the percentage of cells that have internalized the peptide and the mean fluorescence intensity of the population.
Protocol:
-
Cell Preparation: Seed cells in a 24-well or 12-well plate and culture to 70-80% confluency.
-
Treatment: Incubate the cells with fluorescently labeled TAT peptide variants at various concentrations and for different time points.
-
Cell Detachment: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin. If using trypsin, it's crucial to inhibit its activity with serum-containing media or a trypsin inhibitor immediately after detachment to prevent degradation of cell surface proteins and attached peptides.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS to remove any remaining extracellular peptides.
-
Resuspension: Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Analysis: Analyze the cell suspension using a flow cytometer. Gate the live cell population based on forward and side scatter properties. Measure the fluorescence intensity in the appropriate channel for the fluorophore used.
-
Data Interpretation: The data can be presented as the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.
Luciferase Uptake Assay for Quantifying Cargo Delivery
This assay quantifies the functional delivery of a cargo protein (luciferase) into the cytoplasm. The enzymatic activity of the delivered luciferase is measured by the light produced upon addition of its substrate, luciferin.
Protocol:
-
Cargo Preparation: Prepare a fusion protein of the TAT peptide variant and a luciferase reporter protein (e.g., Firefly luciferase, Renilla luciferase).
-
Cell Preparation: Seed cells in a white, opaque 96-well plate suitable for luminescence measurements and culture to 80-90% confluency.
-
Treatment: Incubate the cells with the TAT-luciferase fusion protein at various concentrations for a defined period.
-
Washing: Gently wash the cells twice with PBS to remove the extracellular fusion protein.
-
Cell Lysis: Add a passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Luminometry:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase in the cell lysate.
-
-
Data Normalization: To account for variations in cell number, the luciferase activity can be normalized to the total protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA assay).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The cellular uptake of TAT peptides is a complex process that can occur through multiple endocytic pathways. The predominant pathway can depend on the specific TAT variant, the conjugated cargo, and the cell type.
Caption: Workflow for assessing TAT peptide cell-penetrating efficiency.
The primary endocytic pathways involved in the uptake of TAT and its variants are macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.
Caption: Overview of TAT peptide internalization pathways.
It is important to note that for some TAT variants and under certain conditions, direct translocation across the plasma membrane, an energy-independent process, may also occur.[9] The interplay between these pathways contributes to the overall efficiency of intracellular delivery. The rational design of TAT peptide variants, taking into account these uptake mechanisms, is crucial for the development of next-generation drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Backbone rigidity and static presentation of guanidinium groups increases cellular uptake of arginine-rich cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomeric Membrane-Active Peptides: A Review of the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Validating the Therapeutic Potential of TAT-P110 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of TAT-P110, a novel peptide inhibitor of mitochondrial fission, against the widely studied small molecule Mdivi-1. The information presented is based on available preclinical data and is intended to assist researchers in evaluating the suitability of this compound for further investigation.
Introduction to this compound and Mitochondrial Dynamics
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining cellular health. An imbalance towards excessive mitochondrial fission is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Dynamin-related protein 1 (Drp1) is a key regulator of mitochondrial fission, and its hyperactivity is a hallmark of these pathological conditions.
This compound is a cell-permeable peptide designed to selectively inhibit the interaction between Drp1 and its mitochondrial anchor protein, Fis1.[1] This interaction is thought to be particularly important in stress-induced mitochondrial fission. By targeting this specific interaction, this compound aims to offer a more precise therapeutic intervention with potentially fewer off-target effects compared to broader inhibitors of Drp1. This guide compares the preclinical performance of this compound with Mdivi-1, a quinazolinone derivative that has been extensively used as a Drp1 inhibitor but whose specificity has been a subject of debate.[2]
Mechanism of Action: A Tale of Two Inhibitors
This compound and Mdivi-1 both aim to mitigate the detrimental effects of excessive mitochondrial fission by targeting Drp1. However, their proposed mechanisms of action and specificity differ significantly.
This compound: A Specific Interrupter of the Drp1-Fis1 Interaction
This compound is a seven-amino-acid peptide derived from a homologous sequence between Drp1 and Fis1, conjugated to the cell-penetrating peptide TAT.[1][3] Its mechanism is highly specific: it is designed to block the physical interaction between Drp1 and Fis1 on the mitochondrial outer membrane.[3] This targeted approach is intended to prevent the recruitment of Drp1 to the mitochondria under conditions of cellular stress, thereby inhibiting pathological mitochondrial fission without affecting the physiological functions of Drp1 that may be mediated by other adaptor proteins.[1][4]
References
- 1. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis | EMBO Molecular Medicine [link.springer.com]
- 2. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Proper Disposal of TAT-P110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents like TAT-P110 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a peptide inhibitor of the Drp1-Fis1 interaction. While this document offers procedural, step-by-step guidance based on best practices for peptide waste, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, adhere to standard laboratory safety practices. Treat this compound as a potentially hazardous chemical, as its full toxicological properties may not be fully known.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a fully buttoned lab coat.
-
Designated Area: Handle the peptide and any waste in a designated area, such as a chemical fume hood, to minimize inhalation risk and contain potential spills.
-
Avoid Contamination: Use dedicated and sterile equipment when handling the peptide to prevent cross-contamination.
Disposal Protocol for this compound
The proper disposal route for this compound depends on whether it is in a liquid or solid form. In all cases, waste must be segregated and disposed of as chemical waste through your institution's certified hazardous waste management service. Never dispose of this compound down the drain or in regular trash.
Liquid Waste Disposal (Aqueous Solutions)
For solutions containing this compound, chemical inactivation is a recommended step to degrade the peptide before disposal.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose a suitable chemical agent for peptide degradation. Common options include:
-
10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite).
-
1 M Sodium Hydroxide (NaOH).
-
1 M Hydrochloric Acid (HCl).
-
-
Inactivation Procedure:
-
In a designated chemical fume hood, carefully add the chosen inactivation reagent to the liquid waste containing this compound. A general guideline is to use a 10:1 ratio of inactivation solution to peptide waste.
-
Allow the mixture to stand in a sealed, appropriately labeled container for a minimum of 30 minutes to ensure the degradation of the peptide. For acid or base hydrolysis, a longer incubation of at least 24 hours may be more effective.[1]
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0.[1]
-
For acidic solutions, slowly add a base such as sodium bicarbonate.
-
For basic solutions, slowly add a weak acid.
-
-
Collection and Disposal:
-
Collect the inactivated and neutralized solution in a clearly labeled, leak-proof hazardous waste container.
-
The label should include "Hazardous Waste," the chemical contents (including the inactivated peptide and any reagents used), and the date.
-
Store the container in a designated hazardous waste accumulation area until it is collected by your institution's EHS-approved waste management service.
-
Solid Waste Disposal
Solid waste contaminated with this compound includes items such as pipette tips, gloves, empty vials, and other labware.
-
Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Chemical Waste" and should specify that it contains this compound contaminated materials.
-
Decontamination (Optional but Recommended): For added safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes to inactivate any residual peptide.[2] After decontamination, decant the bleach solution and manage it as liquid chemical waste.
-
Storage and Disposal: Store the sealed and labeled solid waste container in the designated hazardous waste accumulation area for pickup by a certified hazardous waste contractor.
Autoclaving
While autoclaving (steam sterilization at 121°C and 15 psi for at least 30-60 minutes) can be used to treat some biological waste, its effectiveness for peptide degradation can vary.[2] It is generally not recommended as the sole method of inactivation for chemical waste like peptides. However, it can be considered as a secondary treatment step for decontaminated labware after chemical inactivation.[2] Always ensure that any plasticware is autoclavable and that containers are not sealed to prevent pressure buildup.
Data Presentation: Chemical Decontamination Methods
The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 10% solution (for a final concentration of 0.5-1.0%) | ≥ 30 minutes | Effective for many peptides but can be corrosive to metal surfaces.[2] |
| Sodium Hydroxide (NaOH) | 1 M | ≥ 24 hours | A strong base that effectively hydrolyzes peptide bonds; requires subsequent neutralization.[1] |
| Hydrochloric Acid (HCl) | 1 M | ≥ 24 hours | A strong acid that effectively hydrolyzes peptide bonds; requires subsequent neutralization.[1] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling TAT-P110
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptide TAT-P110. The following procedures are designed to ensure the safe handling, use, and disposal of this research-grade peptide.
This compound is a peptide inhibitor of the Drp1-Fis1 interaction and is intended for research use only.[1][2][3][4][5] As with any chemical substance, proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE is based on a risk assessment of the procedures to be performed.
| Protection Type | Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the peptide. |
| Laboratory coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working with large quantities. | Minimizes inhalation of the peptide powder or aerosols. |
| Hand Protection | Chemical-resistant gloves | Ensures no direct contact when handling the substance or contaminated surfaces. |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. The following table outlines the disposal procedures.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and labeled chemical waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a designated, sealed, and labeled chemical waste container. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate chemical waste container. |
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is necessary. The following decision-making process should be followed.
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
